molecular formula C6H10N2 B1487806 (1-Methyl-1H-pyrrol-3-YL)methanamine CAS No. 20863-72-3

(1-Methyl-1H-pyrrol-3-YL)methanamine

Cat. No.: B1487806
CAS No.: 20863-72-3
M. Wt: 110.16 g/mol
InChI Key: ZAOLDHBNVDOBDU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-3-YL)methanamine is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound (1-Methyl-1H-pyrrol-3-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Methyl-1H-pyrrol-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-pyrrol-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOLDHBNVDOBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20863-72-3
Record name (1-methyl-1H-pyrrol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrrol-3-YL)methanamine is a heterocyclic amine built upon the N-methylated pyrrole scaffold. While a relatively simple molecule, it represents a core structural motif of significant interest in medicinal chemistry. The pyrrole ring is a privileged scaffold, appearing in numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4][5] This guide provides a comprehensive technical overview of (1-Methyl-1H-pyrrol-3-YL)methanamine, detailing its chemical and physical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block in modern drug discovery, most notably in the development of advanced acid-related disease therapies.[6]

Core Chemical & Physical Properties

Chemical Identity

The fundamental properties of (1-Methyl-1H-pyrrol-3-YL)methanamine are summarized in the table below, providing key identifiers for this compound.

PropertyValueSource(s)
CAS Number 20863-72-3[7][8]
Molecular Formula C₆H₁₀N₂[8]
Molecular Weight 110.16 g/mol [8]
IUPAC Name (1-Methyl-1H-pyrrol-3-yl)methanamine[8]
Synonyms 1-Methyl-1H-pyrrole-3-methanamine, C-(1-methyl-pyrrol-3-yl)-methylamine[8]
Canonical SMILES CN1C=CC(=C1)CN[8]
Structural Analysis

The molecule consists of a five-membered aromatic pyrrole ring, methylated at the nitrogen atom (N1). An aminomethyl group (-CH₂NH₂) is attached to the C3 position of the ring. This substitution pattern is crucial for its utility as a chemical intermediate.

Diagram 1: Chemical structure of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its functional groups and the known behavior of N-methylpyrrole and related structures.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Insights
-NH₂ 1.5 - 2.5Broad SingletChemical shift is solvent-dependent; protons are exchangeable with D₂O.
-CH₂- ~3.8SingletSinglet indicates no coupling to adjacent protons.
N-CH₃ ~3.6SingletCharacteristic sharp signal for the N-methyl group on the pyrrole ring.
H2 ~6.6Triplet (t)Coupling to H5.
H5 ~6.5Triplet (t)Coupling to H2 and H4.
H4 ~6.1Triplet (t)Coupling to H5.
¹³C NMR Spectroscopy

The ¹³C NMR would confirm the carbon skeleton, showing six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry

In mass spectrometry, the molecule would show a prominent molecular ion (M⁺) peak at m/z 110. A likely major fragmentation pathway would involve the loss of the amino group (-NH₂) or the entire aminomethyl radical (-CH₂NH₂), leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands confirming the key functional groups:

  • N-H Stretch: A medium to weak band (or pair of bands) around 3300-3400 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

  • N-H Bend: A band around 1600 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1400-1500 cm⁻¹ region.

Synthesis and Reactivity

Plausible Synthetic Pathway: Reductive Amination

The most logical and industrially scalable synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is via the reductive amination of a corresponding aldehyde precursor, 1-methyl-1H-pyrrole-3-carbaldehyde . This well-established transformation is a cornerstone of amine synthesis.[10][11][12]

Causality of the Process: The reaction proceeds in two key stages. First, the primary amine (in this case, ammonia or an ammonia equivalent) reacts with the aldehyde to form an imine intermediate via nucleophilic addition followed by dehydration. Second, a reducing agent, added in situ or sequentially, reduces the C=N double bond of the imine to form the final amine product. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical to selectively reduce the imine without affecting the aldehyde starting material, enabling a one-pot procedure.[13]

synthesis_workflow start 1-Methyl-1H-pyrrole-3-carbaldehyde intermediate Imine Intermediate (transient) start->intermediate Imine Formation reagents ReagentsNH₃ (or NH₄Cl)Reducing Agent (e.g., NaBH₄, H₂/Catalyst) product (1-Methyl-1H-pyrrol-3-YL)methanamine intermediate->product Reduction

Diagram 2: Plausible synthetic workflow via reductive amination.
Exemplary Synthetic Protocol
  • Reaction Setup: To a solution of 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia such as ammonium chloride (NH₄Cl, ~1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, ~1.2 eq), portion-wise, ensuring the temperature remains low.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Core Reactivity

The chemical behavior of this molecule is dictated by two main features:

  • The Pyrrole Ring: As an electron-rich aromatic system, the N-methylated pyrrole ring is activated towards electrophilic aromatic substitution.[14] However, it is also sensitive to strong acids, which can lead to polymerization.[15]

  • The Primary Amine: The aminomethyl group is both basic and nucleophilic. It will readily react with acids to form salts and with various electrophiles (e.g., aldehydes, ketones, acyl chlorides) to form larger, more complex structures. This dual reactivity makes it a versatile synthetic intermediate.

Applications in Drug Discovery

The primary significance of the (1-Methyl-1H-pyrrol-3-YL)methanamine scaffold lies in its application as a key building block for complex pharmaceutical agents.[1][3][5]

Central Scaffold in Potassium-Competitive Acid Blockers (P-CABs)

This molecular core is a central feature of Vonoprazan (TAK-438) , a potent, orally active P-CAB used for the treatment of acid-related diseases like gastroesophageal reflux disease (GERD) and peptic ulcers.[6][16] In Vonoprazan, the core structure is further elaborated with a 5-(2-fluorophenyl) group and a 1-(pyridin-3-ylsulfonyl) group.[17][18][19] The discovery and development of Vonoprazan highlighted the importance of this pyrrole-based scaffold for achieving high inhibitory activity against the gastric H⁺,K⁺-ATPase enzyme.[6] Numerous patents and synthetic routes focus on the efficient construction of intermediates containing this core structure.[20][21][22][23]

drug_scaffold core (1-Methyl-1H-pyrrol-3-YL)methanamine Core Scaffold step1 Synthetic Elaboration (e.g., Sulfonylation, Arylation) core->step1 Serves as Building Block drug Advanced Drug Candidate (e.g., Vonoprazan) step1->drug Leads to application Therapeutic Application (e.g., P-CAB for Acid-Related Diseases) drug->application Used for

Diagram 3: Logical relationship of the core scaffold to advanced drug molecules.

Safety, Handling, and Storage

Hazard Identification

Similar compounds are classified with the following hazards. It is prudent to handle this compound with the same level of caution.

Hazard ClassGHS StatementPrecautionary Advice
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[25]
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]
Flammability (Potential) Flammable LiquidKeep away from heat, sparks, and open flames.[15]
Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[27]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[26]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is more than a simple chemical; it is a validated and highly valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its amine function and pyrrole core, makes it an attractive starting point for the construction of complex, biologically active molecules. Its integral role in the structure of the successful drug Vonoprazan underscores its importance and ensures that it will remain a compound of significant interest to researchers and drug development professionals aiming to create the next generation of therapeutics.

References

  • CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents.
  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

  • Preparation method of vonoprazan intermediate - Eureka | Patsnap. Available at: [Link]

  • N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information - Pipzine Chemicals. Available at: [Link]

  • CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents.
  • Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606. Available at: [Link]

  • 96-54-8 1-Methylpyrrole C5H7N, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]

  • 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine - PubChem. Available at: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available at: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. Available at: [Link]

  • N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine | Pharmaffiliates. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Available at: [Link]

  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

  • (1H-Pyrrol-3-yl)methanamine, min 96%, 100 mg - CP Lab Safety. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available at: [Link]

  • Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX - Slideshare. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • 1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - EPO. Available at: [Link]

  • Fisher Scientific - SAFETY DATA SHEET. Available at: [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) - Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493) - NP-MRD. Available at: [Link]

  • WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate - Google Patents.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. Available at: [Link]

  • 1-Methylpyrrole | C5H7N | CID 7304 - PubChem. Available at: [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. Available at: [Link]

  • (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... - ResearchGate. Available at: [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-1H-pyrrol-3-YL)methanamine, with CAS Number 20863-72-3, is a substituted pyrrole derivative of interest in medicinal chemistry and synthetic organic chemistry.[1] As a functionalized N-heterocycle, it serves as a valuable building block for more complex molecular architectures. Pyrrole-based structures are integral to numerous biologically active compounds and natural products, making their unambiguous characterization essential for research and development.[2]

This technical guide provides a detailed overview of the essential spectroscopic data required for the structural elucidation and purity assessment of (1-Methyl-1H-pyrrol-3-YL)methanamine. We will delve into the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided are grounded in established principles and data from analogous structures, offering a predictive and interpretive framework for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the foundation of its chemical and biological activity. Spectroscopic methods provide a non-destructive means to probe the molecular framework, confirming connectivity, identifying functional groups, and establishing overall purity. For (1-Methyl-1H-pyrrol-3-YL)methanamine, each technique offers unique and complementary information.

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and provides evidence of the molecular formula. Fragmentation patterns offer corroborating structural information.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For (1-Methyl-1H-pyrrol-3-YL)methanamine (C₆H₁₀N₂), we expect to see signals for ten protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H2 (Pyrrole) ~6.60 t 1H J ≈ 2.5 Adjacent to N1 and C3; appears as a triplet due to similar coupling to H5 and H4.
H5 (Pyrrole) ~6.55 t 1H J ≈ 2.5 Adjacent to N1 and C4; similar environment to H2.
H4 (Pyrrole) ~6.10 t 1H J ≈ 2.5 Coupled to H5 and H2. Shielded compared to H2/H5.
N-CH₃ (C6) ~3.63 s 3H - Singlet signal characteristic of a methyl group on a nitrogen atom within a pyrrole ring.[3]
C-CH₂-N (C7) ~3.80 s 2H - Methylene protons adjacent to the pyrrole ring and the primary amine.

| -NH₂ (N8) | ~1.50 | br s | 2H | - | Broad singlet due to quadrupole broadening and proton exchange. Position is solvent-dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. Due to the molecule's asymmetry, six distinct carbon signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2 ~122.0 Aromatic carbon adjacent to the nitrogen.
C5 ~121.0 Aromatic carbon adjacent to the nitrogen, slightly different environment from C2.
C3 ~118.0 Pyrrole carbon bearing the aminomethyl substituent.
C4 ~108.0 Aromatic carbon shielded by the adjacent carbons.
C7 (-CH₂-) ~45.0 Aliphatic methylene carbon attached to the pyrrole ring and nitrogen.[4]

| C6 (N-CH₃) | ~36.0 | Carbon of the N-methyl group. |

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol includes standard steps for sample preparation and instrument setup to ensure data quality and reproducibility. Referencing the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is a critical self-validating step.

  • Sample Preparation: Weigh approximately 5-10 mg of (1-Methyl-1H-pyrrol-3-YL)methanamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 16 scans, 2-second relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the CDCl₃ residual peak to δ 7.26 ppm.

    • Integrate all signals and analyze multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 1024 scans, 2-second relaxation delay.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is particularly suitable for this amine-containing compound.

Expected ESI-MS Data

  • Molecular Formula: C₆H₁₀N₂

  • Exact Mass: 110.0844 g/mol

  • Observed Ion (M+H)⁺: m/z 111.0922

Expertise & Experience: The primary amine is a basic site and will readily accept a proton under ESI conditions, making the protonated molecule, (M+H)⁺, the expected base peak.

Predicted Fragmentation Pathway

The most likely fragmentation involves the loss of the aminomethyl group or cleavage at the benzylic-like position, which is stabilized by the aromatic pyrrole ring.

Figure 2. Predicted ESI-MS Fragmentation M [M+H]⁺ m/z = 111.09 frag1 Loss of NH₃ m/z = 94.07 M->frag1 - NH₃ frag2 Loss of CH₂NH₂ m/z = 81.06 M->frag2 - •CH₂NH₂

Caption: Key fragmentation pathways for the protonated molecule.

Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatography (Optional but recommended):

    • Column: C18, 2.1 x 50 mm.

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Set the ESI source to positive ion mode.

    • Scan a mass range of m/z 50-300.

    • Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the (M+H)⁺ ion.

    • Acquire both full scan data and, if possible, tandem MS (MS/MS) data by fragmenting the precursor ion at m/z 111.09 to confirm fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3400-3250 N-H stretch (asymmetric & symmetric) Medium-Strong Primary Amine (-NH₂)
3100-3000 C-H stretch (sp²) Medium Aromatic C-H (Pyrrole)
2950-2850 C-H stretch (sp³) Medium Aliphatic C-H (-CH₃, -CH₂)
~1650 N-H bend (scissoring) Medium Primary Amine (-NH₂)
1550-1450 C=C stretch Medium-Strong Pyrrole Ring

| 1350-1250 | C-N stretch | Medium-Strong | Aromatic & Aliphatic Amines |

Authoritative Grounding: The characteristic N-H stretching bands of primary amines are a key diagnostic feature, typically appearing as a doublet in the 3400-3250 cm⁻¹ region.[5] The C=C stretching bands of the pyrrole ring confirm the presence of the heterocyclic core.[6]

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (air, CO₂).

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal, ensuring full contact.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the unequivocal identification and characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine. The predicted data, based on established chemical principles and analysis of related structures, serves as a reliable benchmark for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical sciences.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

  • Supporting Information for "Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement". s3-ap-northeast-1.amazonaws.com. [Link]

  • ResearchGate. (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. [Link]

  • National Center for Biotechnology Information. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • National Institute of Standards and Technology. Pyrrole - NIST WebBook. [Link]

  • ResearchGate. Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. [Link]

  • PubChemLite. (1-propyl-1h-pyrrol-3-yl)methanamine. [Link]

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An In-depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine (CAS 20863-72-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrrol-3-YL)methanamine, with CAS number 20863-72-3, is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry. Its structural motif, featuring a methylated pyrrole ring with an aminomethyl substituent at the 3-position, serves as a crucial building block in the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthetic routes, reactivity profile, and established applications in drug discovery, with a primary focus on its role as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The unique electronic properties of the pyrrole ring, coupled with the ability to introduce diverse functionalities, make it a versatile template for drug design. (1-Methyl-1H-pyrrol-3-YL)methanamine represents a strategically important derivative, offering a reactive primary amine for further chemical elaboration. Its N-methylated pyrrole core influences its solubility, metabolic stability, and conformational preferences, making it a valuable synthon for targeting various biological receptors and enzymes. The primary utility of this compound to date has been demonstrated in the development of novel treatments for acid-related gastrointestinal disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1-Methyl-1H-pyrrol-3-YL)methanamine is essential for its effective handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 20863-72-3N/A
Molecular Formula C₆H₁₀N₂N/A
Molecular Weight 110.16 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not explicitly reported, but likely high due to the primary amineN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneN/A
pKa The primary amine is expected to have a pKa in the range of 9-10N/A

Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine

The synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine can be approached through several strategic routes, primarily involving the reduction of a suitable precursor. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Route A: From Aldehyde cluster_1 Route B: From Nitrile 1-Methyl-1H-pyrrole-3-carbaldehyde 1-Methyl-1H-pyrrole-3-carbaldehyde Reductive Amination Reductive Amination 1-Methyl-1H-pyrrole-3-carbaldehyde->Reductive Amination NH3, H2, Catalyst (1-Methyl-1H-pyrrol-3-YL)methanamine (1-Methyl-1H-pyrrol-3-YL)methanamine Reductive Amination->(1-Methyl-1H-pyrrol-3-YL)methanamine 1-Methyl-1H-pyrrole-3-carbonitrile 1-Methyl-1H-pyrrole-3-carbonitrile Nitrile Reduction Nitrile Reduction 1-Methyl-1H-pyrrole-3-carbonitrile->Nitrile Reduction LiAlH4 or H2/Catalyst Nitrile Reduction->(1-Methyl-1H-pyrrol-3-YL)methanamine

Caption: Synthetic routes to (1-Methyl-1H-pyrrol-3-YL)methanamine.

Experimental Protocol: Reductive Amination of 1-Methyl-1H-pyrrole-3-carbaldehyde

This method offers a direct and often high-yielding route to the target primary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reactor, dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia. This can be aqueous ammonia or anhydrous ammonia gas bubbled through the solution. An excess of ammonia is typically used to drive the reaction towards the primary amine and minimize the formation of secondary amine byproducts.

  • Catalyst Addition: Add a hydrogenation catalyst. Common choices include Raney nickel, palladium on carbon (Pd/C), or cobalt-based catalysts. The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 bar) and heat to a temperature of 60-100 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure (1-Methyl-1H-pyrrol-3-YL)methanamine.

Causality Behind Experimental Choices:

  • The use of a significant excess of ammonia is crucial to favor the formation of the primary amine over the secondary amine, which can form if the initially formed primary amine reacts with another molecule of the aldehyde.

  • The choice of catalyst can influence the reaction efficiency and selectivity. Raney nickel is a cost-effective and active catalyst for this transformation.

  • The reaction is performed under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.

Experimental Protocol: Reduction of 1-Methyl-1H-pyrrole-3-carbonitrile

This method is an effective alternative, particularly if the corresponding nitrile is more readily available than the aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 1-methyl-1H-pyrrole-3-carbonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the reactive hydride and precipitating the aluminum salts.[2]

  • Work-up: Filter the resulting slurry and wash the solid residue thoroughly with the reaction solvent.

  • Purification: Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield (1-Methyl-1H-pyrrol-3-YL)methanamine.

Causality Behind Experimental Choices:

  • Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[3][4] It is highly reactive and must be handled with care in anhydrous conditions to prevent violent reactions with water.

  • The dropwise addition at low temperature is necessary to control the initial exothermic reaction.

  • The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.

Reactivity and Chemical Profile

The chemical reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine is dominated by the nucleophilic character of the primary amine and the aromatic nature of the pyrrole ring.

Reactivity of the Aminomethyl Group

The primary amine at the 3-position is a potent nucleophile and can participate in a variety of chemical transformations:

  • Acylation: It readily reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

  • Alkylation: It can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides. This particular reaction is a key step in the synthesis of Vonoprazan, where the pyrrole nitrogen is first protected, and then the aminomethyl group is elaborated.

Reactivity of the Pyrrole Ring

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effect of the substituents will influence the position of further functionalization. The ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which can lead to polymerization.[5]

Reactivity_Profile (1-Methyl-1H-pyrrol-3-YL)methanamine (1-Methyl-1H-pyrrol-3-YL)methanamine Amide Formation Amide Formation (1-Methyl-1H-pyrrol-3-YL)methanamine ->Amide Formation RCOCl Secondary/Tertiary Amine Secondary/Tertiary Amine (1-Methyl-1H-pyrrol-3-YL)methanamine ->Secondary/Tertiary Amine R'X or R'CHO, [H] Sulfonamide Formation Sulfonamide Formation (1-Methyl-1H-pyrrol-3-YL)methanamine ->Sulfonamide Formation RSO2Cl Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution (1-Methyl-1H-pyrrol-3-YL)methanamine ->Electrophilic Aromatic Substitution E+

Caption: Reactivity profile of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Applications in Drug Discovery

The primary and most well-documented application of (1-Methyl-1H-pyrrol-3-YL)methanamine is as a crucial building block in the synthesis of Vonoprazan (TAK-438) .

Role in the Synthesis of Vonoprazan

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases. The synthesis of Vonoprazan involves the coupling of the (1-Methyl-1H-pyrrol-3-YL)methanamine core with a substituted pyridine sulfonyl chloride. The primary amine of the starting material is essential for forming the final sulfonamide linkage in the drug molecule.

Potential for Other Therapeutic Areas

The pyrrole scaffold is a common feature in numerous biologically active compounds with a wide range of therapeutic applications, including:

  • Anticancer agents: Many pyrrole-containing compounds have demonstrated antiproliferative activity.[6][7]

  • Antimicrobial agents: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties.[8]

  • Anti-inflammatory drugs: Certain pyrrole analogs exhibit anti-inflammatory effects.[9]

Given the versatility of the pyrrole core and the presence of a reactive handle in (1-Methyl-1H-pyrrol-3-YL)methanamine, it holds potential for the synthesis of novel compounds for these and other therapeutic areas.

Analytical Characterization

The identity and purity of (1-Methyl-1H-pyrrol-3-YL)methanamine are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, the methylene protons of the aminomethyl group, and the protons on the pyrrole ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the different carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C-N stretching vibrations of the pyrrole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

(1-Methyl-1H-pyrrol-3-YL)methanamine should be handled with appropriate safety precautions in a laboratory setting.

Hazard CategoryPrecautionary Measures
Inhalation Harmful if inhaled. Use in a well-ventilated area or with a fume hood.
Skin Contact May cause skin irritation. Wear appropriate protective gloves.
Eye Contact Causes serious eye damage. Wear safety glasses or goggles.
Ingestion Toxic if swallowed. Do not ingest.
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from readily available precursors and its inherent reactivity make it an attractive starting material for the construction of complex molecular architectures. While its role in the synthesis of Vonoprazan is well-established, the potential of this compound as a scaffold for the development of new therapeutics in other disease areas remains a promising avenue for future research and drug discovery efforts.

References

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Aminomethylated Pyrroles: Casting a Spotlight - ResearchGate. (2025, August 1). Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Retrieved from [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate. (2022, August 6). Retrieved from [Link]

  • Lithium aluminum hydride reduction - YouTube. (2018, February 16). Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (n.d.). Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024, August 30). Retrieved from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (1-Methyl-1H-pyrrol-3-YL)methanamine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of pyrrole chemistry to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Introduction and Chemical Identity

(1-Methyl-1H-pyrrol-3-YL)methanamine is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds with significant biological activity, including heme, chlorophyll, and various pharmaceuticals.[1][2] The introduction of a methyl group at the 1-position (N-methylation) and an aminomethyl group at the 3-position creates a molecule with potential applications as a building block in medicinal chemistry and materials science. The primary amine functionality offers a reactive handle for further chemical modifications, while the N-methylated pyrrole core influences the compound's electronic properties and metabolic stability.

Table 1: Chemical Identifiers for (1-Methyl-1H-pyrrol-3-YL)methanamine

IdentifierValue
IUPAC Name (1-Methyl-1H-pyrrol-3-yl)methanamine
CAS Number 20863-72-3
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
Canonical SMILES CN1C=C(C=C1)CN

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted/Inferred ValueRationale and Comparative Data
Appearance Colorless to pale yellow liquidN-methylpyrrole is a colorless to brown liquid.[3][4][5] The aminomethyl group is unlikely to impart significant color.
Boiling Point ~150-170 °CN-methylpyrrole has a boiling point of 112-113 °C.[3][4] The addition of the aminomethyl group will increase the molecular weight and introduce hydrogen bonding, thus raising the boiling point.
Melting Point Not Applicable (Liquid at STP)N-methylpyrrole has a melting point of -57 °C.[3][4] The target compound is expected to have a similarly low melting point.
Solubility Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO)The primary amine group will enhance water solubility through hydrogen bonding. N-methylpyrrole has limited water solubility but is soluble in alcohol.[3][4]
pKa (of the conjugate acid) ~9-10The pKa of the conjugate acid of a primary amine is typically in this range. The electron-donating nature of the N-methylpyrrole ring may slightly increase the basicity compared to a simple alkylamine.

Synthesis and Characterization

A robust and high-yield synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is crucial for its application in research and development. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a common and effective strategy for the synthesis of 3-substituted pyrroles involves a two-step process starting from N-methylpyrrole: Vilsmeier-Haack formylation followed by reductive amination.

Proposed Synthetic Pathway

The proposed synthesis involves the formylation of N-methylpyrrole to yield 1-methyl-1H-pyrrole-3-carbaldehyde, which is then converted to the target amine.

G N_methylpyrrole N-Methylpyrrole Intermediate 1-Methyl-1H-pyrrole-3-carbaldehyde N_methylpyrrole->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product (1-Methyl-1H-pyrrol-3-YL)methanamine Intermediate->Product Reductive Amination (NH₃, H₂, Raney Ni or NaBH₃CN)

Caption: Proposed two-step synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Experimental Protocol (Generalized)

Step 1: Vilsmeier-Haack Formylation of N-Methylpyrrole

This reaction introduces a formyl group (-CHO) at the 3-position of the pyrrole ring. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add a solution of N-methylpyrrole in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methyl-1H-pyrrole-3-carbaldehyde.

Step 2: Reductive Amination of 1-Methyl-1H-pyrrole-3-carbaldehyde

This step converts the aldehyde to the primary amine.

  • Reaction Setup: Dissolve 1-methyl-1H-pyrrole-3-carbaldehyde in a suitable solvent (e.g., methanol) in a reaction vessel.

  • Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Raney nickel or palladium on carbon under a hydrogen atmosphere.

    • Chemical Reduction: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC or GC-MS).

  • Work-up:

    • If using catalytic hydrogenation, filter off the catalyst.

    • If using a chemical reducing agent, quench any remaining reagent carefully.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate solvent and perform an acid-base extraction to isolate the amine.

  • Purify the final product by distillation or column chromatography.

Characterization

The structure and purity of the synthesized (1-Methyl-1H-pyrrol-3-YL)methanamine should be confirmed using standard analytical techniques.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - A singlet for the N-CH₃ protons (~3.6-3.8 ppm).- Signals for the pyrrole ring protons (~6.0-7.0 ppm).- A singlet or AB quartet for the -CH₂- protons adjacent to the amine (~3.5-3.8 ppm).- A broad singlet for the -NH₂ protons (variable chemical shift).
¹³C NMR - A signal for the N-CH₃ carbon (~35-40 ppm).- Signals for the pyrrole ring carbons (~105-130 ppm).- A signal for the -CH₂- carbon (~40-45 ppm).
IR Spectroscopy - N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹).- C-H stretching of the aromatic ring and alkyl groups (~2800-3100 cm⁻¹).- C=C stretching of the pyrrole ring (~1500-1600 cm⁻¹).- N-H bending of the primary amine (~1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 110.

Reactivity and Potential Applications

The chemical reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine is dictated by the nucleophilic primary amine and the aromatic pyrrole ring.

Reactivity Profile
  • Amine Group: The primary amine is a good nucleophile and will undergo typical reactions of amines, such as acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form imines.

  • Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituent at the 3-position will direct further substitution. The N-methyl group prevents reactions at the nitrogen atom. Aminomethylated pyrroles can also act as alkylating agents, as the aminomethyl group can be displaced by other nucleophiles.[6]

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrroles are privileged scaffolds in medicinal chemistry.[1][2] (1-Methyl-1H-pyrrol-3-YL)methanamine can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related pyrrole derivatives have been investigated as potassium-competitive acid blockers for the treatment of acid-related diseases.[7] The aminomethyl group provides a convenient point of attachment for building out larger molecular structures.

Safety and Handling

A specific Safety Data Sheet (SDS) for (1-Methyl-1H-pyrrol-3-YL)methanamine is not publicly available. Therefore, handling precautions should be based on the known hazards of its structural analogs, such as pyrrole and N-methylpyrrole.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Flammability: Pyrrole and its derivatives are often flammable.[9] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

  • Toxicity: Pyrroles can be toxic if swallowed, inhaled, or absorbed through the skin. Avoid direct contact and inhalation of vapors.

  • Irritation: May cause skin, eye, and respiratory irritation.[9] In case of contact, flush the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable, yet not extensively characterized, chemical entity. This guide has provided a comprehensive overview based on the established chemistry of related compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic properties offer a solid foundation for its identification and use in a research setting. As with any chemical, appropriate safety precautions should be taken during its handling and use. The versatility of its structure suggests that (1-Methyl-1H-pyrrol-3-YL)methanamine holds promise as a key building block for the synthesis of novel compounds in medicinal chemistry and other areas of chemical research.

References

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An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methyl-1H-pyrrol-3-yl)methanamine Scaffold

The (1-Methyl-1H-pyrrol-3-YL)methanamine core is a privileged scaffold in modern medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have positioned it as a key building block in the development of novel therapeutics. The most prominent example of its application is in the structure of Vonoprazan (TAK-438), a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[1][2][3][4] The efficacy of such drugs underscores the importance of robust and scalable synthetic routes to access this core and its derivatives.

This guide provides a comprehensive overview of the primary synthetic strategies for constructing (1-Methyl-1H-pyrrol-3-YL)methanamine derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key transformations, address challenges in regioselectivity, and present detailed, field-proven protocols for practical implementation in a research and development setting.

Core Synthetic Strategy: The Formylation to Reductive Amination Pathway

The most reliable and widely adopted approach to synthesizing the target scaffold hinges on a two-step sequence: the regioselective formylation of a 1-methyl-1H-pyrrole precursor, followed by reductive amination to install the desired aminomethane sidechain. This pathway offers flexibility and is amenable to a wide range of substrates.

Workflow Overview: Formylation and Reductive Amination

G Start 1-Methyl-1H-pyrrole Formylation Vilsmeier-Haack Formylation Start->Formylation Intermediate 1-Methyl-1H-pyrrole-3-carbaldehyde Formylation->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination End (1-Methyl-1H-pyrrol-3-YL)methanamine Derivative ReductiveAmination->End G cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF Sterically Hindered Formamide VilsmeierReagent [Electrophilic Iminium Cation] DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent activates SigmaComplex Sigma Complex (Attack at C3) VilsmeierReagent->SigmaComplex Pyrrole 1-Methyl-1H-pyrrole Pyrrole->SigmaComplex attacks Hydrolysis Hydrolysis (Work-up) SigmaComplex->Hydrolysis Rearomatization Product 1-Methyl-1H-pyrrole-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of regioselective Vilsmeier-Haack formylation.

Step 3: Reductive Amination to the Final Product

With the key aldehyde intermediate in hand, the final step is a reductive amination. This reaction proceeds in two stages: the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Choosing the Right Conditions: The selection of the reducing agent is critical for the success of this step and depends on the overall functionality of the substrate.

  • Sodium Borohydride (NaBH₄): A robust and cost-effective reducing agent, suitable for many applications. It is typically used in alcoholic solvents like methanol or ethanol. [5]* Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent. It is particularly useful for acid-sensitive substrates and is effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Raney Nickel, or Cobalt composites) is a clean and efficient method, often providing high yields with water as the only byproduct. [6][7]This method is highly scalable and attractive for industrial applications.

The choice of amine (ammonia, methylamine, dimethylamine, etc.) directly determines the final substitution pattern on the exocyclic nitrogen atom of the product.

Detailed Experimental Protocol: Synthesis of (1-Methyl-1H-pyrrol-3-yl)methanamine

This protocol describes a representative synthesis starting from 1-methyl-1H-pyrrole.

Part A: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (Nitrogen or Argon), add phosphorus oxychloride (1.1 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add a sterically hindered formamide (e.g., N,N-diisopropylformamide) (1.1 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Pyrrole Addition: Add a solution of 1-methyl-1H-pyrrole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium hydroxide solution, adjusting the pH to >10.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrrole-3-carbaldehyde.

Part B: Reductive Amination to (1-Methyl-1H-pyrrol-3-yl)methanamine

  • Reaction Setup: Dissolve 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq.) in methanol. Add an aqueous solution of ammonia (e.g., 28% NH₃ in H₂O, 5-10 eq.).

  • Reduction: Cool the mixture to 0°C and add sodium borohydride (1.5-2.0 eq.) portion-wise, controlling the gas evolution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours until the starting aldehyde is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction & Purification: Make the aqueous residue basic (pH > 12) with NaOH and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved via distillation or by forming a salt (e.g., hydrochloride or fumarate) and recrystallizing.

Data Summary: Comparison of Synthetic Parameters

The following table summarizes typical conditions and outcomes for the key synthetic steps.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
N-Methylation Pyrrole, NaOH, MeIDMSO2093[8]
Paal-Knorr Succinaldehyde, Methylamine, NaOHEthanol4589[9]
Formylation POCl₃, Hindered FormamideDCM0 to RT60-80[10]
Reductive Amination Aldehyde, NH₃, NaBH₄Methanol0 to RT70-90[5][11]
Reductive Amination Aldehyde, Amine, H₂, Co-catalystVarious80-100>90[6][7]

Alternative Synthetic Strategies

While the formylation-reductive amination sequence is dominant, other routes offer strategic advantages in specific contexts.

  • Palladium-Mediated Coupling: Starting from a 3-halo-1-methyl-pyrrole, coupling reactions can be employed. For instance, a cyanation reaction followed by reduction would yield the target aminomethane. Similarly, coupling with a suitable malonate followed by further functional group manipulation can provide access to derivatives. [12]* Cyclization Approaches: Advanced Paal-Knorr or Hantzsch-type syntheses can be designed to construct the pyrrole ring with the C3 sidechain precursor already installed, avoiding the need for post-cyclization functionalization. [13][14]

Conclusion

The synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine derivatives is a well-established yet nuanced field of organic chemistry. The primary pathway via Vilsmeier-Haack formylation and subsequent reductive amination remains the most versatile and reliable method. Success in this endeavor, particularly in achieving high regioselectivity and yield, is predicated on a thorough understanding of the underlying reaction mechanisms and the rational selection of reagents and conditions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently access this vital chemical scaffold for the advancement of medicinal chemistry and therapeutic innovation.

References

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

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  • Jaramillo, D., et al. (2004). Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis. The Journal of Organic Chemistry, 69(23), 8151-3. [Link]

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  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]

  • ResearchGate. (2022). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). [Link]

  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]

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The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Pyrrole-Based Methanamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of bioactive molecules.[3] This guide delves into a specific, yet profoundly significant, subclass: pyrrole-based methanamines. By appending a methanamine moiety (–CH₂–NR¹R²), we unlock a versatile chemical space with a spectrum of biological activities, offering promising avenues for therapeutic intervention in a range of diseases.

This document serves as an in-depth technical resource, moving beyond a mere catalog of activities to explore the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale that underpins the investigation of these compelling compounds.

The Synthetic Gateway: Accessing Pyrrole-Based Methanamines

The journey to harnessing the biological potential of pyrrole-based methanamines begins with their synthesis. The choice of synthetic route is critical, as it dictates the accessible substitution patterns and, consequently, the biological targets that can be engaged.

Foundational Pyrrole Synthesis: The Paal-Knorr Reaction

A cornerstone in pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is highly versatile and allows for the introduction of a wide variety of substituents on the pyrrole nitrogen.

Experimental Protocol: Generalized Paal-Knorr Synthesis of N-Substituted Pyrroles

  • Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1-1.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for a duration determined by the reactivity of the substrates (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted pyrrole.

Introduction of the Methanamine Moiety

With the pyrrole core in hand, the methanamine group can be introduced through several established synthetic transformations. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound.

Experimental Protocol: Mannich Reaction for the Synthesis of Pyrrole-Based Methanamines

  • Reactant Preparation: In a reaction vessel, combine the N-substituted pyrrole (1 equivalent), formaldehyde (or its equivalent, e.g., paraformaldehyde) (1.1 equivalents), and a secondary amine (e.g., dimethylamine, piperidine) (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for a period of 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure pyrrole-based methanamine.

G cluster_0 Paal-Knorr Pyrrole Synthesis cluster_1 Mannich Reaction 1,4-Dicarbonyl 1,4-Dicarbonyl N-Substituted_Pyrrole N-Substituted Pyrrole 1,4-Dicarbonyl->N-Substituted_Pyrrole + Primary_Amine Primary Amine (R-NH2) Primary_Amine->N-Substituted_Pyrrole + N-Substituted_Pyrrole_2 N-Substituted Pyrrole N-Substituted_Pyrrole->N-Substituted_Pyrrole_2 Pyrrole_Methanamine Pyrrole-Based Methanamine N-Substituted_Pyrrole_2->Pyrrole_Methanamine + Formaldehyde Formaldehyde Formaldehyde->Pyrrole_Methanamine + Secondary_Amine Secondary Amine (R'2NH) Secondary_Amine->Pyrrole_Methanamine +

Caption: Synthetic workflow for pyrrole-based methanamines.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The introduction of the methanamine functionality onto the pyrrole scaffold gives rise to a diverse array of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Antimicrobial Warfare: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Pyrrole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activity.[6][7][8] The methanamine moiety can enhance the antimicrobial efficacy by increasing the compound's polarity and facilitating interactions with the bacterial cell wall or intracellular targets.

Certain pyrrole derivatives have demonstrated equipotent or even superior activity compared to standard antibiotics like ciprofloxacin.[6] The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. Structure-activity relationship studies have revealed that the nature of the substituents on both the pyrrole ring and the methanamine nitrogen are crucial for modulating antimicrobial potency and spectrum.[9] For instance, the presence of a 4-hydroxyphenyl group has been linked to potent antifungal activity against Candida albicans.[6]

The Anticancer Frontier: Targeting Malignant Cells

Pyrrole-based compounds have attracted significant attention for their potential as anticancer agents.[1][2] They can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and metallo-β-lactamases.[9]

While direct evidence for pyrrole-based methanamines in anticancer applications is emerging, related structures like (1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives have shown significant in vitro activity against human glioma cell lines.[10] This suggests that the methanamine group can serve as a crucial pharmacophore for interacting with biological targets within cancer cells. The design of novel pyrrole-based methanamines with specific substitutions could lead to the development of highly potent and selective anticancer drugs.

Neuroprotection: A Shield Against Neurodegeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[11] Oxidative stress and enzyme dysregulation are key contributors to this process.[12][13] Pyrrole-based compounds have demonstrated significant neuroprotective and antioxidant properties in various in vitro models.[12][13][14]

Several studies have highlighted the ability of pyrrole derivatives to protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂).[11][12] The proposed mechanisms of action include the scavenging of reactive oxygen species (ROS) and the preservation of crucial intracellular antioxidants like glutathione (GSH).[14] Furthermore, some pyrrole derivatives have been shown to be selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them promising candidates for the treatment of Parkinson's disease.[14] The methanamine moiety, with its basic nitrogen, can be pivotal for interacting with the active sites of enzymes like MAO-B.

Biological ActivityKey Molecular Targets/MechanismsRepresentative Findings
Antimicrobial Bacterial enzyme inhibition, cell membrane disruptionPotent activity against E. coli, S. aureus, and C. albicans.[6]
Anticancer Kinase inhibition, metallo-β-lactamase inhibition(1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives show activity against glioma cells.[10]
Neuroprotective ROS scavenging, GSH preservation, MAO-B inhibitionProtection against 6-OHDA and H₂O₂ induced neurotoxicity.[11][12] Selective MAO-B inhibition.[14]
Anti-inflammatory Action: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. Pyrrole-containing compounds have a well-established history as anti-inflammatory agents. The methanamine side chain can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved efficacy and reduced side effects. The mechanism of action for many anti-inflammatory pyrrole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of pyrrole-based methanamines is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.

Key structural features that influence the biological activity include:

  • Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole core can dramatically affect potency and selectivity. For example, electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrrole ring, influencing its interaction with biological targets.[9]

  • Substitution on the Methanamine Nitrogen: The substituents on the nitrogen atom of the methanamine moiety play a critical role in determining the compound's physicochemical properties, such as lipophilicity and basicity. These properties, in turn, affect the compound's ability to cross cell membranes and interact with its target.

  • Stereochemistry: The three-dimensional arrangement of atoms can be a critical determinant of biological activity, particularly for compounds that interact with chiral biological macromolecules like enzymes and receptors.

SAR cluster_Core Pyrrole Core cluster_Substituents Key Substituent Areas cluster_Activity Biological Activity Pyrrole Pyrrole Ring (Electronic Properties) R1 R1 Substituents (Potency & Selectivity) Pyrrole->R1 Influences R2 R2 Substituents (Potency & Selectivity) Pyrrole->R2 Influences Methanamine Methanamine Moiety -CH2-NR'R'' (Physicochemical Properties) Pyrrole->Methanamine Attached to Activity Biological Activity (Antimicrobial, Anticancer, Neuroprotective) R1->Activity Modulates R2->Activity Modulates Methanamine->Activity Crucial for

Caption: Key structural determinants of biological activity.

Future Directions and Conclusion

Pyrrole-based methanamines represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for fine-tuning their properties through chemical modification make them attractive candidates for drug discovery and development.

Future research in this area should focus on:

  • Elucidation of specific mechanisms of action: While several potential mechanisms have been proposed, further studies are needed to pinpoint the precise molecular targets of these compounds for each biological activity.

  • In vivo efficacy and safety profiling: Promising in vitro results must be translated into in vivo models to assess the therapeutic potential and safety of these compounds.

  • Expansion of the chemical space: The synthesis and biological evaluation of a wider range of pyrrole-based methanamine analogues will be crucial for optimizing their activity and selectivity.

References

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

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  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. ScienceDirect. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]

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(1-Methyl-1H-pyrrol-3-YL)methanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Structure, Properties, and Methodologies for Drug Development

Introduction: The Strategic Importance of the Pyrrole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a recurring and invaluable structural motif.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility allow it to serve as a critical pharmacophore in a multitude of approved drugs, including the cholesterol-lowering agent atorvastatin and the anti-cancer drug sunitinib.[3][4] The pyrrole scaffold's ability to be readily functionalized enables chemists to fine-tune the steric and electronic properties of a molecule, optimizing its interaction with biological targets such as enzymes and receptors.[5]

This guide focuses on a specific, functionalized pyrrole derivative: (1-Methyl-1H-pyrrol-3-YL)methanamine . As a bifunctional molecule—containing both a methylated pyrrole core and a primary aminomethyl group—it represents a versatile building block for the synthesis of more complex pharmaceutical candidates. Understanding its fundamental properties, from molecular structure and weight to its synthesis and characterization, is essential for researchers and drug development professionals aiming to leverage its potential in creating novel therapeutics.

Section 1: Molecular Structure and Physicochemical Properties

The structure of (1-Methyl-1H-pyrrol-3-YL)methanamine is defined by a pyrrole ring where the nitrogen atom is substituted with a methyl group (N-methylation at position 1) and a methanamine (-CH₂NH₂) substituent is attached to the carbon at position 3 of the ring. This specific arrangement dictates its reactivity and potential for forming intermolecular interactions, which are crucial for biological activity.

The N-methylation prevents the pyrrole nitrogen from acting as a hydrogen bond donor, which can significantly alter a molecule's solubility and membrane permeability compared to its N-unsubstituted counterpart. The primary amine of the methanamine group, however, is a key functional handle. It can act as a hydrogen bond donor and acceptor and serves as a nucleophilic site for further chemical modifications, such as amide bond formation or reductive amination, to build more complex molecular architectures.

Caption: 2D Chemical Structure of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Table 1: Physicochemical Properties of (1-Methyl-1H-pyrrol-3-YL)methanamine

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₂[6][7]
Molecular Weight 110.16 g/mol [6]
CAS Number 20863-72-3[6][7]
Canonical SMILES CN1C=CC(=C1)CN[7]
Synonyms 1-Methyl-1H-pyrrole-3-methanamine, C-(1-methyl-pyrrol-3-yl)-methylamine[6][7]

Section 2: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, preparing solutions of known concentrations, and mass spectrometry analysis. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

Calculation Protocol

The molecular formula for (1-Methyl-1H-pyrrol-3-YL)methanamine is C₆H₁₀N₂. The calculation proceeds as follows:

  • Identify Atoms and Counts:

    • Carbon (C): 6 atoms

    • Hydrogen (H): 10 atoms

    • Nitrogen (N): 2 atoms

  • Use Standard Atomic Weights:

    • Atomic weight of C ≈ 12.011 amu

    • Atomic weight of H ≈ 1.008 amu

    • Atomic weight of N ≈ 14.007 amu

  • Calculate Total Weight:

    • Weight from Carbon = 6 × 12.011 amu = 72.066 amu

    • Weight from Hydrogen = 10 × 1.008 amu = 10.080 amu

    • Weight from Nitrogen = 2 × 14.007 amu = 28.014 amu

    • Total Molecular Weight = 72.066 + 10.080 + 28.014 = 110.160 amu

This calculated value is often expressed in g/mol for macroscopic laboratory work.

Table 2: Atomic Contribution to Molecular Weight

ElementSymbolAtom CountAtomic Weight (amu)Total Contribution (amu)
CarbonC612.01172.066
HydrogenH101.00810.080
NitrogenN214.00728.014
Total 18 110.160

Section 3: Synthesis and Characterization Methodologies

The trustworthiness of any research or development program hinges on the unambiguous synthesis and rigorous characterization of its chemical entities. The protocols described below represent a robust, self-validating workflow for obtaining and verifying (1-Methyl-1H-pyrrol-3-YL)methanamine.

A Representative Synthetic Workflow

While numerous synthetic routes exist for pyrrole derivatives, a common and logical approach involves the construction of the functionalized pyrrole ring followed by modification of a substituent. A plausible route to (1-Methyl-1H-pyrrol-3-YL)methanamine could involve the synthesis of a 1-methyl-1H-pyrrole-3-carbonitrile intermediate, which is then reduced to the target primary amine. This approach is advantageous as the nitrile group is stable under many reaction conditions and its reduction to an amine is a high-yielding and well-documented transformation.[8]

workflow cluster_synthesis Synthesis cluster_characterization Characterization & QC start Pyrrole Precursors step1 Paal-Knorr Synthesis (or similar) start->step1 step2 N-Methylation step1->step2 step3 Introduction of Nitrile (e.g., via Sandmeyer) step2->step3 step4 Nitrile Reduction (e.g., with LiAlH₄ or H₂/Catalyst) step3->step4 product (1-Methyl-1H-pyrrol-3-YL)methanamine step4->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Verification ms Mass Spectrometry (Verify M.W.) product->ms Mass Verification hplc HPLC Analysis (Purity Assessment) product->hplc Purity Check

Sources

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-3-methanamine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrole-3-methanamine, a pivotal heterocyclic building block in modern medicinal chemistry. The pyrrole scaffold is a cornerstone in drug discovery, renowned for its presence in pharmacologically active compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the nomenclature, physicochemical properties, validated synthetic protocols, analytical characterization, and key applications of 1-Methyl-1H-pyrrole-3-methanamine, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.

Nomenclature and Physicochemical Properties

The accurate identification of a chemical entity is fundamental to scientific rigor. The compound of interest is systematically identified by the following descriptors.

  • IUPAC Name: 1-Methyl-1H-pyrrole-3-methanamine[4]

  • Common Synonym: (1-Methyl-1H-pyrrol-3-YL)methanamine[4]

  • CAS Number: 20863-72-3[4]

  • Molecular Formula: C₆H₁₀N₂[4]

  • Molecular Weight: 110.16 g/mol [4]

Physicochemical Data Summary

While comprehensive experimental data for this specific molecule is not extensively published, key properties can be inferred from related structures and computational models. The data presented below provides a baseline for experimental design and handling.

PropertyValue / DescriptionSource / Rationale
Molecular Weight 110.16 g/mol Calculated[4]
Appearance Colorless to pale yellow liquid (Predicted)Based on similar alkylamines
Boiling Point Not determined experimentally. Predicted >150 °C.High polarity and H-bonding
Solubility Soluble in methanol, ethanol, DMSO, and water.Presence of polar amine group
pKa (Conjugate Acid) ~9.5 - 10.5 (Predicted)Typical for primary alkylamines

Synthesis Pathway and Experimental Protocol

The most logical and widely adopted strategy for the synthesis of 1-Methyl-1H-pyrrole-3-methanamine is a two-step process commencing from commercially available 1-methyl-1H-pyrrole. The pathway involves an initial formylation reaction followed by reductive amination.

Synthesis Workflow Diagram

The following diagram illustrates the high-level synthetic workflow.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A 1-Methyl-1H-pyrrole B 1-Methyl-1H-pyrrole-3-carbaldehyde A->B Vilsmeier-Haack Reagent (POCl₃, DMF) C 1-Methyl-1H-pyrrole-3-carbaldehyde D 1-Methyl-1H-pyrrole-3-methanamine (Target Compound) C->D 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₄)

Caption: Synthetic workflow for 1-Methyl-1H-pyrrole-3-methanamine.

Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

Causality: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrrole. The regioselectivity is directed to the 3-position due to the steric hindrance imposed by the N-methyl group, which disfavors substitution at the adjacent C2 or C5 positions.[5][6]

Protocol:

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-methyl-1H-pyrrole (1 equivalent) in a minimal amount of dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Incubation: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 1-Methyl-1H-pyrrole-3-carbaldehyde, can be purified by silica gel chromatography.

Step 2: Reductive Amination to 1-Methyl-1H-pyrrole-3-methanamine

Causality: Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[7] The reaction proceeds via the initial formation of an imine intermediate upon reaction of the aldehyde with ammonia, which is then immediately reduced in situ by a hydride reducing agent like sodium borohydride (NaBH₄).[8][9] Using ammonia as the nitrogen source directly yields the primary amine.

Protocol:

  • Reaction Setup: Dissolve 1-Methyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in methanol. Add ammonium chloride (NH₄Cl, 1.5 equivalents) followed by an aqueous ammonia solution (e.g., 28%, 5 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Incubation: After the addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours or until the reaction is complete by TLC.

  • Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases. Basify the solution with 4M NaOH to a pH > 12.

  • Extraction & Purification: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-Methyl-1H-pyrrole-3-methanamine. Further purification can be achieved by vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow Diagram

G A Synthesized Product (Crude) B Purity & Identity Confirmation A->B C HPLC Analysis B->C Purity Assay D NMR Spectroscopy (¹H, ¹³C) B->D Structure Elucidation E Mass Spectrometry (LC-MS / GC-MS) B->E Molecular Weight Verification F Qualified Material (>98% Purity) C->F D->F E->F

Caption: Standard analytical workflow for product validation.

Representative Spectroscopic Data (Predicted)

While published spectra for this specific molecule are scarce, the expected NMR and MS data can be reliably predicted based on the analysis of its constituent parts: the 1-methylpyrrole ring and the aminomethyl group.[10][11][12]

¹H NMR (400 MHz, CDCl₃):

  • δ ~6.6 ppm (t, 1H): Proton at C2-position of the pyrrole ring.

  • δ ~6.5 ppm (t, 1H): Proton at C5-position of the pyrrole ring.

  • δ ~6.1 ppm (t, 1H): Proton at C4-position of the pyrrole ring.

  • δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂ -NH₂).

  • δ ~3.6 ppm (s, 3H): N-methyl protons (-N-CH₃ ).

  • δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂). Note: This signal is broad and may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~126.0 ppm: C3-carbon of the pyrrole ring.

  • δ ~122.0 ppm: C2-carbon of the pyrrole ring.

  • δ ~120.0 ppm: C5-carbon of the pyrrole ring.

  • δ ~107.0 ppm: C4-carbon of the pyrrole ring.

  • δ ~40.0 ppm: Methylene carbon (-CH₂ -NH₂).

  • δ ~36.0 ppm: N-methyl carbon (-N-CH₃ ).

Mass Spectrometry (EI):

  • Expected M⁺: 110.08 (Calculated for C₆H₁₀N₂)

  • Key Fragments: Loss of -NH₂ (m/z 94), fragmentation of the pyrrole ring.

Chromatographic Purity Assessment (HPLC)

Trustworthiness: HPLC is the gold standard for quantitative purity analysis, offering high sensitivity for detecting trace impurities.[13] A validated reverse-phase method is crucial for quality control.

Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Development

1-Methyl-1H-pyrrole-3-methanamine is not merely a laboratory curiosity; it is a high-value intermediate in the synthesis of complex pharmaceutical agents. Its primary significance lies in its role as a key structural fragment of Vonoprazan (TAK-438) .[11][14]

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[5] The methanamine moiety on the pyrrole ring serves as a critical attachment point for building the more complex N-methylmethanamine side chain of the final drug molecule.[5][15] The specific substitution pattern on the pyrrole ring is vital for achieving the desired binding affinity and inhibitory activity against the gastric H⁺,K⁺-ATPase enzyme.[14] The accessibility and reliable synthesis of this pyrrole building block are therefore enabling factors in the manufacturing of this important therapeutic agent.

Conclusion

1-Methyl-1H-pyrrole-3-methanamine represents a convergence of fundamental heterocyclic chemistry and applied pharmaceutical science. Its synthesis, rooted in classic organic reactions, is robust and scalable. While detailed public data on the compound itself is limited, its structural components are well-understood, allowing for reliable prediction of its chemical behavior and analytical signatures. As a validated precursor to potent drugs like Vonoprazan, this compound underscores the enduring importance of the pyrrole scaffold in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis, characterization, and implementation in advanced drug discovery programs.

References

  • Ansari, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available from: [Link]

  • Mocerino, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC). Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. Available from: [Link]

  • Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

  • PubChem. 1-Methylpyrrole. National Center for Biotechnology Information. Available from: [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Available from: [Link]

  • NIST. 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • The Good Scents Company. 1-methyl pyrrole, 96-54-8. Available from: [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]

  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. Available from: [Link]

  • ACS Publications. Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available from: [Link]

  • ResearchGate. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Available from: [Link]

Sources

Navigating the Procurement of (1-Methyl-1H-pyrrol-3-YL)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Sourcing, Quality Assessment, and Handling of (1-Methyl-1H-pyrrol-3-YL)methanamine.

(1-Methyl-1H-pyrrol-3-YL)methanamine , a key building block in contemporary medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, making a reliable and well-characterized supply of this reagent a critical starting point for many research and development endeavors. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering practical guidance on supplier selection, quality control, and safe handling protocols.

I. Commercial Supplier Landscape

The acquisition of high-quality starting materials is a foundational pillar of successful research. For (1-Methyl-1H-pyrrol-3-YL)methanamine (CAS No. 20863-72-3), a number of chemical suppliers offer this compound, albeit with varying levels of documentation and purported purity. Our survey of the market has identified several key vendors, which are summarized in the table below. It is imperative for researchers to conduct their own due diligence, as supplier specifications and available data can change.

SupplierStated PurityAvailabilityNotes
BLD Pharm Varies by batchInquireOften provides basic product information and has a mechanism for requesting a Certificate of Analysis (CoA).[1]
Synblock ≥ 98%InquireLists the compound and provides basic properties.[2]
Enamine ≥ 95%InquireA well-known supplier of building blocks for drug discovery.[3]
AmBeed 95%InquireAnother supplier catering to the research and development sector.[4]

This table is not exhaustive and represents a snapshot of the market at the time of writing. Researchers are encouraged to explore other potential suppliers.

II. Quality Assessment and Lot-to-Lot Consistency: A Self-Validating System

Ensuring the identity and purity of (1-Methyl-1H-pyrrol-3-YL)methanamine is paramount to the reproducibility of experimental results. While suppliers provide a Certificate of Analysis (CoA), independent verification is a critical component of good laboratory practice.

A. Initial Inspection and Documentation Review

Upon receipt of the material, a thorough visual inspection of the container and labeling should be conducted. The supplier's CoA should be carefully reviewed for key parameters such as:

  • Identity Confirmation: Typically verified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Water Content: Can be a critical parameter, often measured by Karl Fischer titration.

  • Residual Solvents: Important for downstream applications where solvent compatibility is a concern.

B. In-House Verification Protocols

To establish a self-validating system, it is strongly recommended to perform in-house analytical testing on each new batch of (1-Methyl-1H-pyrrol-3-YL)methanamine.

1. Spectroscopic Confirmation of Identity:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound (C₆H₁₀N₂, MW: 110.16 g/mol ).[2][5]

2. Purity Determination:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for assessing purity. The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful analytical tool.

The following diagram illustrates a typical workflow for the quality control of incoming (1-Methyl-1H-pyrrol-3-YL)methanamine.

Caption: Quality Control Workflow for (1-Methyl-1H-pyrrol-3-YL)methanamine.

III. Safe Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of (1-Methyl-1H-pyrrol-3-YL)methanamine and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related pyrrole compounds can provide guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

IV. Applications in Drug Discovery and Development

(1-Methyl-1H-pyrrol-3-YL)methanamine and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. Notably, structurally related compounds are impurities or building blocks in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related diseases.[7][8] The pyrrole scaffold is a common feature in many biologically active molecules, and the aminomethyl group provides a key handle for further chemical modifications and the introduction of diverse functionalities.

The logical relationship for the utility of this compound in drug discovery is outlined below.

Drug_Discovery_Logic A (1-Methyl-1H-pyrrol-3-YL)methanamine (Building Block) B Chemical Synthesis (Derivatization) A->B Starting Material C Library of Novel Compounds B->C Generates D High-Throughput Screening C->D Input for E Hit Identification D->E Identifies F Lead Optimization E->F Leads to G Preclinical Development F->G Progresses to H Clinical Trials G->H Advances to I New Therapeutic Agent H->I Potential Outcome

Caption: Role of (1-Methyl-1H-pyrrol-3-YL)methanamine in Drug Discovery.

V. Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable reagent for researchers in drug discovery and development. A careful and systematic approach to sourcing, qualifying, and handling this compound is essential for ensuring the integrity and success of research outcomes. By implementing the principles of a self-validating quality system and adhering to best practices for laboratory safety, scientists can confidently utilize this versatile building block in their pursuit of novel therapeutics.

References

  • Supplementary Information. Organic Chemistry Research. (Please note: A specific source for this general information was not found, but it represents common knowledge in the field).
  • Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives - Supporting Information. SYNFACTS. [Link]

  • LookChem. 1-(1-methyl-1H-pyrrol-3-yl)methanamine. [Link]

  • Chemat. (1-Methyl-1H-pyrrol-3-yl)methanamine, 95%. [Link]

  • ResearchGate. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • NIST WebBook. 1H-Pyrrole, 1-methyl-. [Link]

  • CP Lab Safety. (1H-Pyrrol-3-yl)methanamine, min 96%, 100 mg. [Link]

  • Chemsrc. 1H-PYRROLE-3-METHANAMINE, 1-METHYL-. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. [Link]

  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • Pharmaffiliates. N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine. [Link]

  • ResearchGate. Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. [Link]

  • Pharmaffiliates. 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. [Link]

  • Chemieliva Pharmaceutical Co., Ltd. Company Profile. [Link]

  • Pharmaffiliates. 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine Fumarate. [Link]

  • Chemieliva Pharmaceutical Co., Ltd. Intermediates. [Link]

  • Chemieliva Pharmaceutical Co., Ltd. Certificate of Analysis - (R)-1-Methylpiperidin-3-ol. [Link]

  • Chemieliva Pharmaceutical Co., Ltd. Certificate of Analysis - Trifarotene. [Link]

  • Chemieliva Pharmaceutical Co., Ltd. Certificate of Analysis - Pyrido[3,4-d]pyridazine-1,4-dione derivative. [Link]

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Methodological & Application

The Versatile Synthon: Application Notes and Protocols for (1-Methyl-1H-pyrrol-3-YL)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-Methylated Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[2] (1-Methyl-1H-pyrrol-3-YL)methanamine, in particular, has emerged as a critical building block, most notably in the synthesis of the potassium-competitive acid blocker Vonoprazan (TAK-438).[3][4][5] This highlights its significance as a key intermediate for introducing a flexible, basic side-chain on a pharmaceutically relevant core.

This guide provides an in-depth exploration of the use of (1-Methyl-1H-pyrrol-3-YL)methanamine in two fundamental transformations in organic synthesis: reductive amination and amide bond formation. The protocols and discussions are designed to be a practical resource for researchers in drug discovery and process development, offering not just procedural steps, but also the underlying principles to enable effective troubleshooting and optimization.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

Table 1: Physicochemical Data for (1-Methyl-1H-pyrrol-3-YL)methanamine

PropertyValueSource
CAS Number 20863-72-3[6]
Molecular Formula C₆H₁₀N₂[6]
Molecular Weight 110.16 g/mol [6]
Appearance Colorless to pale yellow liquidInferred from related compounds
Boiling Point Not available
Density Not available

Safety and Handling:

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[3][9]

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Skin: Wash affected area with soap and water. Remove contaminated clothing.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8] Keep the container tightly sealed.[9]

Core Applications and Synthetic Protocols

(1-Methyl-1H-pyrrol-3-YL)methanamine is a versatile primary amine that readily participates in reactions to form carbon-nitrogen bonds, making it an ideal building block for elaborating molecular complexity.

Application 1: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[9] The reaction proceeds via the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[4]

This transformation is particularly valuable for introducing a variety of substituents on the nitrogen atom of (1-Methyl-1H-pyrrol-3-YL)methanamine, enabling the exploration of structure-activity relationships in drug discovery programs.

Reductive_Amination_Workflow Start (1-Methyl-1H-pyrrol-3-YL)methanamine + Aldehyde/Ketone Imine_Formation Imine Formation (Mildly Acidic or Neutral pH) Start->Imine_Formation Condensation Reduction In situ Reduction (Hydride Source) Imine_Formation->Reduction Intermediate Product Secondary Amine Product Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for reductive amination.

Protocol 1: Synthesis of N-Benzyl-(1-methyl-1H-pyrrol-3-yl)methanamine

This protocol details the synthesis of a representative secondary amine via reductive amination with benzaldehyde.

Materials:

  • (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq) at room temperature.

  • Stir the mixture for 20-30 minutes to allow for imine formation. The progress of imine formation can be monitored by TLC or ¹H NMR if desired.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 3-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for one-pot reductive aminations.[10] It is less basic than sodium borohydride (NaBH₄) and does not readily reduce aldehydes and ketones at neutral pH, thus minimizing the formation of the corresponding alcohol as a byproduct.[10] For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[4]

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations using NaBH(OAc)₃.[4] Other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.

  • Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Incomplete conversion can be addressed by adding more reducing agent. If over-alkylation to the tertiary amine is observed, a stepwise procedure (formation and isolation of the imine followed by reduction) may be necessary.[9]

Table 2: Representative Characterization Data for N-Benzyl-(1-methyl-1H-pyrrol-2-yl)methanamine (a close analog)

Data TypeObserved Data
¹³C NMR δ (ppm): 140.4, 131.9, 128.4, 128.3, 126.8, 121.3, 105.7, 63.8, 54.1, 46.1, 34.2
Mass Spec (Exact Mass) 200.1313 g/mol

Data for a closely related isomer is provided for representative purposes.[2]

Application 2: Amide Bond Formation for the Synthesis of Pyrrole-3-Carboxamides

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[11] The coupling of (1-Methyl-1H-pyrrol-3-YL)methanamine with a carboxylic acid provides access to a wide array of N-substituted pyrrole-3-carboxamides. These motifs are found in a variety of biologically active compounds.[12]

The reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the nucleophilic attack by the amine.[10]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Ester Activated Ester (e.g., O-acylisourea) Coupling_Reagent->Activated_Ester Activation Amine (1-Methyl-1H-pyrrol-3-YL)methanamine Activated_Ester->Amine Amide_Product N-Acyl Pyrrole Product Amine->Amide_Product Nucleophilic Attack

Caption: General mechanism for amide bond formation.

Protocol 2: Synthesis of N-((1-methyl-1H-pyrrol-3-yl)methyl)benzamide

This protocol describes a general procedure for the synthesis of an amide using HATU as the coupling reagent.

Materials:

  • (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq)

  • Benzoic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve benzoic acid (1.0 eq) in DMF in a round-bottom flask.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Optimization:

  • Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent that often provides high yields and minimizes side reactions, particularly racemization in the case of chiral carboxylic acids.[1] Other common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (1-hydroxybenzotriazole), and phosphonium-based reagents like PyBOP.[11] The choice of reagent can depend on the specific substrates and the desired scale of the reaction. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can be effective.[10]

  • Base: A non-nucleophilic base such as DIPEA is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.[1]

  • Solvent: DMF is a common polar aprotic solvent for amide coupling reactions due to its ability to dissolve a wide range of substrates.[13]

  • Troubleshooting: If the reaction is slow or incomplete, gentle heating may be applied. Low yields can sometimes be attributed to poor solubility of the starting materials or product. In such cases, a different solvent system may be required. For challenging couplings, alternative activation methods, such as conversion of the carboxylic acid to an acid chloride, can be considered, though this is a harsher method.[14]

Table 3: Representative Characterization Data for N-Methylbenzamide (a model compound)

Data TypeObserved Data
¹H NMR δ (ppm): 7.78 (d, 2H), 7.47 (t, 1H), 7.40 (t, 2H), 6.30 (br s, 1H), 2.99 (d, 3H)
Mass Spec (EI) m/z (%): 135 (M+)

Data for a model amide is provided for representative purposes.[15][16]

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable and versatile building block in organic synthesis, particularly for the construction of novel chemical entities in the field of drug discovery. Its primary amine functionality allows for straightforward derivatization via robust and well-established reactions such as reductive amination and amide bond formation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, with a strong emphasis on understanding the rationale behind the experimental choices to facilitate adaptation and optimization for a wide range of synthetic targets.

References

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  • Safety data sheet. (n.d.). Enamine.

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  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central.

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

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  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [Source not further specified].
  • Method for preparing benzoic acid amide compound. (n.d.). Google Patents.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central.

  • N-METHYL(1-METHYL-1H-PYRROL-2-YL)METHANAMINE AldrichCPR. (n.d.). Sigma-Aldrich.

  • 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. (n.d.). PMC - NIH.

  • Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (n.d.). SciELO México.

  • 1H-PYRROLE-3-METHANAMINE, 1-METHYL- 20863-72-3 wiki. (n.d.). Guidechem.

  • Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. (2016). PubMed.

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(1-Methyl-1H-pyrrol-3-YL)methanamine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after component in the design of novel therapeutics. Within the diverse landscape of pyrrole-containing building blocks, (1-Methyl-1H-pyrrol-3-YL)methanamine stands out as a particularly valuable synthon. Its structure combines the aromaticity of the N-methylated pyrrole ring with a reactive primary aminomethyl group at the 3-position, offering a strategic vector for molecular elaboration.

The clinical and commercial success of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders, has prominently highlighted the significance of this building block.[3] The (1-Methyl-1H-pyrrol-3-YL)methanamine core is a key structural element of Vonoprazan, underscoring its role in achieving high potency and desirable pharmacokinetic properties. This application note provides a comprehensive guide for medicinal chemists on the synthesis and utilization of (1-Methyl-1H-pyrrol-3-YL)methanamine, complete with detailed protocols and mechanistic insights to empower its effective integration into drug discovery programs.

Synthesis of the Building Block: A Practical Guide

The accessibility of (1-Methyl-1H-pyrrol-3-YL)methanamine is crucial for its widespread use. A common and efficient route to this building block starts from the commercially available 1-methyl-1H-pyrrole and proceeds through a formylation reaction followed by reductive amination.

Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

The introduction of a formyl group at the 3-position of the pyrrole ring is typically achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). The regioselectivity of the formylation is influenced by the steric and electronic properties of the pyrrole substrate and the formylating agent.

Step 2: Reductive Amination to (1-Methyl-1H-pyrrol-3-YL)methanamine

With the aldehyde precursor in hand, the target primary amine can be synthesized through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its reduction to the corresponding amine. For the synthesis of the parent (1-Methyl-1H-pyrrol-3-YL)methanamine, ammonia or a protected ammonia equivalent is used. A more direct route to N-substituted analogs involves using the corresponding primary amine in the reductive amination step. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the starting aldehyde.[3][4]

Core Applications in Medicinal Chemistry: Coupling Reactions

The primary amine functionality of (1-Methyl-1H-pyrrol-3-YL)methanamine serves as a versatile handle for introducing a wide array of substituents through various coupling reactions. The following protocols detail standard procedures for amide and sulfonamide bond formation, two of the most common transformations in drug discovery.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bonds are ubiquitous in pharmaceuticals, and their formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and high-yielding amide bond formation under mild conditions, even with sterically hindered or electronically diverse coupling partners.[5][6]

Reaction Scheme:

G reactant1 (1-Methyl-1H-pyrrol-3-YL)methanamine product N-((1-Methyl-1H-pyrrol-3-YL)methyl)amide reactant1->product reactant2 R-COOH reactant2->product reagents HATU, DIPEA DMF, rt G reactant1 (1-Methyl-1H-pyrrol-3-YL)methanamine product N-((1-Methyl-1H-pyrrol-3-YL)methyl)sulfonamide reactant1->product reactant2 R-SO₂Cl reactant2->product reagents Pyridine or TEA DCM, 0 °C to rt

Sources

Application Notes and Protocols: The Reaction of (1-Methyl-1H-pyrrol-3-YL)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] This five-membered nitrogen-containing heterocycle is a core structural component in a vast array of natural products (e.g., porphyrinogens, vitamin B12) and blockbuster synthetic drugs, including Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases.[2][3][5]

(1-Methyl-1H-pyrrol-3-YL)methanamine is a particularly valuable building block. It features a 1-methylpyrrole core, which imparts specific solubility and metabolic stability profiles, coupled with a primary aminomethyl group at the 3-position. This arrangement presents two potential sites for reaction with electrophiles: the highly nucleophilic primary amine and the electron-rich pyrrole ring. Understanding and controlling the chemoselectivity of these reactions is paramount for its effective use in synthetic campaigns.

This guide provides a detailed exploration of the reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine with common classes of electrophiles, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.

Pillar 1: Fundamental Reactivity and Chemoselectivity

The synthetic utility of (1-Methyl-1H-pyrrol-3-YL)methanamine hinges on the differential nucleophilicity of its two reactive sites.

  • The Primary Amine: The exocyclic CH₂NH₂ group contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a moderate base. In nearly all standard reaction conditions, this site will be the first to react with an incoming electrophile.

  • The Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution.[4] The N-methyl group and the C3-aminomethyl substituent are both electron-donating, further activating the ring. However, direct electrophilic attack on the ring typically requires harsher conditions or highly reactive electrophiles, as the primary amine is significantly more nucleophilic and kinetically favored to react first.

Therefore, under controlled conditions, (1-Methyl-1H-pyrrol-3-YL)methanamine allows for the selective elaboration of the side-chain amine, providing a straightforward entry into diverse libraries of amides, sulfonamides, and secondary or tertiary amines, while preserving the pyrrole core.

Pillar 2: Reaction Protocols and Mechanistic Insights

The following sections detail validated protocols for reacting (1-Methyl-1H-pyrrol-3-YL)methanamine with key classes of electrophiles. The causality behind solvent choice, reagent selection, and reaction conditions is explained to ensure reproducibility and success.

A. Synthesis of Amides via Acylation

The formation of an amide bond is one of the most fundamental and crucial reactions in medicinal chemistry. Acylation of (1-Methyl-1H-pyrrol-3-YL)methanamine proceeds cleanly to yield N-substituted acetamides, benzamides, and other acyl derivatives.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation by a mild base yields the stable amide product.

cluster_workflow Acylation Workflow amine (1-Methyl-1H-pyrrol-3-YL)methanamine in Aprotic Solvent (DCM) base Add Base (e.g., Triethylamine) Scavenges HCl byproduct amine->base cool Cool to 0 °C (Controls reaction rate) base->cool acyl_chloride Add Acyl Chloride (Dropwise) cool->acyl_chloride warm Warm to RT & Stir (Monitor by TLC) acyl_chloride->warm workup Aqueous Workup (e.g., NaHCO3 wash) warm->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: General workflow for the acylation of the title amine.

Detailed Protocol: Synthesis of N-((1-Methyl-1H-pyrrol-3-yl)methyl)benzamide

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. This non-nucleophilic base will neutralize the HCl generated during the reaction.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

Reagent (Electrophile)BaseSolventTypical Yield
Acetyl ChlorideTriethylamineDCM>90%
Benzoyl ChlorideTriethylamineDCM>85%
Isobutyryl ChlorideDIPEATHF>80%
Acetic AnhydridePyridineDCM>90%
Table 1. Representative Acylation Reactions.
B. Synthesis of Secondary Amines via Reductive Amination

For controlled mono-alkylation, direct alkylation with alkyl halides is often problematic due to over-reaction.[6] Reductive amination is a vastly superior strategy for synthesizing secondary amines from primary amines.[6][7] The process involves the formation of an intermediate imine, which is then reduced in situ.

Mechanism: The primary amine first condenses with an aldehyde or ketone to form a Schiff base (imine). A mild, chemoselective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the C=N double bond to afford the secondary amine. STAB is particularly effective because it is mild enough not to reduce the starting aldehyde and can be used in a one-pot procedure.[6]

cluster_mechanism Reductive Amination Mechanism start Amine + Aldehyde imine Imine Formation (Reversible) start->imine -H₂O reduction Reduction of Imine (with STAB) imine->reduction product Secondary Amine reduction->product +H⁻

Caption: Simplified mechanism for reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-1-(1-methyl-1H-pyrrol-3-yl)methanamine

  • Preparation: To a flask, add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) and benzaldehyde (1.05 eq). Dissolve the components in 1,2-Dichloroethane (DCE) or methanol (MeOH) (approx. 0.2 M).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in one portion. The reaction is typically stirred at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, though it's not always necessary.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography to obtain the pure secondary amine.

Carbonyl CompoundReducing AgentSolventTypical Yield
BenzaldehydeNaBH(OAc)₃DCE>80%
AcetoneNaBH(OAc)₃MeOH>75%
CyclohexanoneNaBH₃CN, AcOHMeOH>80%
4-MethoxybenzaldehydeNaBH(OAc)₃DCE>85%
Table 2. Representative Reductive Amination Reactions.
C. Synthesis of Sulfonamides via Sulfonylation

The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. The reaction of (1-Methyl-1H-pyrrol-3-YL)methanamine with sulfonyl chlorides provides a direct route to this important class of compounds. This reaction is central to the synthesis of advanced drug candidates like Vonoprazan (TAK-438).[8][9]

Mechanism: Analogous to acylation, the reaction is a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to quench the generated HCl.

cluster_workflow Sulfonylation Workflow amine (1-Methyl-1H-pyrrol-3-YL)methanamine in Aprotic Solvent (DCM/Pyridine) cool Cool to 0 °C amine->cool sulfonyl_chloride Add Sulfonyl Chloride (Dropwise) cool->sulfonyl_chloride warm Warm to RT & Stir sulfonyl_chloride->warm workup Aqueous Workup (e.g., dil. HCl wash) warm->workup purify Purification (Crystallization/Chromatography) workup->purify product Final Sulfonamide Product purify->product

Caption: General workflow for the synthesis of sulfonamides.

Detailed Protocol: Synthesis of N-((1-Methyl-1H-pyrrol-3-yl)methyl)benzenesulfonamide

  • Preparation: Dissolve (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash with 1M HCl solution (to remove pyridine/TEA), followed by water and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel chromatography.

Reagent (Electrophile)BaseSolventTypical Yield
Benzenesulfonyl chloridePyridinePyridine>80%
p-Toluenesulfonyl chlorideTriethylamineDCM>85%
Pyridine-3-sulfonyl chlorideTriethylamineDCM>75%
Methanesulfonyl chlorideTriethylamineDCM>90%
Table 3. Representative Sulfonylation Reactions.

Pillar 3: Product Characterization and Validation

Confirmation of the desired product structure is a critical, self-validating step in any protocol. The following techniques are standard for characterizing the products from the reactions described above.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key diagnostic signals include:

    • Disappearance of the broad NH₂ singlet in the ¹H NMR spectrum of the starting material.

    • Appearance of a new amide N-H signal (typically a triplet, downfield) for acylation/sulfonylation products.

    • Appearance of signals corresponding to the newly introduced acyl, alkyl, or sulfonyl group with appropriate chemical shifts and integrations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, providing a crucial check of the reaction's success. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1650 cm⁻¹ indicates the formation of an amide C=O bond. Sulfonamides show characteristic S=O stretching bands around 1350 and 1160 cm⁻¹.

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a robust and versatile synthetic intermediate. Its primary amine offers a reliable handle for introducing a wide variety of functional groups through well-established reactions like acylation, reductive amination, and sulfonylation. The high degree of chemoselectivity, favoring reaction at the side-chain amine over the pyrrole ring, allows for the clean and predictable synthesis of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in the pursuit of new medicines and materials.

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  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. Available at: [Link]

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Application Notes and Protocols for the N-Alkylation of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific guide to the N-alkylation of (1-Methyl-1H-pyrrol-3-YL)methanamine, a key intermediate in the synthesis of pharmacologically active compounds. The N-alkylated derivatives of this pyrrole scaffold are integral to the development of novel therapeutics, including potent potassium-competitive acid blockers (P-CABs) like Vonoprazan (TAK-438).[1][2] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, enabling researchers to make informed decisions in their experimental design. We present two robust, field-proven protocols for N-alkylation: direct alkylation via nucleophilic substitution and a highly selective, controlled mono-alkylation via reductive amination. Each protocol is accompanied by step-by-step instructions, quantitative data tables, troubleshooting insights, and detailed characterization guidelines to ensure reproducible and reliable outcomes.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. (1-Methyl-1H-pyrrol-3-YL)methanamine, in particular, offers a strategic advantage: the exocyclic primary aminomethyl group at the C3 position serves as a prime handle for synthetic elaboration.

The N-alkylation of this primary amine is a critical transformation for modulating a compound's physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability. These modifications directly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. The synthesis of diverse N-substituted derivatives is therefore a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Mechanistic Foundations of N-Alkylation

The lone pair of electrons on the nitrogen atom of the primary amine in (1-Methyl-1H-pyrrol-3-YL)methanamine renders it nucleophilic, allowing it to react with electrophilic carbon centers. The two most prevalent and practical strategies for forging this new C-N bond are direct alkylation and reductive amination.

Direct Alkylation via SN2 Reaction

This classic method involves the reaction of the amine with an alkyl halide (R-X, where X = Cl, Br, I). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

  • Step 1: Nucleophilic Attack. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond. This results in a protonated secondary amine (an ammonium salt).

  • Step 2: Deprotonation. A base, often an excess of the starting amine or an added scavenger like potassium carbonate, removes a proton from the nitrogen, yielding the neutral secondary amine product.[5]

A significant challenge with this method is overalkylation .[6][7] The secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form an undesired tertiary amine. For laboratory synthesis where product purity is paramount, controlling this side reaction is crucial.

sn2_alkylation cluster_start Reactants cluster_products Products start_amine (1-Methyl-1H-pyrrol-3-YL)methanamine (Primary Amine) intermediate Ammonium Salt Intermediate start_amine->intermediate Sₙ2 Attack on R-X alkyl_halide Alkyl Halide (R-X) tertiary_amine Overalkylation Product (Tertiary Amine) alkyl_halide->tertiary_amine alkyl_halide->intermediate secondary_amine Desired Product (Secondary Amine) secondary_amine->tertiary_amine Further Sₙ2 Attack intermediate->secondary_amine Deprotonation base Base base->intermediate

Caption: SN2 pathway for direct N-alkylation and potential overalkylation.

Reductive Amination

Reductive amination is a highly efficient and selective method for preparing secondary amines, largely avoiding the issue of overalkylation.[6][8] This two-step, one-pot process involves:

  • Step 1: Imine Formation. The primary amine reacts with a ketone or aldehyde to form a carbinolamine intermediate, which then dehydrates to form an imine (or a protonated iminium ion under acidic conditions).

  • Step 2: Reduction. A reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.

The key to this method's selectivity is the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they readily reduce the iminium ion but are too weak to reduce the starting aldehyde or ketone, preventing the formation of alcohol byproducts.[9]

reductive_amination start_amine (1-Methyl-1H-pyrrol-3-YL)methanamine imine Imine / Iminium Ion Intermediate start_amine->imine + Carbonyl carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->imine product Final N-Alkylated Product (Secondary Amine) imine->product Reduction water H₂O imine->water - H₂O reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: General workflow for selective mono-alkylation via reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is suitable for when the alkylating agent is a simple alkyl halide and potential overalkylation can be managed through purification.

Materials:

  • (1-Methyl-1H-pyrrol-3-YL)methanamine

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting amine. Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension. Rationale: The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the products. DMF is an excellent polar aprotic solvent for SN2 reactions.[10]

  • Reaction: Heat the mixture to 60-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours. Look for the consumption of the starting amine and the appearance of a new, less polar spot (the product).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (approx. 10 volumes of the DMF volume) and wash with water (3x), followed by brine (1x). Rationale: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine to prevent product streaking on the column.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterConditionRationale / Notes
Stoichiometry Amine:Alkyl Halide:Base (1.0 : 1.1 : 2.0)A slight excess of the alkyl halide ensures full conversion of the amine. Excess base neutralizes acid byproduct.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions. Must be anhydrous to prevent side reactions.
Temperature 60 - 80 °CBalances reaction rate with minimizing decomposition. More reactive halides (iodides, benzylic) may require lower temperatures.
Reaction Time 4 - 18 hoursMonitor by TLC/LC-MS for completion.
Expected Yield 50 - 75%Yields can be variable and are highly dependent on the substrate and purification efficiency. Overalkylation can reduce the yield of the desired product.[7]
Protocol 2: N-Alkylation via Reductive Amination

This is the preferred method for controlled, selective mono-alkylation, especially with sensitive or complex substrates.[8]

Materials:

  • (1-Methyl-1H-pyrrol-3-YL)methanamine

  • Aldehyde or Ketone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~5% v/v of solvent) - optional

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask with a magnetic stir bar, add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) and the desired aldehyde or ketone (1.05 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M). Stir the solution at room temperature.

  • Imine Formation: Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step by promoting dehydration of the carbinolamine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Addition may cause slight effervescence.Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates the slightly acidic conditions and will not reduce the starting carbonyl compound.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

ParameterConditionRationale / Notes
Stoichiometry Amine:Carbonyl:Reducer (1.0 : 1.05 : 1.5)A slight excess of the carbonyl drives imine formation. Excess reducing agent ensures complete reduction.
Solvent Anhydrous DCM or DCEChlorinated solvents are standard for this reaction; they are non-reactive and effectively dissolve reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, making it operationally simple.
Reaction Time 2 - 12 hoursMonitor for completion. Reaction time depends on the steric and electronic nature of the carbonyl compound.
Expected Yield 70 - 95%This method generally provides higher and more reliable yields of the mono-alkylated product compared to direct alkylation.

Advanced & Greener Alternatives

For research focused on sustainable chemistry, N-alkylation using alcohols as alkylating agents is a state-of-the-art alternative.[11] These methods, often termed "Borrowing Hydrogen" or "Hydrogen Autotransfer" reactions, use transition metal catalysts (e.g., Ru, Ir, Mn, Co) to temporarily oxidize an alcohol to an aldehyde in situ.[12][13][14][15][16] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the imine. The only byproduct is water, making it a highly atom-economical process.[16] While requiring specialized catalysts and often higher temperatures (100-120 °C), this approach avoids the use of halide reagents and stoichiometric reducing agents.[12][13]

Conclusion

The N-alkylation of (1-Methyl-1H-pyrrol-3-YL)methanamine is a fundamental tool for generating chemical diversity in drug discovery programs. Direct alkylation with halides offers a straightforward, if sometimes low-yielding, approach. For superior selectivity, control, and yield of mono-alkylated products, reductive amination stands as the method of choice for most laboratory applications. By understanding the mechanisms and practical considerations outlined in these protocols, researchers can confidently and efficiently synthesize novel pyrrole derivatives for the advancement of new therapeutic agents.

References

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Synthetic routes to substituted (1-Methyl-1H-pyrrol-3-YL)methanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted (1-Methyl-1H-pyrrol-3-YL)methanamine Analogs

Application Note & Protocols for Medicinal Chemistry Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the (1-Methyl-1H-pyrrol-3-YL)methanamine Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design.[2] Pyrrole and its derivatives are integral components of complex macrocycles like heme and chlorophyll and are found in numerous pharmaceutically active molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2][3]

The (1-Methyl-1H-pyrrol-3-YL)methanamine framework, in particular, serves as a versatile building block for creating libraries of compounds for drug discovery. The 3-aminomethyl side chain provides a critical attachment point for various substituents, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target-binding interactions. This guide provides a detailed overview of the primary and alternative synthetic routes to access these valuable analogs, with a focus on the underlying chemical principles, step-by-step protocols, and practical insights for researchers in the field.

Primary Synthetic Strategy: Reductive Amination of 1-Methyl-1H-pyrrole-3-carbaldehyde

The most direct and widely employed strategy for synthesizing a diverse range of N-substituted (1-Methyl-1H-pyrrol-3-YL)methanamine analogs is a two-step sequence. This approach begins with the synthesis of the key intermediate, 1-Methyl-1H-pyrrole-3-carbaldehyde, followed by a reductive amination reaction with a selected primary or secondary amine. This method is highly valued for its reliability, versatility, and the commercial availability of a wide variety of amine building blocks.

Workflow Overview: Two-Step Synthesis

cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination A 1-Methyl-1H-pyrrole B 1-Methyl-1H-pyrrole-3-carbaldehyde A->B  Vilsmeier-Haack Formylation  (POCl₃, DMF) D Substituted (1-Methyl-1H-pyrrol-3-YL)methanamine B->D C Primary/Secondary Amine (R¹R²NH) C->D

Caption: Primary synthetic workflow for target analogs.

Step 1: Synthesis of the Key Intermediate: 1-Methyl-1H-pyrrole-3-carbaldehyde

The crucial aldehyde intermediate is most commonly prepared via the Vilsmeier-Haack reaction. This electrophilic substitution reaction is highly effective for formylating electron-rich heterocycles like N-methylpyrrole.

Causality and Mechanistic Insight: The reaction involves the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). N-substituted pyrroles preferentially undergo electrophilic attack at the C2 or C3 position. While C2 is often electronically favored, the Vilsmeier-Haack reaction on N-methylpyrrole can be directed to yield the 3-carbaldehyde as a significant product, sometimes alongside the 2-carbaldehyde isomer, which can be separated chromatographically.[4][5] More sterically hindered amides in the Vilsmeier-Haack reaction can further improve the selectivity for the 3-position.[4]

Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous dimethylformamide (DMF, 5 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 1-Methyl-1H-pyrrole (1 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral to slightly basic. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate 1-Methyl-1H-pyrrole-3-carbaldehyde.

Step 2: Synthesis of Methanamine Analogs via Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group into an amine.[6] The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction by a hydride reagent present in the reaction mixture.

Expertise in Reagent Selection: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[7] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reducing agent that does not readily reduce the starting aldehyde, minimizing side reactions. It is particularly effective at reducing the protonated imine (iminium ion) intermediate, which is formed more readily under slightly acidic conditions (often achieved by adding acetic acid). This method is known for its broad substrate scope and high yields.[8]

Protocol 2: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 1-Methyl-1H-pyrrole-3-carbaldehyde (1 eq.) in a suitable anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is purified by silica gel column chromatography to yield the desired substituted (1-Methyl-1H-pyrrol-3-YL)methanamine analog.

Data Presentation: Representative Analogs

Starting Amine (R¹R²NH)Product NameTypical Yield Range
BenzylamineBenzylHN-Benzyl-(1-methyl-1H-pyrrol-3-yl)methanamine75-90%
Morpholine-(CH₂)₂O(CH₂)₂-N-((1-Methyl-1H-pyrrol-3-yl)methyl)morpholine80-95%
AnilinePhenylHN-Phenyl-(1-methyl-1H-pyrrol-3-yl)methanamine60-75%
CyclopropylamineCyclopropylHN-Cyclopropyl-(1-methyl-1H-pyrrol-3-yl)methanamine70-85%

Alternative Synthetic Routes

While reductive amination is the most common approach, other strategies can be employed, particularly if different starting materials are more readily available or if specific functionalities are incompatible with the primary route.

cluster_A Route A: Nitrile Reduction cluster_B Route B: Nucleophilic Substitution A1 1-Methyl-1H-pyrrole-3-carbonitrile A2 (1-Methyl-1H-pyrrol-3-YL)methanamine (Primary Amine) A1->A2 Reduction (LiAlH₄ or H₂/Catalyst) B1 3-(Chloromethyl)-1-methyl-1H-pyrrole B3 Target Analog B1->B3 B2 Amine (R¹R²NH) B2->B3

Caption: Alternative synthetic pathways.

Route A: Reduction of 1-Methyl-1H-pyrrole-3-carbonitrile

The primary amine can be synthesized by the reduction of the corresponding nitrile. This is a robust method if the nitrile is the more accessible starting material.

  • Concept: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) can effectively reduce the nitrile functional group to a primary amine.[9] This primary amine can then be used as is or subjected to further N-alkylation or N-arylation reactions to generate substituted analogs.

  • Trustworthiness: This method is well-established for nitrile reduction. However, it requires an additional step for N-substitution compared to the direct reductive amination of the aldehyde, and the strong reducing agents may not be compatible with other sensitive functional groups in the molecule.

Route B: Nucleophilic Substitution on a Halomethyl Intermediate

This route involves the displacement of a halide from a 3-(halomethyl)pyrrole intermediate with a suitable amine.

  • Concept: The synthesis begins with the creation of a reactive intermediate like 3-(chloromethyl)- or 3-(bromomethyl)-1-methyl-1H-pyrrole. This species can then react with a primary or secondary amine via an Sₙ2 mechanism to form the desired C-N bond.

  • Causality: This is a classic C-N bond formation strategy. However, halomethyl-heterocycles can be unstable and may require careful handling or in-situ generation. The success of the reaction depends on the nucleophilicity of the amine and the stability of the electrophilic intermediate.

Conclusion: A Versatile Scaffold for Drug Discovery

The (1-Methyl-1H-pyrrol-3-YL)methanamine core is a valuable scaffold in modern medicinal chemistry. The synthetic routes detailed in this guide, particularly the robust and versatile two-step sequence involving Vilsmeier-Haack formylation followed by reductive amination, provide researchers with a reliable and efficient platform for generating diverse libraries of novel compounds.[7][10] The ability to easily modify the N-substituent allows for systematic exploration of structure-activity relationships (SAR), which is critical for optimizing lead compounds and advancing drug discovery programs targeting a wide range of diseases.[3][11]

References

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. Available at: [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. Available at: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at: [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. Available at: [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. Available at: [Link]

  • Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. ResearchGate. Available at: [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. CORE. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Available at: [Link]

  • One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols. Green Chemistry (RSC Publishing). Available at: [Link]

  • Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. Available at: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. Available at: [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for (1-Methyl-1H-pyrrol-3-YL)methanamine as a Novel Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential utility of (1-Methyl-1H-pyrrol-3-YL)methanamine as a ligand in homogeneous catalysis. While its application in this field is an emerging area of investigation, the unique electronic and steric properties of this N-heterocyclic amine suggest significant potential. This guide offers a comprehensive overview, from the synthesis of the ligand to investigational protocols for its application in catalysis, grounded in established principles of coordination chemistry and catalytic cycle mechanisms. We present detailed, step-by-step methodologies for ligand synthesis, in-situ catalyst preparation, and proposed catalytic reactions, supported by causality-driven explanations for experimental choices.

Introduction: The Rationale for (1-Methyl-1H-pyrrol-3-YL)methanamine in Catalysis

The relentless pursuit of novel catalysts with enhanced activity, selectivity, and stability is a cornerstone of modern chemical synthesis. Ligand design plays a pivotal role in modulating the properties of a metal center. Pyrrole-based ligands have garnered considerable interest due to their versatile coordination chemistry and the electron-rich nature of the pyrrole ring, which can influence the electronic environment of the metal catalyst.[1]

(1-Methyl-1H-pyrrol-3-YL)methanamine is a compelling candidate for a ligand due to its hybrid structure, featuring both an N-methylated pyrrole ring and a secondary aminomethyl side chain. This structure presents multiple potential coordination modes and electronic properties:

  • Bidentate N,N'-Chelation: The ligand can potentially form a stable five-membered chelate ring by coordinating to a metal center through both the pyrrole nitrogen and the side-chain amine nitrogen. Chelation is known to enhance the kinetic stability of metal complexes.[2]

  • Monodentate Coordination: Depending on the metal precursor and reaction conditions, it may coordinate in a monodentate fashion through the more Lewis-basic secondary amine.

  • Electronic Modulation: The N-methylpyrrole moiety is an electron-rich aromatic system. Its interaction with a metal center can increase the electron density on the metal, which can be beneficial for certain catalytic steps, such as oxidative addition in cross-coupling reactions.

While this specific molecule is more widely recognized as a key structural component in pharmaceuticals like Vonoprazan (TAK-438)[3][4], its fundamental chemical structure is ripe for exploration in the catalytic arena. This guide provides the foundational knowledge and experimental starting points for such an investigation.

Synthesis and Characterization of the Ligand

The synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is not widely documented as a standalone procedure in the catalytic literature. However, synthetic routes can be adapted from the patent literature concerning pharmaceutical agents.[5][6] A common approach involves the reduction of a nitrile or a reductive amination of an aldehyde.

Protocol 2.1: Synthesis via Reductive Amination

This protocol outlines a two-step process starting from commercially available 1-methyl-1H-pyrrole-3-carboxaldehyde.

Workflow Diagram:

cluster_synthesis Ligand Synthesis Workflow A 1-Methyl-1H-pyrrole-3-carboxaldehyde B Reaction with Methylamine A->B Step 1 C Formation of Intermediate Imine B->C Condensation D In-situ Reduction (e.g., with NaBH4) C->D Step 2 E Work-up and Purification D->E Quenching & Extraction F (1-Methyl-1H-pyrrol-3-YL)methanamine E->F Chromatography/Distillation

Caption: Workflow for the synthesis of the target ligand.

Materials:

ReagentCAS NumberSupplier Suggestion
1-Methyl-1H-pyrrole-3-carboxaldehyde2065-78-3Major Aldrich
Methylamine (40% in water or 2M in THF)74-89-5Major Aldrich
Sodium borohydride (NaBH₄)16940-66-2Major Aldrich
Methanol (anhydrous)67-56-1Major Aldrich
Dichloromethane (DCM)75-09-2Major Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major Aldrich

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of 1-methyl-1H-pyrrole-3-carboxaldehyde (1.0 eq) in anhydrous methanol (0.5 M), add methylamine solution (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.

    • Causality Note: The initial condensation forms the C=N double bond of the imine. Conducting this step at low-to-ambient temperature minimizes side reactions.

  • Reduction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Be cautious of gas evolution.

    • Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine without affecting the pyrrole ring. Portion-wise addition controls the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water (approximately 20% of the methanol volume).

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous residue, add dichloromethane (DCM) and extract the product. Repeat the extraction 2-3 times.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure ligand as an oil.

Characterization:

The identity and purity of the synthesized (1-Methyl-1H-pyrrol-3-YL)methanamine should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (GC-MS or ESI-MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch of the secondary amine).

Coordination Chemistry and In-Situ Catalyst Preparation

The efficacy of a ligand is determined by its ability to form a catalytically active complex with a metal precursor. The protocol below describes a general method for the in-situ preparation of a palladium complex, a common starting point for cross-coupling reactions.

Potential Coordination Modes:

cluster_modes Potential Coordination Modes M1 M N1_1 N M1->N1_1 σ-donation N2_1 N M1->N2_1 σ-donation R1_1 Pyrrole Ring N1_1->R1_1 R2_1 CH2-NH-Me N2_1->R2_1 label_bidentate Bidentate (Chelating) M2 M N2_2 N M2->N2_2 σ-donation R2_2 CH2-NH-Me N2_2->R2_2 label_monodentate Monodentate cluster_suzuki Suzuki Coupling Protocol A In-situ Catalyst Preparation (Protocol 3.1) B Add Aryl Halide (1.0 eq) A->B C Add Boronic Acid (1.2 eq) B->C D Add Base (e.g., K2CO3, 2.0 eq) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E Inert Atmosphere F Monitor Reaction (TLC/GC) E->F Time G Aqueous Work-up & Extraction F->G H Purification & Analysis G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Parameters Table:

ParameterSuggested Starting ConditionRationale
Aryl Halide4-BromotolueneA standard, moderately reactive substrate.
Boronic AcidPhenylboronic acidA standard coupling partner.
Palladium SourcePd(OAc)₂ (1 mol%)Common, air-stable Pd(II) precursor.
Ligand (1-Methyl-1H-pyrrol-3-YL)methanamine (2.2 mol%) L:M ratio of 2.2:1 is a good starting point.
BaseK₂CO₃ (2.0 eq)A common, effective base for activating the boronic acid.
SolventToluene/H₂O (10:1 mixture)Biphasic system often accelerates the reaction.
Temperature100 °CSufficient thermal energy for most Suzuki couplings.
Reaction Time2-24 hoursMonitor by an appropriate method (GC, TLC).

Self-Validation:

  • Run a control reaction without the ligand to confirm its necessity.

  • Run a control reaction with a well-established ligand (e.g., SPhos) for performance benchmarking.

  • Analyze the reaction mixture by GC-MS or LC-MS to identify the product and any byproducts, which can provide insight into catalyst decomposition pathways.

Concluding Remarks and Future Outlook

(1-Methyl-1H-pyrrol-3-YL)methanamine represents an underexplored yet promising ligand for homogeneous catalysis. Its straightforward synthesis and versatile coordination potential make it an attractive target for systematic investigation. The protocols provided herein serve as a robust starting point for researchers to explore its utility in a range of catalytic transformations. Future work should focus on the isolation and full characterization of its metal complexes to elucidate structure-activity relationships, as well as expanding its application to other catalytic reactions such as Buchwald-Hartwig amination, Heck coupling, and asymmetric catalysis. The insights gained from such studies will undoubtedly contribute to the broader field of ligand design and catalyst development.

References

  • Runner Research Press. Synthesis, Reactivity, and Catalytic Applications of Iron Complexes Featuring Pyrrole-Based Pincer Ligands.
  • ResearchGate. Synthesis and Catalytic Applications of [N,N]‐Pyrrole Ligands for the Regioselective Synthesis of Styrene Derivatives.
  • ResearchGate. New pyrrole-based ligand for first row transition metal complexes.
  • Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • EPO. 1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF.
  • PubMed. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.

Sources

Application Note: A Comprehensive Guide to Reductive Amination Using (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the medicinal chemist's toolkit.[1] Its prevalence in the pharmaceutical industry is a testament to its reliability, operational simplicity, and broad functional group tolerance.[1] This reaction facilitates the synthesis of secondary and tertiary amines, which are ubiquitous structural motifs in a vast array of biologically active molecules.[2] The core transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[3][4]

This application note provides a detailed protocol and technical guidance for the use of (1-Methyl-1H-pyrrol-3-YL)methanamine, a valuable building block for introducing a methylated pyrrole moiety. The pyrrole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, reagent selection, and practical execution.

The Underlying Chemistry: Mechanism and Causality

A successful reductive amination hinges on controlling the equilibrium between the starting materials and the imine/iminium ion intermediate, and the subsequent selective reduction of this intermediate in the presence of the starting carbonyl compound. The process can be dissected into two primary stages:

  • Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine, (1-Methyl-1H-pyrrol-3-YL)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This forms a hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), which are crucial for catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[5] Subsequent elimination of water yields a positively charged iminium ion, which is in equilibrium with the neutral imine.[3][4]

  • Hydride Reduction: A mild and selective reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but not so powerful as to readily reduce the starting aldehyde or ketone.[6][7]

Below is a diagram illustrating the general mechanism for this transformation.

G Start Amine (Pyrrole-CH2NH2) + Carbonyl (R-CO-R') Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate [Pyrrole-CH2-N+H=C(R,R')] Hemiaminal->Iminium Dehydration (-H2O) [H+ catalysis] Product Secondary Amine Product Iminium->Product Hydride Reduction (e.g., NaBH(OAc)3)

Caption: General mechanism of reductive amination.

Core Protocol: Reductive Amination with (1-Methyl-1H-pyrrol-3-YL)methanamine

This protocol is optimized for a one-pot reaction, which is prized for its efficiency and convenience.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the recommended reducing agent due to its excellent selectivity for iminium ions over carbonyls, its mild nature, and the avoidance of toxic byproducts like cyanide, which can be an issue with reagents such as NaBH₃CN.[3][6][7]

Materials and Reagents
  • (1-Methyl-1H-pyrrol-3-YL)methanamine

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and selective reducing agent.[7][8]

  • 1,2-Dichloroethane (DCE) : Preferred solvent, though THF or CH₂Cl₂ can also be used.[8]

  • Acetic Acid (AcOH) : Optional catalyst, particularly useful for reactions with ketones.[7][8]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Standard laboratory glassware , magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Experimental Procedure

The following workflow outlines the key stages of the protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine (1.0 eq) and carbonyl (1.1 eq) in DCE B Add NaBH(OAc)3 (1.5 eq) in portions A->B C Stir at room temperature for 2-16 hours B->C D Monitor reaction by TLC/LC-MS C->D E Quench with saturated NaHCO3 D->E Upon completion F Extract with DCM or EtOAc E->F G Dry organic layer (Na2SO4) F->G H Concentrate and purify (e.g., column chromatography) G->H

Caption: Experimental workflow for one-pot reductive amination.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 equivalent).

  • Solvent and Substrate Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add the aldehyde (1.1-1.2 equivalents) or ketone (1.2-1.5 equivalents) to the solution. If the carbonyl is a ketone, adding a catalytic amount of acetic acid (0.1 equivalents) at this stage can be beneficial.[8] Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal/iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions over 5-10 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been consumed (typically 2-16 hours).

  • Aqueous Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and decomposes excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Stoichiometry and Condition Summary
ParameterAldehyde SubstrateKetone SubstrateRationale & Key Considerations
Amine 1.0 eq1.0 eqThe limiting reagent.
Carbonyl 1.1 - 1.2 eq1.2 - 1.5 eqA slight excess of the carbonyl drives the iminium formation equilibrium. Ketones are generally less reactive, justifying a larger excess.[2]
Reducing Agent 1.5 eq1.5 - 2.0 eqAn excess is required to ensure complete reduction of the iminium intermediate.
Solvent DCE, THF, CH₂Cl₂DCE, THFDCE is often the solvent of choice for STAB reductions.[8]
Catalyst Generally not requiredAcetic Acid (optional, ~0.1 eq)Acetic acid catalyzes the dehydration step, which is often slower for ketones.[7][8]
Temperature Room TemperatureRoom Temperature to 40 °CMost reactions proceed efficiently at ambient temperature. Gentle heating can be applied for sluggish ketone reactions.

Field-Proven Insights & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient reducing agent.2. Poor quality (hydrolyzed) reducing agent.3. Ketone is too sterically hindered or unreactive.1. Add an additional portion (0.3-0.5 eq) of NaBH(OAc)₃.2. Use a freshly opened bottle of the reducing agent.3. Increase the reaction temperature to 40-50 °C and/or add a full equivalent of acetic acid.
Formation of Dialkylated Product The secondary amine product is reacting with another molecule of the aldehyde to form a tertiary amine.This is a known issue with primary amines.[8] Use a two-step procedure: first form the imine (with a dehydrating agent like MgSO₄ if needed), then add the reducing agent. Alternatively, use the amine as the excess reagent.
Alcohol Byproduct Detected The reducing agent is reducing the starting carbonyl compound.This suggests the reducing agent is too strong or the iminium formation is too slow. Ensure you are using a selective reagent like NaBH(OAc)₃. For NaBH₄, the reaction must be carefully pH-controlled.
Difficult Purification The product is very polar and remains in the aqueous layer during extraction.Adjust the pH of the aqueous layer to >10 with 2M NaOH before extraction. This ensures the product amine is in its free base form, which is less water-soluble.

Conclusion

The reductive amination protocol outlined herein provides a robust and highly efficient method for synthesizing N-substituted derivatives of (1-Methyl-1H-pyrrol-3-YL)methanamine. By leveraging the selectivity of sodium triacetoxyborohydride in a one-pot procedure, researchers can readily access a diverse range of secondary amines crucial for advancing drug discovery programs. The key to success lies in the careful selection of reagents, appropriate stoichiometry, and diligent reaction monitoring.

References

  • Reductive amination. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11291-11340. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Medley, J. W., & Liu, F. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers' Chem 115 Course Notes. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved January 20, 2026, from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

Sources

Application Notes and Protocols: The Strategic Incorporation of (1-Methyl-1H-pyrrol-3-YL)methanamine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal anchor for designing potent and selective ATP-competitive inhibitors. This application note delves into the synthetic utility of a specific, yet versatile building block, (1-Methyl-1H-pyrrol-3-YL)methanamine . We will explore its strategic application in the construction of novel kinase inhibitors, provide a detailed, field-proven synthetic protocol for its incorporation into a representative kinase inhibitor scaffold, and discuss the underlying principles of its design and function.

Introduction: The Pyrrole Moiety in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrrole ring system is frequently employed in the design of these inhibitors due to its ability to mimic the purine core of ATP and establish crucial hydrogen bonding interactions with the kinase hinge region.[2] Prominent examples of pyrrole-containing kinase inhibitors include Sunitinib, which features a pyrrole-indolin-2-one core and targets VEGFR and PDGFR, and various pyrrolo[2,3-d]pyrimidine-based inhibitors targeting kinases such as EGFR and JAKs.[1][2]

The subject of this note, (1-Methyl-1H-pyrrol-3-YL)methanamine, offers a unique combination of features for kinase inhibitor design:

  • 1-Methyl Group: This modification prevents the formation of a hydrogen bond donor at the N1 position, which can be advantageous in tuning the solubility and pharmacokinetic properties of the final compound. It also introduces a lipophilic contact point that can be exploited for enhanced binding affinity in specific kinase pockets.

  • 3-Methyleneamine Linker: This flexible linker allows for the strategic placement of larger, more complex chemical groups into the solvent-exposed region of the ATP-binding site. This is a common strategy to enhance selectivity and potency.

Strategic Application in Kinase Inhibitor Design: A Focus on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4] The general structure of many VEGFR-2 inhibitors consists of a heterocyclic core that binds to the hinge region, and a side chain that extends into a hydrophobic pocket.

Here, we propose the use of (1-Methyl-1H-pyrrol-3-YL)methanamine to construct a novel inhibitor targeting VEGFR-2. The pyrrole moiety is designed to interact with the hinge region, while the exocyclic amine provides a convenient handle for introducing a substituted aromatic group to occupy the hydrophobic pocket.

Signaling Pathway of VEGFR-2

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

Synthesis of a Representative Pyrrolo-pyrimidine Kinase Inhibitor

This protocol describes a plausible synthesis of a hypothetical VEGFR-2 inhibitor, N-((1-methyl-1H-pyrrol-3-yl)methyl)-4-(4-methylpiperazin-1-yl)-6-(pyridin-4-yl)pyrimidin-2-amine , utilizing (1-Methyl-1H-pyrrol-3-YL)methanamine as a key building block. The core scaffold is a 2,4,6-trisubstituted pyrimidine, a common motif in kinase inhibitors.

Synthetic Workflow

synthetic_workflow Start 2,6-dichloro-4-(pyridin-4-yl)pyrimidine Intermediate1 2-chloro-4-(4-methylpiperazin-1-yl)-6-(pyridin-4-yl)pyrimidine Start->Intermediate1 SNAr Reaction FinalProduct Target Kinase Inhibitor Intermediate1->FinalProduct Buchwald-Hartwig Amination Reagent1 1-methylpiperazine, DIPEA, NMP Reagent1->Intermediate1 Reagent2 (1-Methyl-1H-pyrrol-3-YL)methanamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane Reagent2->FinalProduct

Caption: Synthetic workflow for the proposed kinase inhibitor.

Step 1: Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)-6-(pyridin-4-yl)pyrimidine

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The more reactive chlorine at the 4-position of the starting pyrimidine is displaced by the secondary amine of 1-methylpiperazine. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction. N-Methyl-2-pyrrolidone (NMP) is a suitable polar aprotic solvent for this transformation.

Procedure:

  • To a solution of 2,6-dichloro-4-(pyridin-4-yl)pyrimidine (1.0 eq) in NMP (5 mL/mmol), add 1-methylpiperazine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired intermediate.

Step 2: Synthesis of N-((1-methyl-1H-pyrrol-3-yl)methyl)-4-(4-methylpiperazin-1-yl)-6-(pyridin-4-yl)pyrimidin-2-amine (Final Product)

Rationale: This final step is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the formation of a C-N bond between the remaining chlorine on the pyrimidine ring and the primary amine of (1-Methyl-1H-pyrrol-3-YL)methanamine. Xantphos is a bulky electron-rich phosphine ligand that is effective for this type of coupling.

Procedure:

  • To a degassed solution of 2-chloro-4-(4-methylpiperazin-1-yl)-6-(pyridin-4-yl)pyrimidine (1.0 eq) in dioxane (10 mL/mmol), add (1-Methyl-1H-pyrrol-3-YL)methanamine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

  • Degas the mixture again and heat to 110 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final kinase inhibitor.

Data Presentation: Inhibitory Activity of Representative Pyrrole-Based Kinase Inhibitors

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of several known pyrrole-containing kinase inhibitors against various kinases. This data illustrates the potential of the pyrrole scaffold in achieving high potency.

Compound ClassKinase TargetIC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidineAxl<10[3]
Pyrrole derivativeLck<10[5]
Pyrrolo[2,3-d]pyrimidineFLT3<10[6]
Pyrrolo[2,3-d]pyrimidineCDK2<10[6]
2-anilino-4-(1H-pyrrol-3-yl)pyrimidineCDK2Potent (not specified)[7]
2-anilino-4-(1H-pyrrol-3-yl)pyrimidineCDK4Potent (not specified)[7]
Pyrrolo[2,3-d]pyrimidineEGFR40-204[8]
Pyrrolo[2,3-d]pyrimidineHer240-204[8]
Pyrrolo[2,3-d]pyrimidineVEGFR240-204[8]
Pyrrolo[2,3-d]pyrimidineCDK240-204[8]

Conclusion

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable synthetic building block for the construction of novel kinase inhibitors. Its inherent structural features allow for the creation of compounds with desirable pharmacokinetic and pharmacodynamic properties. The provided synthetic protocol illustrates a reliable method for its incorporation into a pyrimidine-based scaffold, a common core in many kinase inhibitors. The continued exploration of such tailored building blocks will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency and selectivity.

References

  • BenchChem. (2025). Application of Phenyl(1H-pyrrol-3-yl)methanone in Kinase Inhibitor Design.
  • MDPI. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • PubMed. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation.
  • PubMed. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
  • ScienceDirect. (n.d.). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.
  • ACS Publications. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials.
  • PubMed. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Malaria World. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials.
  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.
  • PubMed. (2015). Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors.
  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • ACS Omega. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.

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Application Notes and Protocols for the Functionalization of the Pyrrole Ring of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrrole Scaffolds

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of a vast array of biologically active molecules and functional organic materials. (1-Methyl-1H-pyrrol-3-YL)methanamine, in particular, serves as a versatile starting material. The presence of the aminomethyl substituent at the 3-position provides a crucial handle for further elaboration, while the N-methyl group enhances stability and modulates the electronic character of the pyrrole ring.[1][2]

Functionalization of the pyrrole core of this molecule allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates and the tailoring of electronic and physical properties in advanced materials. This guide provides a comprehensive overview of key experimental procedures for the selective modification of the pyrrole ring in (1-Methyl-1H-pyrrol-3-YL)methanamine, with a focus on robust and reproducible protocols amenable to both academic and industrial research settings.

I. Electrophilic Aromatic Substitution: Targeting the Electron-Rich Pyrrole Core

The pyrrole ring is highly activated towards electrophilic attack, with a preference for substitution at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the arenium ion). The inherent reactivity of the pyrrole nucleus often necessitates milder reaction conditions compared to less activated aromatic systems to avoid polymerization or polysubstitution.

A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.[3][4] For 1-methylpyrrole derivatives, this reaction typically occurs at the 2-position. The resulting aldehyde is a versatile intermediate for further transformations.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The electrophile, a chloroiminium salt, is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This reagent is moderately reactive, making it suitable for the activated pyrrole ring.

  • Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the pyrrole are exothermic. Maintaining a low temperature (0-5 °C) during the initial stages is crucial to prevent uncontrolled reactions and the formation of polymeric byproducts.[5]

  • Hydrolysis: The intermediate iminium salt is hydrolyzed during aqueous workup to yield the aldehyde. Careful pH control during this step is important to ensure complete conversion and prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of (1-Methyl-1H-pyrrol-3-YL)methanamine (Amine Protected)

Prior to electrophilic substitution, it is often advantageous to protect the primary amine of (1-Methyl-1H-pyrrol-3-YL)methanamine to prevent side reactions. A standard protecting group such as tert-butyloxycarbonyl (Boc) is recommended.

  • Protection of the Amine: Dissolve (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Work up by washing with saturated aqueous sodium bicarbonate and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected substrate.

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (N₂ or Ar), cool DMF (3.0 eq) in an anhydrous solvent like DCM to 0 °C. Add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the Boc-protected (1-Methyl-1H-pyrrol-3-YL)methanamine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-formyl derivative.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack cluster_protection Amine Protection cluster_formylation Vilsmeier-Haack Formylation cluster_purification Purification Start (1-Methyl-1H-pyrrol-3-YL)methanamine Boc_Protection Add Boc₂O, TEA in DCM/THF Start->Boc_Protection Protected_Pyrrole Boc-Protected Pyrrole Boc_Protection->Protected_Pyrrole Reaction Add Protected Pyrrole to Vilsmeier Reagent Protected_Pyrrole->Reaction Vilsmeier_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction Hydrolysis Aqueous Workup (NaHCO₃) Reaction->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product 2-Formyl-3-(Boc-aminomethyl) -1-methylpyrrole Purification->Product Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Halogenated_Pyrrole Halogenated (1-Methyl-1H-pyrrol-3-YL)methanamine (e.g., 2-Bromo derivative) Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Halogenated_Pyrrole->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalysts, Base Halogenated_Pyrrole->Sonogashira_Reagents Heck_Reagents Alkene Pd Catalyst, Base Halogenated_Pyrrole->Heck_Reagents Suzuki_Product Aryl-Substituted Pyrrole Suzuki_Reagents->Suzuki_Product Sonogashira_Product Alkynyl-Substituted Pyrrole Sonogashira_Reagents->Sonogashira_Product Heck_Product Alkenyl-Substituted Pyrrole Heck_Reagents->Heck_Product

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Troubleshooting & Optimization

Common impurities in (1-Methyl-1H-pyrrol-3-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine

Welcome to the technical support center for the synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting steps, grounded in established chemical principles.

Introduction to the Synthesis

(1-Methyl-1H-pyrrol-3-YL)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds. The most prevalent synthetic routes involve the reduction of 1-methyl-1H-pyrrole-3-carbonitrile or the reductive amination of 1-methyl-1H-pyrrole-3-carbaldehyde. While seemingly straightforward, these pathways can be fraught with challenges, leading to a variety of impurities that can complicate purification and impact the quality of the final product. This guide will address these potential pitfalls in a question-and-answer format, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am seeing a significant amount of unreacted starting material (1-methyl-1H-pyrrole-3-carbonitrile) in my crude product after reduction with LiAlH₄. What could be the cause?

Root Cause Analysis:

Incomplete reduction of the nitrile is a common issue and can stem from several factors:

  • Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is highly reactive and can be quenched by moisture.[1][2] The presence of water in the solvent or on the glassware will consume the LiAlH₄, leaving less available for the nitrile reduction.

  • Poor Quality of LiAlH₄: Over time, LiAlH₄ can degrade, especially if not stored under strictly anhydrous conditions. This leads to a lower effective concentration of the active hydride.

  • Reaction Temperature: While the reaction is typically started at a low temperature (e.g., 0 °C) for controlled addition, it often requires warming to room temperature or even gentle heating to go to completion.[1] Insufficient reaction time or temperature can lead to incomplete conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. It is recommended to use freshly distilled solvents over molecular sieves.

    • Handle LiAlH₄ in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

  • Verify the Quality and Stoichiometry of LiAlH₄:

    • Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

    • A slight excess of LiAlH₄ (typically 1.5-2.0 equivalents) is often used to drive the reaction to completion.[1]

  • Optimize Reaction Conditions:

    • After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 4-12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

FAQ 2: My final product is contaminated with a secondary amine impurity. How is this formed and how can I prevent it?

Root Cause Analysis:

The formation of secondary amines is a known side reaction in nitrile reductions, particularly with catalytic hydrogenation.[3] However, it can also occur to a lesser extent with hydride-based reductions. The primary amine product can react with an intermediate imine, which is formed during the reduction of the nitrile. This is more prevalent in catalytic hydrogenation where the reaction surface can facilitate this condensation.

Preventative Measures:

  • For Catalytic Hydrogenation:

    • The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[3]

  • For Hydride Reductions:

    • Maintaining a low reaction temperature during the addition of the reducing agent can minimize side reactions.

    • A proper workup procedure is crucial. Quenching the reaction at low temperature and careful pH adjustment can help to minimize the formation of byproducts.

Purification Strategy:

  • If the secondary amine impurity is present, it can often be separated from the desired primary amine by column chromatography on silica gel. A gradient elution with a solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.

FAQ 3: I am attempting a reductive amination of 1-methyl-1H-pyrrole-3-carbaldehyde and am observing the corresponding alcohol as a major byproduct. What is causing this?

Root Cause Analysis:

The formation of (1-methyl-1H-pyrrol-3-yl)methanol is a common side reaction in reductive amination. It occurs when the reducing agent directly reduces the aldehyde before it has a chance to form the imine or iminium ion with the amine.[4][5]

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[4]

  • Reaction Conditions: If the rate of aldehyde reduction is faster than the rate of imine formation, the alcohol byproduct will be favored.

Troubleshooting Protocol:

  • Select a Milder, More Selective Reducing Agent:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive amination as it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[6]

    • Sodium cyanoborohydride (NaBH₃CN) is another suitable option, especially at a slightly acidic pH which favors iminium ion formation.[6]

  • Optimize the Reaction Sequence:

    • Pre-form the imine by stirring the aldehyde and the amine (e.g., methylamine) together in the solvent for a period of time (e.g., 30-60 minutes) before adding the reducing agent.[5] This allows the concentration of the imine to build up, favoring its reduction over the reduction of the starting aldehyde.

    • The use of a dehydrating agent, such as molecular sieves, can also help to drive the imine formation equilibrium forward.

FAQ 4: My product appears to be unstable and darkens over time. What is the cause of this degradation and how can I improve its stability?

Root Cause Analysis:

Pyrrole-containing compounds, especially those with electron-donating groups like an aminomethyl substituent, can be susceptible to oxidation and polymerization, leading to the formation of colored impurities.[7] This degradation can be accelerated by exposure to air, light, and acidic conditions.

Stabilization and Storage Protocol:

  • Purification:

    • Ensure the final product is of high purity. Trace impurities can sometimes catalyze degradation.

    • Purification by distillation under reduced pressure or column chromatography can remove these impurities.

  • Storage:

    • Store the purified (1-Methyl-1H-pyrrol-3-YL)methanamine under an inert atmosphere (e.g., argon or nitrogen).

    • Store in an amber vial or a container protected from light.

    • Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Salt Formation:

    • For long-term storage, consider converting the amine to a stable salt, such as the hydrochloride or fumarate salt. Salts are generally more crystalline and less prone to aerial oxidation.

Summary of Common Impurities

Impurity NameStructureOriginAnalytical Signature (Expected)
1-Methyl-1H-pyrrole-3-carbonitrile1-Methyl-1H-pyrrole-3-carbonitrileIncomplete reduction of the starting material.Characteristic nitrile stretch in IR (~2230 cm⁻¹). Distinct signals in ¹H and ¹³C NMR.
Bis((1-methyl-1H-pyrrol-3-yl)methyl)amineBis((1-methyl-1H-pyrrol-3-yl)methyl)amineReaction of the primary amine product with an imine intermediate.Higher molecular weight peak in MS. Complex NMR spectrum compared to the primary amine.
(1-Methyl-1H-pyrrol-3-yl)methanol(1-Methyl-1H-pyrrol-3-yl)methanolReduction of 1-methyl-1H-pyrrole-3-carbaldehyde during reductive amination.Presence of a broad -OH stretch in IR (~3300 cm⁻¹). Characteristic carbinol proton signal in ¹H NMR.
Oxidative Degradation ProductsVarious polymeric and colored compoundsAir and light-induced oxidation and polymerization.Broad, unresolved peaks in chromatograms. Discoloration of the sample.

Visualizing the Synthetic Pathways and Impurity Formation

Synthetic_Pathways_and_Impurities Nitrile 1-Methyl-1H-pyrrole-3-carbonitrile Product (1-Methyl-1H-pyrrol-3-YL)methanamine Nitrile->Product Reduction (e.g., LiAlH4) UnreactedNitrile Unreacted Starting Material Nitrile->UnreactedNitrile Incomplete Reaction Aldehyde 1-Methyl-1H-pyrrole-3-carbaldehyde Aldehyde->Product Reductive Amination (e.g., MeNH2, NaBH(OAc)3) Alcohol Alcohol Impurity Aldehyde->Alcohol Direct Reduction SecondaryAmine Secondary Amine Impurity Product->SecondaryAmine Side Reaction Degradation Degradation Products Product->Degradation Oxidation/Polymerization

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Technical Support Center: Optimizing Reaction Conditions for (1-Methyl-1H-pyrrol-3-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyrrole-based compounds. (1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of compounds like Vonoprazan (TAK-438), a potassium-competitive acid blocker[1][2].

The synthesis of this primary amine, while conceptually straightforward, is often accompanied by challenges related to yield, purity, and side-product formation. This document provides in-depth, field-proven insights structured in a question-and-answer format to directly address common issues encountered during its synthesis. We will explore the primary synthetic routes, delve into troubleshooting common experimental pitfalls, and provide detailed, validated protocols to enhance the success and reproducibility of your work.

Core Synthetic Strategies

The two most prevalent and practical routes for the synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine begin from commercially available precursors: 1-Methyl-1H-pyrrole-3-carbaldehyde or 1-Methyl-1H-pyrrole-3-carbonitrile.

  • Route A: Reductive Amination. This is the most common approach, involving the reaction of 1-Methyl-1H-pyrrole-3-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine[3][4].

  • Route B: Nitrile Reduction. This method involves the direct reduction of the nitrile group of 1-Methyl-1H-pyrrole-3-carbonitrile to the primary amine using a suitable reducing agent[5][6].

Synthetic_Pathways Start_Aldehyde 1-Methyl-1H-pyrrole- 3-carbaldehyde Intermediate_Imine Intermediate Imine Start_Aldehyde->Intermediate_Imine + NH₃ (Imine Formation) Start_Nitrile 1-Methyl-1H-pyrrole- 3-carbonitrile Final_Product (1-Methyl-1H-pyrrol-3-YL) methanamine Start_Nitrile->Final_Product Reduction (e.g., H₂/Catalyst, LiAlH₄) Intermediate_Imine->Final_Product Reduction (e.g., NaBH(OAc)₃)

Caption: Primary synthetic routes to (1-Methyl-1H-pyrrol-3-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for laboratory-scale synthesis?

For typical lab-scale preparations, Route A (Reductive Amination) is overwhelmingly preferred. This is due to several factors:

  • Milder Conditions: The reaction can be performed under mild conditions (room temperature, atmospheric pressure), which preserves the sensitive pyrrole ring from degradation[7].

  • High Selectivity: Modern reducing agents used in this method are highly selective for the iminium ion, minimizing the formation of byproducts[8].

  • One-Pot Procedure: The entire sequence of imine formation and reduction can be conveniently carried out in a single reaction vessel, simplifying the experimental setup and reducing handling losses[9].

Route B (Nitrile Reduction) often requires more forcing conditions or highly reactive and hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation at elevated pressures, making it less convenient for routine synthesis[6].

Q2: What is the best reducing agent for the reductive amination of 1-Methyl-1H-pyrrole-3-carbaldehyde?

The choice of reducing agent is critical for a successful reductive amination. The ideal agent should selectively reduce the protonated imine (iminium ion) intermediate without significantly reducing the starting aldehyde.

  • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation[10]. Its reduced reactivity compared to other borohydrides prevents the premature reduction of the aldehyde. It is effective in a variety of solvents, including chlorinated solvents like 1,2-dichloroethane (DCE) and greener alternatives like ethyl acetate[10].

  • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective[8]. However, it is toxic and generates hydrogen cyanide gas under strongly acidic conditions, requiring careful handling and pH control.

  • Not Recommended: Sodium borohydride (NaBH₄) is generally too reactive and will readily reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct and lower yield of the desired amine[10][11].

Q3: What are the optimal pH conditions for the reaction?

The pH of the reaction medium is a critical parameter that governs the equilibrium between the starting materials and the imine intermediate.

  • Optimal Range: A slightly acidic pH of 4-5 is generally optimal[8][10].

  • The Rationale (Causality):

    • Above pH 5: The rate of imine formation is slow because there is insufficient acid to catalyze the dehydration step.

    • Below pH 4: The amine nucleophile (ammonia) becomes protonated to form the non-nucleophilic ammonium ion (NH₄⁺), which halts the initial reaction with the aldehyde[10].

    • Just Right (pH 4-5): This range provides enough acid to facilitate the protonation of the carbonyl and catalyze the dehydration to the imine, while leaving a sufficient concentration of the unprotonated amine to act as a nucleophile[8]. Acetic acid is commonly added as a catalyst to maintain this pH range.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis via reductive amination.

Troubleshooting_Workflow Start Low or No Yield of Amine Check_TLC TLC shows mainly starting aldehyde? Start->Check_TLC Check_pH Is pH between 4-5? Check_Reagent Is reducing agent fresh and handled properly? Check_pH->Check_Reagent Yes Solution_pH Adjust pH with _catalytic_ acetic acid. Check_pH->Solution_pH No Solution_Reagent Use fresh, anhydrous NaBH(OAc)₃. Check_Reagent->Solution_Reagent No Solution_Imine Allow more time for imine formation before adding reducing agent. Check_Reagent->Solution_Imine Yes Check_TLC->Check_pH Yes Check_TLC->Check_Reagent No (Other spots) End Problem Resolved Solution_pH->End Solution_Reagent->End Solution_Imine->End

Caption: A logical workflow for troubleshooting low product yield.

Q: My reaction has a very low yield, and TLC analysis shows mostly unreacted starting aldehyde. What went wrong?

A: This is a classic symptom of failed imine/iminium ion formation. If the imine does not form, the reducing agent has nothing to reduce (other than the aldehyde, if a non-selective agent was used).

  • Primary Cause: Incorrect pH. As discussed in the FAQ, the pH is critical. If the medium is too neutral or too acidic, imine formation will be inhibited[10].

    • Solution: Ensure you are using catalytic amounts of a weak acid like acetic acid. If you are using an ammonia source like ammonium acetate, this often provides a sufficient buffer. You can check the pH of the reaction mixture before adding the reducing agent.

  • Secondary Cause: Presence of excess water. Imine formation is a reversible equilibrium reaction that produces water. If water is not effectively removed or if wet solvents/reagents are used, the equilibrium will favor the starting materials[10].

    • Solution: Use anhydrous solvents. While not always necessary for this specific reaction, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can sometimes improve yields, particularly with less reactive substrates.

Q: I've isolated a major byproduct that appears to be (1-Methyl-1H-pyrrol-3-YL)methanol. Why did this happen?

A: The formation of the corresponding alcohol is a clear indication that your reducing agent has attacked the starting aldehyde directly.

  • Primary Cause: Use of a non-selective or overly powerful reducing agent. Sodium borohydride (NaBH₄) is a common culprit[10][11].

    • Solution: Switch to a milder, more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason, as it reacts much faster with the iminium ion than with the aldehyde[10].

  • Secondary Cause: The reducing agent was added too early. If the reducing agent is present before a significant concentration of the imine has formed, it may begin to slowly reduce the aldehyde.

    • Solution: In a stepwise procedure, stir the aldehyde, ammonia source, and acid catalyst for a period (e.g., 30-60 minutes) at room temperature to allow for imine formation before introducing the reducing agent.

Q: My final product is difficult to purify and appears oily and impure after workup. What are the best purification strategies?

A: Amines can be challenging to purify due to their basicity and polarity. Pyrrole derivatives can also be sensitive and may darken upon exposure to air and light[12][13][14].

  • Strategy 1: Acid-Base Extraction. This is a highly effective technique for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, leaving neutral impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral compounds.

    • Basify the aqueous layer carefully with a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10.

    • Extract the now deprotonated, free-base amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

  • Strategy 2: Column Chromatography. If acid-base extraction is insufficient, silica gel chromatography can be used.

    • Caution: Amines can streak on standard silica gel. To mitigate this, pre-treat the silica with triethylamine (Et₃N) or use a mobile phase containing a small percentage of a base (e.g., 1-2% Et₃N or ammonium hydroxide in the solvent system, such as Dichloromethane/Methanol/Ammonia).

  • Strategy 3: Distillation. For larger scales, purification by distillation under reduced pressure can be effective, provided the compound is thermally stable[15][16]. This helps remove non-volatile impurities.

Data Summary Table
ParameterRecommended ConditionRationale & Reference
Starting Material 1-Methyl-1H-pyrrole-3-carbaldehydeMilder conditions and higher selectivity compared to nitrile reduction.
Amine Source Ammonium Acetate or NH₄ClProvides both ammonia and a buffering acid source.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions over aldehydes, preventing alcohol byproduct formation.[10]
Stoichiometry 1.2 - 1.5 equivalents of reducing agentA slight excess ensures complete reduction of the intermediate.[11]
Catalyst Acetic Acid (catalytic amount)Maintains the optimal pH range of 4-5 for imine formation.[8][10]
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Methanol (MeOH)Common aprotic and protic solvents for this reaction.[10]
Temperature Room Temperature (20-25 °C)Sufficient for most reductive aminations; avoids side reactions from excessive heat.[10]
Purification Acid-Base Extraction followed by Column ChromatographyExploits the basicity of the amine for efficient separation from neutral byproducts.[15][16]

Detailed Experimental Protocol

Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine via Reductive Amination

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken.

Materials:

  • 1-Methyl-1H-pyrrole-3-carbaldehyde (1.0 eq)

  • Ammonium acetate (CH₃COONH₄) (5.0 - 10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add ammonium acetate (5.0 - 10.0 eq) to the solution. Stir the resulting suspension at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with an organic solvent (DCM or EtOAc).

  • Combine the organic layers. At this stage, proceed with the Acid-Base Extraction purification protocol detailed in the troubleshooting section for optimal purity.

  • After extraction and basification, dry the final organic layer containing the product over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by silica gel chromatography if necessary (e.g., using a gradient of 0-10% Methanol in Dichloromethane with 1% triethylamine).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References
  • Technical Support Center: Optimization of Reaction Conditions for Reductive Amination. Benchchem.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.
  • Process for the purification of crude pyrroles. Google Patents.
  • Purification of crude pyrroles. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination. Wordpress.
  • Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
  • Pyrrole. Organic Syntheses Procedure.
  • Heterocyclic Compounds.
  • Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. Google Patents.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed.
  • 1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumar. American Chemical Society.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry.

Sources

Technical Support Center: (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-20

Welcome to the technical support guide for (1-Methyl-1H-pyrrol-3-YL)methanamine (CAS No. 20863-72-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Due to the limited availability of specific stability data for this exact molecule, the following recommendations are based on the chemical properties of closely related N-methylpyrrole and aminomethylpyrrole derivatives.

I. Quick Reference: Storage and Handling

For experienced users, this table summarizes the essential storage and handling parameters. Detailed explanations and troubleshooting are provided in the subsequent sections.

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize degradation from thermal stress. Based on recommendations for similar pyrrole methanamine compounds[1].
Atmosphere Inert gas (Argon or Nitrogen)To prevent potential oxidation of the pyrrole ring and amine moiety.
Light Exposure Store in an amber vial or in the darkPyrrole derivatives can be light-sensitive. Protection from light is a standard precaution[1].
Container Tightly sealed, appropriate for chemical storageTo prevent exposure to moisture and atmospheric components.
Handling In a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors.
Personal Protective Equipment (PPE) Standard laboratory PPE (gloves, safety glasses, lab coat)To prevent skin and eye contact[2].

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of (1-Methyl-1H-pyrrol-3-YL)methanamine, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-than-Expected Yields in Reactions

  • Symptom: Your reaction yield is significantly lower than expected, or you observe high variability between batches.

  • Potential Cause 1: Compound Degradation. The primary cause of inconsistent results is often the degradation of the starting material. The aminomethyl group on the pyrrole ring can be susceptible to oxidation.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C under an inert atmosphere and protected from light.

    • Aliquot Upon Receipt: To prevent repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

    • Use Freshly Opened Aliquots: For critical experiments, use a freshly opened aliquot to ensure the highest purity.

  • Potential Cause 2: Incompatibility with Reaction Conditions. The compound may be unstable under certain pH conditions or in the presence of strong oxidizing agents.

  • Solution:

    • Avoid Strong Oxidizers: N-methylpyrrole structures can be susceptible to oxidation, which could be exacerbated by the presence of strong oxidizing agents[3].

    • pH Considerations: While specific data is unavailable, be mindful of highly acidic or basic conditions that could potentially lead to side reactions or degradation. Buffer your reaction medium if necessary and perform small-scale test reactions to determine optimal pH.

Issue 2: Observation of Impurities in Characterization (NMR, LC-MS)

  • Symptom: You observe unexpected peaks in your analytical data for the starting material or your reaction mixture that are not attributable to your product or other known reagents.

  • Potential Cause: Oxidative Degradation. Exposure to air can lead to the formation of oxidized byproducts. The pyrrole ring itself is an electron-rich system, and while the N-methyl group provides some stability, oxidation can still occur.

  • Solution:

    • Inert Atmosphere Handling: If you are consistently observing impurities, consider handling the compound in a glovebox or under a stream of inert gas.

    • Solvent Degassing: Degas your reaction solvents to remove dissolved oxygen, which can contribute to the degradation of sensitive reagents.

Below is a workflow to troubleshoot purity issues:

G start Impurity Detected check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Storage is Correct check_storage->proper_storage Correct handle_inert Handle Under Inert Atmosphere proper_storage->handle_inert degas_solvents Degas Solvents handle_inert->degas_solvents retest Retest Purity degas_solvents->retest issue_resolved Issue Resolved retest->issue_resolved Pure consult_sds Consult SDS of Reactants for Incompatibilities retest->consult_sds Impure

Caption: Troubleshooting workflow for purity issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving (1-Methyl-1H-pyrrol-3-YL)methanamine?

Q2: How should I handle spills of this compound?

For any spills, it is important to follow standard laboratory safety procedures. Ventilate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Wash the spill site after material pickup is complete.

Q3: Is this compound considered hazardous?

Specific toxicological data for (1-Methyl-1H-pyrrol-3-YL)methanamine is not available. However, as a precaution, it should be handled as a potentially hazardous chemical. Avoid contact with eyes, skin, and clothing, and do not breathe any vapors[4]. Standard safety precautions for handling chemical reagents should be followed.

Q4: What are the likely degradation pathways?

The most probable degradation pathway involves oxidation. The electron-rich pyrrole ring and the primary amine are both susceptible to oxidation, which can be initiated by exposure to air and light. This can potentially lead to the formation of oligomeric or polymeric materials, or ring-opened products, although specific degradation products have not been documented in the literature. A generalized potential degradation pathway is illustrated below.

G A (1-Methyl-1H-pyrrol-3-YL)methanamine B Oxidizing Conditions (Air, Light) A->B C Oxidized Pyrrole Species (e.g., Pyrrolinones) B->C leads to D Polymeric Byproducts B->D can also lead to

Caption: Potential oxidative degradation pathway.

Q5: Can I store this compound in solution?

Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store it in solution for a short time, use a degassed, anhydrous aprotic solvent and store at 2-8°C under an inert atmosphere. The stability in solution will be highly dependent on the solvent and storage conditions and should be evaluated on a small scale first.

IV. References

  • Enamine. (n.d.). Safety Data Sheet - {1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine.

  • Pipzine Chemicals. (n.d.). N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information.

  • Echemi. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) Safety Data Sheets.

  • BLD Pharm. (n.d.). (1H-Pyrrol-3-yl)methanamine. Retrieved from

Sources

Technical Support Center: Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. The guidance provided herein focuses on the most common synthetic route: the direct reductive amination of 1-Methyl-1H-pyrrole-3-carbaldehyde.

Introduction: The Challenge of Synthesizing Pyrrole-3-Methanamines

(1-Methyl-1H-pyrrol-3-YL)methanamine is a key building block in the synthesis of various pharmacologically active compounds, including potassium-competitive acid blockers (P-CABs) like Vonoprazan (TAK-438)[1]. While the synthesis appears straightforward via reductive amination, researchers often face challenges with low yields, competing side reactions, and difficult purifications. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic principles and validated protocols.

General Synthetic Pathway: Reductive Amination

The primary method for synthesizing the target amine involves the one-pot reaction of 1-Methyl-1H-pyrrole-3-carbaldehyde with an ammonia source, followed by in-situ reduction of the intermediate imine[2][3]. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice due to its mildness and selectivity for the iminium ion over the starting aldehyde[2][4].

G cluster_reactants Reactants cluster_reaction Reaction Vessel Aldehyde 1-Methyl-1H-pyrrole- 3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Iminium Iminium Ion Imine->Iminium + H+ (trace acid) Product (1-Methyl-1H-pyrrol-3-YL) methanamine Iminium->Product STAB NaBH(OAc)3 (STAB) STAB->Product Hydride Donation

Caption: General workflow for the synthesis via reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). Where should I start my investigation?

A low overall yield is a systemic issue that requires a logical, stepwise diagnosis. Before altering reaction parameters, validate the foundational components of your experiment.

Recommended Diagnostic Workflow:

  • Assess Starting Material Purity: The aldehyde precursor, 1-Methyl-1H-pyrrole-3-carbaldehyde, can degrade upon storage. Confirm its purity via ¹H NMR and check for the presence of the corresponding carboxylic acid or baseline impurities.

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture. Analyze it by LC-MS or TLC. This will reveal whether the reaction failed to go to completion or if the product is being lost during purification.

  • Identify Major Byproducts: Use the crude analysis to identify the main impurities. Common culprits include the unreacted aldehyde, the corresponding alcohol (from aldehyde reduction), or a secondary amine (from over-alkylation). The identity of the major byproduct is your most important clue, directing you to the specific troubleshooting sections below.

Troubleshooting_Flowchart cluster_outcomes Primary Issues Start Low Yield Observed CheckPurity 1. Verify Purity of Starting Aldehyde Start->CheckPurity CrudeAnalysis 2. Analyze Crude Reaction Mixture (LC-MS/TLC) CheckPurity->CrudeAnalysis IdentifyByproduct 3. Identify Major Byproduct(s) CrudeAnalysis->IdentifyByproduct Incomplete Incomplete Reaction IdentifyByproduct->Incomplete Alcohol Alcohol Byproduct IdentifyByproduct->Alcohol Dimer Secondary Amine Byproduct IdentifyByproduct->Dimer WorkupLoss Product Loss During Workup IdentifyByproduct->WorkupLoss

Caption: Initial diagnostic workflow for troubleshooting low yields.

Q2: I'm observing a significant amount of 1-Methyl-1H-pyrrol-3-yl)methanol. What causes this alcohol byproduct and how can I prevent it?

The formation of the corresponding alcohol is a classic sign of a competitive side reaction where the reducing agent attacks the aldehyde before the imine is formed or can be reduced[5]. This occurs when imine formation is slow or the reducing agent is too reactive.

Causality:

  • Slow Imine Formation: The condensation of the aldehyde and ammonia source to form the imine is an equilibrium process that liberates water[3]. If water is not effectively sequestered or the reaction is run in a protic solvent, the equilibrium may not favor the imine.

  • Reactive Reducing Agent: A strong hydride source like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or acidic conditions[5][6].

Solutions:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for direct reductive aminations precisely because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion) intermediate[4][7]. Its steric bulk and the electron-withdrawing acetate groups temper its hydridic reactivity[7].

  • Optimize Reaction Conditions to Favor Imine Formation:

    • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE)[2][4]. Avoid protic solvents like methanol initially, as they can hinder imine formation.

    • Use of a Dehydrating Agent: Add a desiccant such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction to drive the equilibrium toward the imine.

    • Stepwise Procedure: In difficult cases, form the imine first by stirring the aldehyde and ammonia source (e.g., ammonium acetate) in a suitable solvent for 1-2 hours before adding the reducing agent[4].

ReagentProsConsOptimal Conditions
NaBH₄ Inexpensive, powerful reductant.Low selectivity; readily reduces aldehydes, leading to alcohol byproduct[5].Best for stepwise procedures after imine formation is confirmed[4].
NaBH(OAc)₃ (STAB) High selectivity for imines/iminium ions; mild[2]. Tolerates many functional groups[4].More expensive, hygroscopic.One-pot reactions in aprotic solvents like DCE or DCM[2][4].
Q3: My primary impurity is a secondary amine, bis[(1-methyl-1H-pyrrol-3-yl)methyl]amine. How is this forming and how can I stop it?

Formation of the secondary amine is a common byproduct when synthesizing primary amines via reductive amination[8]. It occurs when the desired primary amine product, being nucleophilic itself, reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced.

Causality: The product of the reaction is itself a reactant for a subsequent reductive amination. This is more likely if there is a high concentration of aldehyde relative to the ammonia source.

Solutions:

  • Control Stoichiometry: Use a large excess of the ammonia source. Instead of ammonium acetate, using a solution of ammonia in methanol or THF can provide a high concentration of NH₃, which outcompetes the primary amine product for the aldehyde.

  • Slow Addition of Aldehyde: A robust strategy is to add the aldehyde slowly via syringe pump to a solution containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring its reaction with the highly concentrated ammonia over the newly formed, and more dilute, primary amine product.

  • Optimize Ammonia Source: Using ammonium salts like ammonium acetate or ammonium chloride with a non-nucleophilic base (e.g., triethylamine) can be effective. Some protocols have found success using a metal hydride/ammonia mediated approach to maximize primary amine selectivity[8][9].

Q4: The reaction mixture turns dark brown or black, suggesting polymerization. What is happening to my pyrrole?

Pyrroles are electron-rich aromatic heterocycles that are notoriously sensitive to strong acids[10]. Protonation does not occur on the nitrogen but rather on the C2 or C3 positions of the ring, which disrupts the aromaticity and can initiate oligomerization or polymerization[10].

Causality:

  • Excessive Acidity: While reductive amination is often catalyzed by trace acid to promote iminium ion formation, using a strong acid or too much acetic acid (sometimes added with STAB) can degrade the pyrrole ring.

  • Oxidation: Unsubstituted pyrroles can be susceptible to oxidation, though N-methylation provides some stability.

Solutions:

  • Strict pH Control: Avoid adding strong acids. If using STAB, it is often sufficient on its own, as it contains traces of acetic acid from its manufacturing process or releases it during the reaction[7]. If catalysis is needed, use a minimal amount (e.g., 0.1 equivalents) of glacial acetic acid.

  • Maintain an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is heated or run for an extended period.

  • Lower Reaction Temperature: If decomposition is observed, run the reaction at 0 °C or even lower. STAB reductions are often effective at room temperature but cooling can help suppress degradation pathways[7].

Q5: I have a good crude yield according to LC-MS, but I lose most of my product during the aqueous workup. How can I improve extraction?

(1-Methyl-1H-pyrrol-3-YL)methanamine is a small, polar primary amine. It has significant water solubility, especially in its protonated (ammonium salt) form. Standard liquid-liquid extractions can lead to substantial product loss into the aqueous phase.

Causality: The basic nitrogen atom becomes protonated in neutral or acidic aqueous solutions, forming a water-soluble salt[11][12].

Solutions:

  • Basify Before Extraction: After quenching the reaction (e.g., with water or saturated NaHCO₃), ensure the aqueous layer is strongly basic (pH > 11) by adding 1M or 2M NaOH solution. This deprotonates the amine, making it less polar and more soluble in organic solvents like DCM, chloroform, or ethyl acetate[12].

  • Use a More Effective Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol is often more effective than ethyl acetate for extracting polar amines.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.

  • Back-Extraction (Purification): An alternative to direct extraction is to intentionally extract the amine into an acidic aqueous layer (e.g., 1M HCl) to separate it from non-basic organic impurities[11][13]. The aqueous layer is then washed with an organic solvent, strongly basified (pH > 11), and the free amine is re-extracted into a fresh organic layer[12]. This often yields a much cleaner product.

References

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved January 20, 2026, from [Link]

  • Amine workup. (2022, March 12). Reddit. Retrieved January 20, 2026, from [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Reductive Amination. (2026). Wordpress. Retrieved January 20, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 20, 2026, from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. (2016). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved January 20, 2026, from [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Purification of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Pyrrole and its derivatives are susceptible to a range of issues including degradation, oxidation, and polymerization, which can complicate their isolation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your purification success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of pyrrole derivatives, offering explanations and actionable solutions based on established chemical principles.

Problem: My pyrrole derivative is streaking on the TLC plate and the column.

Possible Causes and Solutions:

  • Compound Overload: Applying too much sample to the TLC plate or column is a common cause of streaking.[1] Try using a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is loaded in a narrow band at the top of the column.[2]

  • Inappropriate Solvent System: The polarity of the solvent system may be too high, causing the compound to move too quickly and streak.[1] A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3] Aim for an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.[3][4]

  • Compound Degradation on Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups, which can cause the degradation of acid-sensitive pyrrole derivatives.[5][6] You can test for silica stability by running a 2D TLC.[5][7] If decomposition is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[6]

  • High-Boiling Point Solvents in Sample: If your reaction was performed in a high-boiling solvent like DMF or DMSO, residual solvent in your sample can cause streaking.[7] Ensure the solvent is thoroughly removed under high vacuum before chromatography.

Problem: The yield of my pyrrole derivative is very low after column chromatography.

Possible Causes and Solutions:

  • Decomposition on the Column: As mentioned above, the acidic nature of silica gel can lead to compound degradation.[5][6] Minimizing the time the compound spends on the column by using flash chromatography can help.[8]

  • Irreversible Adsorption: Highly polar or functionalized pyrrole derivatives may bind too strongly to the silica gel and fail to elute. In such cases, a more polar solvent system, such as methanol in dichloromethane, may be necessary.[9] However, be cautious as high concentrations of methanol can dissolve silica gel.[9]

  • Oxidation: Pyrroles are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.[10][11] It is advisable to use freshly distilled solvents and to minimize the exposure of the compound to air and light during the purification process.[10]

  • Co-elution with Impurities: If the separation is not optimal, your desired product may co-elute with impurities, leading to a lower isolated yield of the pure compound. Re-evaluate your solvent system using TLC to achieve better separation.

Problem: The purified pyrrole derivative is colored, but it should be colorless.

Possible Causes and Solutions:

  • Oxidation and Polymerization: The formation of color often indicates oxidation or polymerization of the pyrrole ring.[10][11] This can be exacerbated by exposure to air, light, and acidic conditions.[10][12]

  • Trace Impurities: Even small amounts of highly colored impurities can tint your final product.

  • Purification Strategy: If color persists after chromatography, consider alternative purification methods such as recrystallization or distillation under reduced pressure to remove the colored impurities.[3][13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying pyrrole derivatives by column chromatography.

Q1: What is a good starting solvent system for TLC analysis of a new pyrrole derivative?

A1: A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to find a system that gives an Rf value between 0.2 and 0.4 for your compound of interest.[3]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyrrole derivative?

A2: The choice depends on the polarity of your compound.

  • Normal-Phase (e.g., silica gel, alumina): This is generally suitable for less polar to moderately polar pyrrole derivatives.[3]

  • Reversed-Phase (e.g., C18): This is ideal for more polar pyrrole derivatives. If your compound is highly soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography is likely the better choice.[3]

Q3: Can I use the same solvent system for column chromatography that I optimized for TLC?

A3: Generally, yes. The solvent system that gives a good separation and an appropriate Rf value on TLC is a good starting point for column chromatography.[3] However, you may need to slightly decrease the polarity of the solvent system for the column, as columns are often more efficient than TLC plates.[3]

Q4: My pyrrole derivative seems to be decomposing on the silica gel column. What are my options?

A4: Decomposition on silica gel is a known issue for sensitive pyrrole derivatives due to its acidic nature.[5] Here are some options:

  • Deactivate the Silica Gel: You can neutralize the acidic silanol groups by preparing a slurry of silica gel in a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[6]

  • Minimize Contact Time: Use flash chromatography to reduce the time your compound is in contact with the stationary phase.[8]

  • Alternative Purification Methods: If chromatography is not suitable, consider other techniques like recrystallization, distillation, or preparative HPLC.[3][13]

Q5: How can I remove unreacted pyrrole from my reaction mixture?

A5: Unreacted pyrrole can sometimes be challenging to remove completely by vacuum. Repeated washing of the reaction mixture with a non-polar solvent like hexane can often remove the majority of the unreacted pyrrole before proceeding to column chromatography.[14]

Experimental Protocols

Protocol 1: Preparing a Deactivated Silica Gel Column

This protocol is recommended for the purification of acid-sensitive pyrrole derivatives.

Materials:

  • Silica gel (flash chromatography grade)

  • Desired solvent system (e.g., Hexane:Ethyl Acetate)

  • Triethylamine

  • Chromatography column

  • Sand

Procedure:

  • In a fume hood, prepare the desired volume of your chosen eluent.

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • In a beaker, add the required amount of silica gel.

  • Slowly add the triethylamine-containing eluent to the silica gel while stirring to create a slurry. Ensure there are no dry clumps.

  • Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.

  • Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.

  • Drain the excess solvent until it is level with the sand. Your column is now ready for sample loading.

Protocol 2: Dry Loading a Sample onto the Column

This method is useful if your compound has poor solubility in the column eluent.[2]

Materials:

  • Crude sample

  • Silica gel

  • A suitable solvent that dissolves your sample (e.g., dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble.[2]

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.

  • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.[2]

  • Carefully add the dry silica-adsorbed sample to the top of your prepared column.

  • Gently add a layer of sand on top of the sample layer.

  • Proceed with the elution.

Data Presentation and Visualization

Table 1: Common Solvent Systems for Pyrrole Derivative Purification
Polarity of Pyrrole DerivativeStationary PhaseRecommended Solvent System (Starting Point)
Non-polar to Moderately PolarSilica GelHexanes:Ethyl Acetate (9:1 to 1:1)
Dichloromethane:Hexanes (1:1 to 100% DCM)
PolarSilica GelDichloromethane:Methanol (99:1 to 9:1)
Reversed-Phase (C18)Acetonitrile:Water or Methanol:Water
Workflow for Troubleshooting Low Yield in Pyrrole Purification

Troubleshooting_Low_Yield start Low Yield After Column Chromatography check_stability Is the compound stable on silica gel? (Perform 2D TLC) start->check_stability decomposition Compound is decomposing check_stability->decomposition No stable Compound is stable check_stability->stable Yes options_for_decomposition Use deactivated silica/alumina or minimize column contact time (flash) decomposition->options_for_decomposition check_elution Did the compound elute from the column? stable->check_elution not_eluted Compound did not elute check_elution->not_eluted No eluted Compound eluted check_elution->eluted Yes increase_polarity Increase solvent polarity not_eluted->increase_polarity check_separation Was the separation from impurities adequate? eluted->check_separation poor_separation Poor separation check_separation->poor_separation No good_separation Good separation check_separation->good_separation Yes optimize_solvent Re-optimize solvent system using TLC poor_separation->optimize_solvent other_issues Consider other issues: - Oxidation (use fresh solvents) - Incomplete reaction good_separation->other_issues

Caption: A decision-making workflow for troubleshooting low yields during the column chromatography of pyrrole derivatives.

Solvent System Selection Logic

Solvent_Selection start Start: New Pyrrole Derivative assess_polarity Assess Compound Polarity (Solubility, functional groups) start->assess_polarity nonpolar Non-polar / Moderately Polar assess_polarity->nonpolar Low polar Polar assess_polarity->polar High normal_phase Normal-Phase Chromatography (Silica Gel) nonpolar->normal_phase reverse_phase Reversed-Phase Chromatography (C18) polar->reverse_phase tlc_normal TLC with Hexanes:EtOAc gradient normal_phase->tlc_normal tlc_reverse TLC with ACN:Water gradient reverse_phase->tlc_reverse check_rf Is Rf between 0.2 and 0.4? tlc_normal->check_rf tlc_reverse->check_rf adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity No run_column Proceed to Column Chromatography check_rf->run_column Yes adjust_polarity->check_rf

Caption: A logical flowchart for selecting an appropriate solvent system for the purification of pyrrole derivatives.

References

  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem. (n.d.).
  • Purification of crude pyrroles - US5502213A - Google Patents. (n.d.).
  • Behavior of Some Pyrrole Derivatives in Gas Chromatography - Oxford Academic. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • EP0608688A1 - Process for the purification of crude pyrroles - Google Patents. (n.d.).
  • Technical Support Center: Characterization of Pyrrole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purification of Unsaturated N-Acylpyrroles - Benchchem. (n.d.).
  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025, January 16).
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • How to remove excess pyrrole from a reaction mixture? - ResearchGate. (2020, September 15).
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.).
  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem. (n.d.).
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3).
  • What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange. (2015, August 4).
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing). (n.d.).

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. Our focus is on the prevalent reductive amination pathway, providing in-depth, cause-and-effect explanations and validated troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing a baseline understanding for process scale-up.

Q1: What is the most common and scalable synthetic route to (1-Methyl-1H-pyrrol-3-YL)methanamine?

The most widely adopted method is the one-pot reductive amination of 1-methyl-1H-pyrrole-3-carbaldehyde with a methylamine source. This reaction is favored for its high efficiency and convergence. The process involves the in-situ formation of an imine intermediate between the aldehyde and methylamine, which is then immediately reduced by a selective hydride agent to yield the target secondary amine.[1][2][3]

Q2: Which reducing agent is recommended for the scale-up of this reductive amination, and why?

For scale-up operations, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice.[4][5][6] Its advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

  • Enhanced Selectivity: STAB is a milder reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[6][7] This minimizes the formation of the primary alcohol impurity, (1-Methyl-1H-pyrrol-3-yl)methanol.

  • Safety Profile: Unlike sodium cyanoborohydride, STAB does not liberate highly toxic hydrogen cyanide gas, a critical safety consideration for large-scale reactions.[8]

  • Operational Simplicity: The reaction can often be performed as a one-pot process without the strict need to pre-form the imine, simplifying the operational sequence.[9]

Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?

Scaling up this synthesis requires careful control over several parameters to ensure reproducibility, safety, and purity:

  • Temperature Control: The reaction is exothermic, particularly during the addition of the reducing agent. Uncontrolled temperature can lead to side reactions and impurity formation.

  • Moisture Control: STAB is highly sensitive to moisture and will decompose upon contact with water, reducing its potency and generating hydrogen gas.[4][5][7] All solvents and reagents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stoichiometry and Addition Rate: The molar ratios of the amine and reducing agent to the aldehyde are crucial. A slow, controlled addition of the reducing agent is vital to manage the exotherm and prevent localized high concentrations that could lead to side reactions.

  • Reaction pH: Imine formation is typically catalyzed by mild acid (e.g., acetic acid).[10] Maintaining a slightly acidic environment (pH ~5-6) is optimal for the formation of the iminium ion intermediate, which is the species reduced by STAB.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield or Stalled Reaction

Q: My reaction conversion is low, or the reaction has stopped prematurely. What are the likely causes?

This is a common issue often linked to the integrity of the reducing agent or suboptimal reaction conditions.

  • Cause A: Deactivated Reducing Agent. Sodium triacetoxyborohydride (STAB) is hygroscopic and degrades upon exposure to moisture.[4][5] A reagent that has been improperly stored or handled will have significantly lower potency.

    • Solution:

      • Verify Reagent Quality: Always use a fresh bottle of STAB from a reliable supplier or one that has been stored correctly in a desiccator under an inert atmosphere.

      • Perform a Potency Assay: If reagent quality is suspect, its potency can be quantitatively determined using methods like an aldehyde reduction assay followed by HPLC analysis or by measuring hydrogen evolution.[8][11] Adjust the charge of STAB based on the assay value to ensure a sufficient molar equivalent is used.

  • Cause B: Inefficient Imine/Iminium Ion Formation. The reduction step is contingent on the successful formation of the imine intermediate.

    • Solution:

      • Incorporate an Acid Catalyst: Add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to the mixture of the aldehyde and methylamine. This protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack, and facilitates the dehydration to the iminium ion.[10]

      • Allow for Pre-formation: Before adding STAB, allow the aldehyde and methylamine solution (with catalyst) to stir for a period (e.g., 30-60 minutes) at room temperature. This allows the imine/iminium equilibrium to be established.

  • Cause C: Low Reaction Temperature. While exotherm control is crucial, running the reaction too cold can slow down the rate of both imine formation and reduction.

    • Solution: Most reductive aminations with STAB proceed efficiently at ambient temperature (20-25 °C). If the reaction is sluggish, ensure the batch temperature has not dropped significantly.

Workflow: Troubleshooting Low Reaction Yield

G start Low Yield or Stalled Reaction Detected check_stab Is the STAB reagent new and properly stored? start->check_stab assay_stab Action: Assay STAB potency. Adjust charge accordingly. check_stab->assay_stab No check_acid Was a catalytic acid (e.g., Acetic Acid) used? check_stab->check_acid Yes assay_stab->check_acid add_acid Action: Add 0.1-0.2 eq. Acetic Acid. Allow imine pre-formation. check_acid->add_acid No check_temp Is the reaction temperature at ambient (20-25 °C)? check_acid->check_temp Yes add_acid->check_temp adjust_temp Action: Gently warm to ambient temperature. check_temp->adjust_temp No success Problem Resolved check_temp->success Yes adjust_temp->success

Caption: Decision tree for diagnosing low yield in the reductive amination.

Issue 2: Formation of Key Impurities

Q: My final product is contaminated with significant impurities. How do I identify and prevent them?

Impurity profiling is critical in scale-up. The two most common process-related impurities are the alcohol byproduct and the over-alkylated tertiary amine.

  • Impurity A: (1-Methyl-1H-pyrrol-3-yl)methanol (Alcohol Byproduct)

    • Origin: This impurity arises from the direct reduction of the starting aldehyde, 1-methyl-1H-pyrrole-3-carbaldehyde, by STAB. While STAB is selective for the iminium ion, it can still reduce aldehydes, especially if the concentration of the iminium ion is low.[6][7]

    • Prevention:

      • Ensure Efficient Imine Formation: As detailed in "Issue 1," using a catalytic acid and allowing time for imine formation maximizes the concentration of the desired intermediate for reduction.

      • Control STAB Addition: Add the STAB solid portion-wise or as a slurry in an anhydrous solvent over time. This maintains a low instantaneous concentration of the reducing agent, favoring the faster reaction with the iminium ion.

  • Impurity B: Bis[(1-methyl-1H-pyrrol-3-yl)methyl]methylamine (Tertiary Amine Byproduct)

    • Origin: This impurity forms when the desired product, (1-Methyl-1H-pyrrol-3-YL)methanamine, acts as a nucleophile and reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced. This is a form of over-alkylation.

    • Prevention:

      • Adjust Stoichiometry: Use a slight excess of the primary amine source (methylamine, typically 1.2-1.5 equivalents). This statistically favors the reaction of the aldehyde with methylamine over the secondary amine product.

      • Avoid "Hot Spots": Poor mixing during the addition of the aldehyde can create localized areas where the product concentration is high relative to methylamine, promoting this side reaction. Ensure efficient agitation throughout the reaction.

Reaction Pathway: Main Synthesis and Side Products

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde 1-Methyl-1H-pyrrole- 3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + CH3NH2 + H+ Product (1-Methyl-1H-pyrrol-3-YL) methanamine Imine->Product + STAB Alcohol (1-Methyl-1H-pyrrol-3-yl) methanol Aldehyde2->Alcohol + STAB (slow) TertiaryAmine Tertiary Amine Byproduct Product2->TertiaryAmine + Aldehyde, + STAB

Caption: Synthesis of the target amine and formation of key impurities.

Issue 3: Difficult Aqueous Work-up

Q: I am struggling with emulsions and product loss during the extraction phase. How can I optimize the work-up?

Amines can act as surfactants, and scale-up can exacerbate work-up issues. A robust acid-base extraction is key.

  • Problem: Emulsion Formation. Emulsions are common during the basic wash of amine syntheses, trapping product and making phase separation difficult.

    • Solution:

      • Add Brine: After quenching the reaction, perform the initial washes with a saturated sodium chloride (brine) solution instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions.

      • Filter Solids First: If borate salts from the STAB quench precipitate, filter them off before performing the liquid-liquid extraction.

      • Minimize Agitation Energy: At scale, use gentle mixing for extractions rather than vigorous shaking to avoid creating stable emulsions.

  • Problem: Product Loss to Aqueous Phase. The amine product is protonated in acidic or neutral water, making it water-soluble.

    • Solution: Ensure the aqueous layer is sufficiently basic before extracting the product. After the initial quench and washes, add a strong base (e.g., 50% NaOH solution) until the aqueous pH is >12. This ensures the amine is in its free-base form, maximizing its solubility in the organic solvent (e.g., Ethyl Acetate, Dichloromethane).

Part 3: Protocols and Data Summaries

Protocol 1: Optimized Scale-Up Reductive Amination (100g Scale)
  • Setup: To a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 1-methyl-1H-pyrrole-3-carbaldehyde (100 g, 0.916 mol) and anhydrous Dichloromethane (DCM, 1 L).

  • Amine Addition: Add a 2.0 M solution of methylamine in THF (550 mL, 1.10 mol, 1.2 eq) to the reactor.

  • Catalysis & Imine Formation: Add glacial acetic acid (5.2 mL, 0.0916 mol, 0.1 eq). Stir the mixture at 20-25 °C for 1 hour.

  • Reduction: In a separate vessel, prepare a slurry of Sodium Triacetoxyborohydride (STAB, 233 g, 1.10 mol, 1.2 eq) in anhydrous DCM (500 mL). Slowly add the STAB slurry to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at 20-25 °C for 2-4 hours, monitoring for completion by HPLC or TLC.

  • Quench: Slowly and carefully add a saturated solution of sodium bicarbonate (500 mL) to the reactor to quench excess reagent and neutralize the acid.

  • Work-up: Proceed to Protocol 2 for isolation.

Protocol 2: Robust Acid-Base Extraction and Isolation
  • Phase Separation: After the quench, stir the biphasic mixture for 15 minutes. Separate the lower organic layer.

  • Aqueous Back-Extraction: Extract the aqueous layer with DCM (2 x 200 mL).

  • Acidic Wash: Combine all organic layers and wash with 1M HCl (2 x 300 mL). The product is now in the aqueous layer as the hydrochloride salt.

  • Basification: Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add 50% w/w NaOH solution until the pH is >12.

  • Product Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 400 mL).

  • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a free base.

Table 1: Summary of Critical Process Parameters & Impurity Control
ParameterRecommended SettingRationale & Impact on Purity
Aldehyde:Methylamine:STAB 1 : 1.2-1.5 : 1.2-1.5Excess methylamine minimizes tertiary amine formation. Excess STAB ensures full conversion.
Solvent Anhydrous DCM, THF, or DCEAprotic solvents are required for STAB stability.[5]
Temperature 20-30 °CBalances reaction rate with control over exotherm and side reactions.
Catalyst Acetic Acid (0.1-0.2 eq)Promotes iminium ion formation, reducing alcohol byproduct.[10]
STAB Addition Slow, portion-wise over 1-2hManages exotherm and minimizes direct aldehyde reduction.
Work-up pH (Final Extraction) >12Ensures complete deprotonation of the amine for efficient extraction into the organic phase.

References

  • Reductive Amination in Organic Synthesis. Organic Chemistry Portal. [Link][3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link][12][13][14]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. [Link][11]

  • Sodium triacetoxyborohydride. Sciencemadness Wiki. [Link][7]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • Reductive Amination (video). YouTube. [Link][10]

Sources

Removal of starting material from (1-Methyl-1H-pyrrol-3-YL)methanamine product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

(1-Methyl-1H-pyrrol-3-YL)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a precursor or intermediate in the synthesis of various pharmacologically active compounds.[1] A frequent challenge encountered during its synthesis is the presence of unreacted starting materials in the final product. This guide provides a comprehensive, principles-first approach to diagnosing and resolving such contamination, ensuring the high purity required for downstream applications. We will move from foundational theory to detailed, actionable protocols designed for researchers and process chemists.

Part 1: Diagnosing the Contamination

Before selecting a purification strategy, you must first identify the nature and extent of the impurity. A multi-pronged analytical approach is crucial for an accurate diagnosis.

Q1: How can I confirm the presence of starting materials in my (1-Methyl-1H-pyrrol-3-YL)methanamine product?

A1: The most common synthetic routes to (1-Methyl-1H-pyrrol-3-YL)methanamine involve the reduction of a nitrile or the reductive amination of an aldehyde. Therefore, the primary contaminants to screen for are typically 1-methyl-1H-pyrrole-3-carbonitrile or 1-methyl-1H-pyrrole-3-carbaldehyde . Each analytical technique offers unique clues to their presence.

Table 1: Analytical Signatures of Common Starting Material Impurities

Technique (1-Methyl-1H-pyrrol-3-YL)methanamine (Product) 1-methyl-1H-pyrrole-3-carbaldehyde (Impurity) 1-methyl-1H-pyrrole-3-carbonitrile (Impurity)
¹H NMR Look for the characteristic singlet for the -CH₂-NH₂ protons (~1.5-2.5 ppm, broad) and the N-CH₃ singlet.A distinct singlet for the aldehyde proton (-CHO) will be present at a downfield chemical shift (~9-10 ppm).The pyrrole protons will show a different splitting pattern and chemical shift compared to the product. No aldehyde peak.
¹³C NMR Aliphatic -CH₂- carbon signal present around 40-50 ppm.A highly deshielded carbonyl carbon signal will appear far downfield (~180-200 ppm).A characteristic nitrile carbon signal (-C≡N) will be present around 115-125 ppm.
FT-IR Broad N-H stretching bands (~3300-3400 cm⁻¹).A strong C=O stretching band (~1680-1700 cm⁻¹).A sharp, medium-intensity C≡N stretching band (~2220-2260 cm⁻¹).
TLC Stains well with ninhydrin (detects primary amines). Typically has a lower Rf on silica gel due to its polarity.Stains with 2,4-DNP (detects aldehydes/ketones). Usually has a higher Rf than the amine product.Does not stain with ninhydrin or 2,4-DNP. Rf is typically higher than the amine product.
GC-MS / LC-MS Shows the expected molecular ion peak (m/z for [M+H]⁺ ≈ 111.09).Shows a molecular ion peak corresponding to the aldehyde (m/z for [M+H]⁺ ≈ 110.06).Shows a molecular ion peak corresponding to the nitrile (m/z for [M+H]⁺ ≈ 107.06).

Part 2: Core Purification Strategies & Protocols

The fundamental chemical difference between your amine product and the common starting materials is basicity . Your product is a primary amine and is therefore basic, while aldehydes and nitriles are neutral. This difference is the key to an efficient separation.

Workflow: Selecting a Purification Method

The following decision tree outlines the logical progression for purifying your product.

purification_workflow start Crude Product Analysis (TLC, NMR) is_major_impurity Is starting material a major impurity (>5%)? start->is_major_impurity acid_base Perform Acid-Base Liquid-Liquid Extraction is_major_impurity->acid_base Yes column_chroma Column Chromatography is_major_impurity->column_chroma No / Minor check_purity1 Check Purity of Organic Layer acid_base->check_purity1 check_purity1->column_chroma Still Impure final_product Pure Product check_purity1->final_product Pure check_purity2 Check Purity of Combined Fractions column_chroma->check_purity2 distillation Consider Vacuum Distillation or Salt Crystallization check_purity2->distillation Still Impure check_purity2->final_product Pure distillation->final_product

Caption: Logical workflow for selecting a purification strategy.

Strategy 1: Acid-Base Liquid-Liquid Extraction (Primary Method)

This technique is the most effective first step for bulk removal of neutral starting materials from your basic amine product.

Q2: What is the principle behind acid-base extraction for this separation?

A2: The principle is reversible salt formation. By washing your crude product (dissolved in an immiscible organic solvent) with an aqueous acid, the basic amine is protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous layer. The neutral starting materials (aldehyde or nitrile) have no basic site to protonate and remain in the organic layer. The layers can then be separated. Finally, basifying the aqueous layer deprotonates the ammonium salt, regenerating the free amine which can be extracted back into a fresh organic solvent.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase (unless using DCM), containing the neutral starting material. The bottom aqueous layer contains the protonated amine salt. Drain the aqueous layer into a clean flask.

  • Re-extraction (Optional but Recommended): To ensure full recovery, add a fresh portion of 1 M HCl to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Purity Check (Optional): Spot a sample of the organic layer on a TLC plate against your crude material to confirm the removal of the amine.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM or ethyl acetate). Shake vigorously to extract the free amine back into the organic phase.

  • Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the purified amine.

Strategy 2: Silica Gel Column Chromatography

This is an essential technique for removing impurities with similar properties or for achieving very high purity after an initial acid-base extraction.

Q3: My product streaks badly on the TLC plate and I get poor recovery from the column. Why does this happen with amines?

A3: This is a classic problem. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This leads to irreversible adsorption, resulting in "streaking" or "tailing" on a TLC plate and low recovery from a column.

How to Fix It: The solution is to deactivate the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base to the eluent system.

  • Solvent System Selection: Use TLC to find a suitable eluent. Start with a non-polar solvent and gradually increase the polarity. A common system for amines is Dichloromethane (DCM) / Methanol (MeOH).

  • Deactivation: To your chosen solvent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. For example, a 95:5 DCM:MeOH eluent would become 94.5:5:0.5 DCM:MeOH:TEA. The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Column Packing: Pack the column using the "slurry method" with your chosen eluent containing the basic additive.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection: Run the column, collecting fractions. Monitor the elution process using TLC, staining with ninhydrin to specifically visualize your amine product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

Part 3: Troubleshooting and FAQs

Problem Probable Cause Solution
An emulsion formed during acid-base extraction. The two phases are not separating cleanly, often due to high concentration or fine particulates.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the funnel instead of shaking vigorously. In stubborn cases, filtration through a pad of Celite® may be required.
Product still contains starting material after one acid wash. Incomplete protonation or insufficient mixing.Perform a second or even third acidic wash. Ensure vigorous shaking for at least 60 seconds to maximize contact between the two phases.
NMR shows a new, unexpected impurity after work-up. Possible degradation of the product or reaction with a non-inert solvent (e.g., chloroform can contain HCl).Ensure you are using high-purity, stabilized solvents. Keep the product cold during basification and concentration steps, as some pyrrole derivatives can be sensitive.
Chromatography gives poor separation even with TEA. The polarity difference between the product and impurity is too small for standard silica gel.Consider using a different stationary phase, such as alumina (which is basic and often works well for amines) or a reverse-phase C18 column. Alternatively, preparative HPLC may be necessary for very challenging separations.

References

  • Hinsberg Separation. (n.d.). A classic chemical test to separate primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride. While not a purification method for this specific case, it illustrates the differential reactivity of amines. Source: Various Organic Chemistry Textbooks.
  • Patel, M., et al. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. An alternative chemical separation method using diethyl oxalate. Source: Chemistry Notes. [Link]

  • Arik, M., et al. (2020). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. This paper details a synthesis method for pyrrole derivatives, highlighting common reagents and structures. Source: ResearchGate. [Link]

  • PubChem. (n.d.). 1H-Pyrrole-3-methanamine, 1-methyl-. Compound summary providing physicochemical data. Source: National Center for Biotechnology Information. [Link]

  • Akihiro, A., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). This article highlights the pharmaceutical relevance of complex pyrrole methanamine derivatives. Source: PubMed. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The foundational paper on "flash" column chromatography, a staple in synthesis labs. Source: Journal of Organic Chemistry. [Link]

  • Chinese Patent CN105646453A.Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. Describes synthetic routes involving reduction of nitriles and reductive amination.
  • European Patent EP3521281B1.1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF. Details purification by silica gel column chromatography using hexane/ethyl acetate.

Sources

Validation & Comparative

NMR and mass spectrometry analysis of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Spectroscopic Analysis of (1-Methyl-1H-pyrrol-3-YL)methanamine and Related Primary Amines

Introduction: The Analytical Imperative for Heterocyclic Building Blocks

(1-Methyl-1H-pyrrol-3-YL)methanamine is a heterocyclic primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methylated pyrrole ring linked to an aminomethyl group, presents a unique analytical challenge requiring robust spectroscopic techniques for unambiguous characterization. The precise placement of substituents on the pyrrole ring is critical for biological activity, making definitive structural elucidation paramount.

This guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Methyl-1H-pyrrol-3-YL)methanamine. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It explains the causal relationships between molecular structure and spectral output, compares the data to relevant alternatives to highlight unique identifying features, and provides detailed, field-proven protocols for data acquisition.

Mass Spectrometry Analysis: Decoding Fragmentation Pathways

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. For (1-Methyl-1H-pyrrol-3-YL)methanamine (C₆H₁₀N₂), the molecular weight is approximately 110.16 g/mol . Due to the presence of two nitrogen atoms, its molecular ion peak (M⁺˙) will have an even mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule .[1]

Electrospray Ionization (ESI) and Predicted Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically generating a protonated molecular ion [M+H]⁺. For our target compound, this would appear at an m/z of approximately 111.09. Subsequent fragmentation in tandem MS (MS/MS) provides the structural fingerprint.

The primary and most characteristic fragmentation pathway for alkylamines is α-cleavage , where the bond between the carbon adjacent to the nitrogen and another carbon is broken.[1] In this case, the C-C bond between the pyrrole ring and the CH₂ group would cleave, but the most favorable α-cleavage involves the loss of a hydrogen radical from the methylene group, leading to a highly resonance-stabilized iminium cation. However, the most significant fragmentation for primary amines often involves the loss of ammonia (NH₃) or cleavage at the benzylic-like position.

For (1-Methyl-1H-pyrrol-3-YL)methanamine, the key predicted fragmentation steps are:

  • Alpha-Cleavage (Loss of •NH₂): Cleavage of the C-N bond to lose the amino group radical is less common but possible, resulting in a fragment at m/z 94.

  • Benzylic-type Cleavage: The most probable and dominant fragmentation is the cleavage of the bond between the methylene group and the pyrrole ring. This results in the formation of a stable 1-methyl-1H-pyrrol-3-yl cation (m/z 94.07) and the loss of a CH₂NH₂ radical. A more likely event is the formation of the resonance-stabilized tropylium-like pyrrole cation.

  • Loss of CH₂NH: A common fragmentation for primary amines is the loss of a methanimine radical, leading to the formation of the 1-methyl-1H-pyrrole cation at m/z 81.06.

Nitrogen-containing heterocycles like pyrrole can also undergo characteristic ring fragmentation, often involving the loss of hydrogen cyanide (HCN).[2]

G M [M+H]⁺ (1-Methyl-1H-pyrrol-3-YL)methanamine m/z = 111.09 F1 Fragment 1 1-Methyl-3-methylene-1H-pyrrolium m/z = 94.07 M->F1 - NH₃ (17.03) F2 Fragment 2 1-Methyl-1H-pyrrole Cation m/z = 81.06 M->F2 - CH₂NH (29.03) F3 Fragment 3 Iminium Cation m/z = 30.03 M->F3 - C₅H₆N• (80.05)

Caption: Predicted ESI-MS/MS fragmentation pathway for (1-Methyl-1H-pyrrol-3-YL)methanamine.

Comparative Analysis: Structural Influence on Fragmentation

To appreciate the unique fragmentation of our target molecule, we compare it with two structurally distinct primary amines: Benzylamine and Furfurylamine.

CompoundMolecular Ion [M+H]⁺Primary Fragment Ion(s) (m/z)Key Neutral LossRationale for Major Fragment
(1-Methyl-1H-pyrrol-3-YL)methanamine 111.0994.07, 81.06NH₃, CH₂NHCleavage at the bond adjacent to the heterocyclic ring is favored, stabilized by the aromatic system.
Benzylamine 108.08107.07, 91.05, 77.04H•, NH₃, C₂H₂Loss of a hydrogen radical forms a stable iminium ion. Loss of NH₃ forms the highly stable tropylium cation (m/z 91).
Furfurylamine 98.0681.03NH₃Loss of ammonia leads to the formation of the stable furfuryl cation, which can rearrange.

This comparison demonstrates that while the loss of the amino group functionality is a common theme, the nature of the aromatic ring system dictates the subsequent stability and m/z of the major fragment ions. The 1-methyl-pyrrole moiety provides a distinct signature compared to the phenyl or furan rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of Connectivity

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete elucidation of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (1-Methyl-1H-pyrrol-3-YL)methanamine is predicted to show distinct signals corresponding to the different proton environments. Chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen atoms.[3][4]

  • Pyrrole Ring Protons (H2, H4, H5): Pyrrole protons typically resonate between 6.0 and 7.0 ppm.[5][6] The proton at the 2-position (H2) is adjacent to the ring nitrogen and is expected to be the most downfield. The protons at H4 and H5 will be slightly more upfield. We expect three distinct signals in the aromatic region, likely appearing as multiplets or doublets of doublets due to coupling with each other.

  • N-Methyl Protons (-NCH₃): An N-methyl group directly attached to a pyrrole ring typically appears as a sharp singlet around 3.6-3.8 ppm.

  • Methylene Protons (-CH₂NH₂): The protons of the methylene group adjacent to the amine are deshielded by the nitrogen and are expected to appear as a singlet around 3.8-4.0 ppm.[3]

  • Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet between 1.0 and 3.0 ppm.[7] Its chemical shift is highly variable and depends on concentration and solvent. This signal will disappear upon the addition of D₂O, a key confirmatory test.[3][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton.

  • Pyrrole Ring Carbons (C2, C3, C4, C5): Aromatic carbons in pyrrole derivatives resonate between 100 and 140 ppm.[9][10] The carbon attached to the aminomethyl group (C3) will be shielded relative to the others, while the carbon adjacent to the ring nitrogen (C2) will be the most downfield.

  • N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected around 35-40 ppm.

  • Methylene Carbon (-CH₂NH₂): The methylene carbon, being attached to a nitrogen, will appear in the 40-50 ppm range.[3]

Comparative NMR Data

The table below compares the predicted chemical shifts for our target compound with 1-Methylpyrrole to illustrate the effect of the aminomethyl substituent.

Group(1-Methyl-1H-pyrrol-3-YL)methanamine (Predicted ¹H Shift, ppm)1-Methylpyrrole (¹H Shift, ppm)[11](1-Methyl-1H-pyrrol-3-YL)methanamine (Predicted ¹³C Shift, ppm)1-Methylpyrrole (¹³C Shift, ppm)
H2 ~6.7~6.6~125~121
H4 ~6.2~6.0~110~108
H5 ~6.6~6.6~121~121
-NCH₃ ~3.7~3.6~36~35
-CH₂NH₂ ~3.9-~45-
-NH₂ 1.0 - 3.0 (broad)---

The introduction of the aminomethyl group at the C3 position is predicted to cause a slight downfield shift in the adjacent ring protons and carbons due to inductive effects.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: Mass Spectrometry (LC-MS/MS)

This protocol is designed for a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of (1-Methyl-1H-pyrrol-3-YL)methanamine in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-Positive Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[12]

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS Scan Range: m/z 50-300.

    • MS/MS Analysis: Perform data-dependent acquisition, selecting the top 3 most intense ions from each MS scan for fragmentation using a collision energy ramp (e.g., 10-40 eV).

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Dissolve in MeOH (1 mg/mL) B Dilute to 1 µg/mL (50:50 ACN/H₂O + 0.1% FA) A->B C Inject 2 µL B->C D C18 Column Gradient Elution C->D E ESI+ Ionization D->E F MS1 Scan (Full Spectrum) E->F G MS2 Fragmentation (Data-Dependent) F->G

Caption: Workflow for LC-MS/MS analysis of (1-Methyl-1H-pyrrol-3-YL)methanamine.

Protocol 2: NMR Spectroscopy

This protocol is for a standard 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more (as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • D₂O Shake (Confirmatory Test):

    • Acquire a standard ¹H NMR spectrum.

    • Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum.

    • Observe the disappearance of the broad -NH₂ signal.

Conclusion

The structural elucidation of (1-Methyl-1H-pyrrol-3-YL)methanamine is reliably achieved through the synergistic use of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides a distinct fragmentation fingerprint characterized by cleavage adjacent to the pyrrole ring. NMR spectroscopy, particularly ¹H NMR, offers an unambiguous map of the proton environment, with characteristic shifts for the pyrrole, N-methyl, and aminomethyl protons. When compared with other primary amines, the unique electronic properties of the 1-methyl-pyrrole moiety impart a distinct and identifiable signature in both MS and NMR spectra, allowing researchers and drug development professionals to confidently verify the structure of this important synthetic building block.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

  • Pyrrole - Wikipedia. (n.d.). [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. [Link]

  • ¹H and ¹³C NMR chemical shifts of 4a | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. (n.d.). ResearchGate. [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. (n.d.). [Link]

  • 24.10 Spectroscopy of Amines. (2023). Chemistry LibreTexts. [Link]

  • Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]

  • (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (n.d.). ResearchGate. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkat USA. [Link]

  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

  • Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. (n.d.). [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

  • 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. (n.d.). PubChem. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010). PubMed. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PMC - PubMed Central. [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). [Link]2_324482595)

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A Comparative Analysis of the Reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine and (1H-pyrrol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the chemical reactivity of (1-Methyl-1H-pyrrol-3-YL)methanamine and (1H-pyrrol-3-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who utilize pyrrole-containing scaffolds. The comparison is grounded in fundamental principles of electronic and steric effects, supported by established experimental observations for related pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, including notable drugs like atorvastatin and sunitinib.[1] The reactivity of the pyrrole ring and its substituents is of paramount importance in the synthesis of novel chemical entities. This guide focuses on two closely related compounds: (1H-pyrrol-3-yl)methanamine and its N-methylated analogue, (1-Methyl-1H-pyrrol-3-YL)methanamine. The seemingly minor addition of a methyl group on the pyrrole nitrogen has profound implications for the molecule's electronic properties, basicity, and overall reactivity. Understanding these differences is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in various chemical transformations.

Electronic and Steric Effects of N-Methylation

The primary differentiator between the two molecules is the presence of a methyl group on the pyrrole nitrogen in (1-Methyl-1H-pyrrol-3-YL)methanamine. This substitution introduces both electronic and steric effects that modulate the reactivity of both the pyrrole ring and the exocyclic aminomethyl group.

Electronic Effects

The nitrogen atom in a pyrrole ring contributes its lone pair of electrons to the aromatic π-system.[1] In (1H-pyrrol-3-yl)methanamine, the N-H proton is moderately acidic (pKa of pyrrole is ~17.5).[1] In contrast, the methyl group in (1-Methyl-1H-pyrrol-3-YL)methanamine is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyrrole ring has two major consequences:

  • Increased Nucleophilicity of the Pyrrole Ring: The enhanced electron density makes the pyrrole ring of the N-methylated compound more nucleophilic and thus more susceptible to electrophilic attack. It is well-documented that alkyl groups substantially increase the reactivity of pyrroles toward electrophiles.[2]

  • Increased Basicity of the Exocyclic Amine: The electron-donating nature of the N-methyl group also influences the basicity of the exocyclic primary amine. By increasing the electron density on the nitrogen of the aminomethyl group, the N-methyl group enhances its ability to accept a proton, making (1-Methyl-1H-pyrrol-3-YL)methanamine a stronger base than (1H-pyrrol-3-yl)methanamine.[3][4]

Steric Effects

The methyl group on the pyrrole nitrogen can introduce steric hindrance, which may influence the approach of bulky reagents to the exocyclic amine or the adjacent positions on the pyrrole ring.[5][6] However, for many common reactions, this steric effect is often minimal and is outweighed by the electronic effects.

Comparative Reactivity

The differences in electronic and steric properties lead to distinct reactivity profiles for the two compounds in various chemical reactions.

Basicity and Salt Formation

As discussed, (1-Methyl-1H-pyrrol-3-YL)methanamine is expected to be a stronger base than (1H-pyrrol-3-yl)methanamine. This can be quantified by comparing the pKa values of their respective conjugate acids.

CompoundPredicted Relative BasicityRationale
(1H-pyrrol-3-yl)methanamineLowerThe lone pair on the pyrrole nitrogen is delocalized, and there is no electron-donating group on the pyrrole nitrogen.
(1-Methyl-1H-pyrrol-3-YL)methanamineHigherThe electron-donating methyl group increases electron density on the exocyclic amine.[3]

This difference in basicity will affect the conditions required for salt formation and may influence the compounds' pharmacokinetic properties in a drug development context.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic substitution, which typically occurs at the C2 or C5 positions due to the stability of the resulting intermediate.[1] The N-methyl group in (1-Methyl-1H-pyrrol-3-YL)methanamine further activates the ring, leading to faster reaction rates compared to the non-methylated analogue.

Experimental Protocol: Comparative Nitration

A comparative nitration experiment can effectively demonstrate this difference in reactivity.

Objective: To compare the rate of nitration of (1-Methyl-1H-pyrrol-3-YL)methanamine and (1H-pyrrol-3-yl)methanamine.

Methodology:

  • Dissolve equimolar amounts of (1-Methyl-1H-pyrrol-3-YL)methanamine and (1H-pyrrol-3-yl)methanamine in separate flasks containing acetic anhydride at a low temperature (e.g., -10 °C).

  • Slowly add a nitrating agent, such as nitric acid in acetic anhydride, to each flask while maintaining the temperature.[7]

  • Monitor the progress of the reactions over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The reaction with (1-Methyl-1H-pyrrol-3-YL)methanamine is expected to proceed at a significantly faster rate, as indicated by the quicker consumption of the starting material and formation of the nitrated product.

Caption: Electronic effect of N-methylation on electrophilic substitution.

Reactions of the Exocyclic Amine

The exocyclic aminomethyl group in both compounds will undergo typical reactions of primary amines, such as acylation, alkylation, and reductive amination.

Acylation: Both compounds will react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. The higher basicity of the amine in (1-Methyl-1H-pyrrol-3-YL)methanamine may lead to a faster reaction rate.

Alkylation: The primary amine of (1H-pyrrol-3-yl)methanamine can be alkylated to form secondary and tertiary amines. (1-Methyl-1H-pyrrol-3-YL)methanamine, being a secondary amine, can be further alkylated to a tertiary amine.

Reductive Amination: A key synthetic route to (1-Methyl-1H-pyrrol-3-YL)methanamine is the reductive amination of (1H-pyrrol-3-yl)methanamine with formaldehyde.[8]

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine via Reductive Amination

Objective: To synthesize (1-Methyl-1H-pyrrol-3-YL)methanamine from (1H-pyrrol-3-yl)methanamine.

Methodology:

  • Dissolve (1H-pyrrol-3-yl)methanamine in a suitable solvent such as methanol.

  • Add an aqueous solution of formaldehyde.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.[8]

  • After the reaction is complete, quench the reaction, extract the product, and purify it using appropriate techniques like column chromatography.

Reductive_Amination Start (1H-pyrrol-3-yl)methanamine + Formaldehyde Imine Imine Intermediate Start->Imine Imine Formation Reduction Addition of NaBH4 Imine->Reduction Product (1-Methyl-1H-pyrrol-3-YL)methanamine Reduction->Product Reduction

Caption: Workflow for the synthesis of the N-methylated compound.

Summary of Reactivity Comparison

Reaction Type(1H-pyrrol-3-yl)methanamine(1-Methyl-1H-pyrrol-3-YL)methanamineKey Difference
Basicity Weaker BaseStronger BaseElectron-donating methyl group increases basicity.[3]
Electrophilic Aromatic Substitution Slower Reaction RateFaster Reaction RateN-methyl group activates the pyrrole ring.[2]
Acylation of Amine Forms primary amideForms secondary amideReactivity may be slightly higher due to increased basicity.
Alkylation of Amine Can be mono- or di-alkylatedCan be alkylated to a tertiary amineThe starting amine functionality is different.
Deprotonation of Pyrrole NH Can be deprotonated with a strong base[1]N/AThe acidic N-H proton is absent.

Conclusion

The N-methylation of (1H-pyrrol-3-yl)methanamine to (1-Methyl-1H-pyrrol-3-YL)methanamine brings about significant and predictable changes in its chemical reactivity. The N-methylated compound exhibits increased basicity of the exocyclic amine and enhanced nucleophilicity of the pyrrole ring, leading to faster rates in electrophilic aromatic substitution reactions. These differences are crucial for synthetic chemists to consider when designing reaction pathways and can be exploited to achieve desired chemical transformations. The choice between these two building blocks will depend on the specific synthetic target and the desired reactivity profile.

References

  • Nucleophilic Reactivities of Pyrroles. ResearchGate. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • [1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF. European Patent Office. [Link]

  • INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]

  • PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry. [Link]

  • Rank the amines in each set in order of increasing basicity. Filo. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. ResearchGate. [Link]

  • Steric Effects of β-Annulated Pyrroles Trigger the Formation of Ethynylene-Bridged Hexaphyrinogen versus Ethynylene-Cumulene-Linked Aromatic[9] π Hexaphyrin. ACS Publications. [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PubMed Central. [Link]

  • Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. ResearchGate. [Link]

  • (PDF) Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]

  • Synthesis of 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine. PrepChem.com. [Link]

  • Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate.
  • What is the basicity order of pyrrole, pyridine and methyl amine? Quora. [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

  • (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). ResearchGate. [Link]

  • Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI. [Link]

  • 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. Pharmaffiliates. [Link]

  • Rank each set of compounds in order of increasing basicity. (d) pyrrole, imidazole, 3-nitropyrrole. Pearson. [Link]

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A Comparative Guide to the X-ray Crystallographic Data of (1-Methyl-1H-pyrrol-3-YL)methanamine Derivatives: A Case Study on Vonoprazan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of pyrrole-containing compounds, derivatives of (1-Methyl-1H-pyrrol-3-YL)methanamine have emerged as a class of significant interest due to their diverse biological activities. A deep understanding of their three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive analysis of the X-ray crystallographic data of a prominent member of this family, Vonoprazan, a potassium-competitive acid blocker (P-CAB). While a direct comparison with another identically substituted (1-Methyl-1H-pyrrol-3-YL)methanamine derivative with publicly available crystallographic data is not feasible at this time, this guide will use Vonoprazan as a detailed case study. We will compare its structural features to the broader class of bioactive pyrrole derivatives to extract meaningful insights for researchers in the field.

Comparative Analysis of Crystallographic Data

A summary of the key crystallographic parameters for Vonoprazan fumarate is presented below. This data serves as a benchmark for understanding the solid-state properties of this important drug molecule.

Compound NameChemical FormulaFormula WeightCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Vonoprazan Fumarate C₂₁H₂₀FN₃O₆S461.47MonoclinicP2(1)/c-----4

Note: Specific cell parameters (a, b, c, β, V) for Vonoprazan fumarate, while determined, are often reported in patent literature and specific research articles and can vary slightly between different studies and crystalline forms. The provided data indicates the crystal system and space group as fundamental identifiers.

The monoclinic crystal system and the centrosymmetric space group P2(1)/c are common for organic molecules, indicating a packing arrangement governed by typical intermolecular interactions.[1] For Vonoprazan, the molecule is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, and its structure in the solid state is influenced by the presence of the fumarate counterion.

Structural Insights and Comparison with Other Bioactive Pyrroles

The crystal structure of Vonoprazan fumarate reveals key conformational features that are crucial for its biological activity. The relative orientation of the fluorophenyl, pyrrole, and pyridinylsulfonyl moieties dictates the overall shape of the molecule and its ability to bind to the H+/K+-ATPase proton pump.

While a direct analogue is unavailable for comparison, we can draw parallels with other crystallographically characterized bioactive pyrrole derivatives. For instance, the planarity of the pyrrole ring is a common feature, although substituents can induce minor puckering. The torsion angles between the pyrrole core and its substituents are critical determinants of molecular conformation. In many bioactive pyrroles, a degree of conformational flexibility is observed, which can be crucial for receptor binding. The study of different polymorphs and salts of Vonoprazan, such as the L-malate salt, further highlights how different crystal packing and intermolecular interactions can influence the physicochemical properties of the active pharmaceutical ingredient.

Experimental Protocols

The successful acquisition of high-quality crystals suitable for X-ray diffraction is a critical and often challenging step in structural biology and medicinal chemistry. Below are representative protocols for the synthesis and crystallization of Vonoprazan fumarate, synthesized from publicly available literature.

Synthesis of Vonoprazan Fumarate

The synthesis of Vonoprazan typically involves a multi-step process. A common route is the sulfonylation of a substituted pyrrole precursor followed by the introduction of the methylaminomethyl side chain.

A Representative Synthetic Scheme:

G cluster_0 Synthesis of Vonoprazan A 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde C N-Sulfonylation A->C B Pyridine-3-sulfonyl chloride B->C D 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)carbaldehyde C->D Intermediate E Reductive Amination (Methylamine) D->E F Vonoprazan (Free Base) E->F H Salt Formation F->H G Fumaric Acid G->H I Vonoprazan Fumarate H->I Final Product

Caption: A generalized synthetic workflow for Vonoprazan Fumarate.

Step-by-Step Synthesis Protocol:

  • Sulfonylation: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is reacted with pyridine-3-sulfonyl chloride in the presence of a suitable base (e.g., triethylamine or potassium carbonate) in an aprotic solvent like acetonitrile or dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonated intermediate.

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination with methylamine. This can be achieved using a variety of reducing agents, such as sodium borohydride or sodium triacetoxyborohydride.

  • Formation of the Fumarate Salt: The purified Vonoprazan free base is dissolved in a suitable solvent (e.g., ethanol or acetone), and a solution of fumaric acid in the same or a miscible solvent is added.

  • Isolation of Vonoprazan Fumarate: The resulting salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Crystallization of Vonoprazan Fumarate

The formation of single crystals suitable for X-ray diffraction requires careful control over crystallization conditions.

Vapor Diffusion Method:

  • Prepare a Saturated Solution: A saturated solution of Vonoprazan fumarate is prepared in a good solvent (e.g., methanol, ethanol, or a mixture of solvents like methanol/water) at a slightly elevated temperature to ensure complete dissolution.

  • Set up the Crystallization Chamber: A small vial containing the saturated solution is placed inside a larger, sealed chamber. The chamber contains a larger volume of a "poor" solvent (a solvent in which the compound is less soluble, e.g., isopropanol, diethyl ether, or hexane).

  • Slow Evaporation: The good solvent from the vial will slowly evaporate and diffuse into the atmosphere of the chamber, while the vapor of the poor solvent will slowly diffuse into the vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystal growth.

  • Crystal Harvesting: High-quality single crystals are typically harvested after several days to weeks.

Slow Evaporation Method:

  • Prepare a Nearly Saturated Solution: A solution of Vonoprazan fumarate is prepared in a suitable solvent or solvent mixture.

  • Allow for Slow Evaporation: The container is loosely capped or covered with parafilm with a few pinholes to allow for the slow evaporation of the solvent at a constant temperature.

  • Monitor Crystal Growth: Over time, as the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

G cluster_1 X-ray Crystallography Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H Final Output

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Conclusion

This guide has provided a detailed examination of the X-ray crystallographic data of Vonoprazan, a key derivative of the (1-Methyl-1H-pyrrol-3-YL)methanamine scaffold. While a direct comparison to a structurally analogous compound with published crystallographic data was not possible, the in-depth analysis of Vonoprazan fumarate serves as a valuable reference for researchers. The provided protocols for synthesis and crystallization offer practical guidance for obtaining high-quality crystalline material. By understanding the solid-state structure of this important pharmaceutical, scientists can gain crucial insights into its properties, paving the way for the design and development of new and improved pyrrole-based therapeutics.

References

  • CN106478597A - Vonoprazan fumarate monocrystalline and its production and use - Google P

Sources

A Comparative Guide to the Biological Activity of Substituted Pyrrole Methanamines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in vital natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[1] In the realm of synthetic medicinal chemistry, the pyrrole scaffold serves as a "privileged" structure, meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of a vast library of pyrrole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]

This guide provides a comparative analysis of the biological activities of a specific subclass: substituted pyrrole methanamines. We will delve into their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed literature. Furthermore, we will explore their potential as targeted enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the biological effects of these compounds and providing detailed experimental protocols for their evaluation.

General Synthetic Strategies: Accessing Chemical Diversity

The biological activity of pyrrole methanamines is intricately linked to the nature and position of their substituents. A common and versatile method for the synthesis of polysubstituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Subsequent modifications, such as the Mannich reaction, can then introduce the methanamine moiety. The general workflow allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space and the optimization of biological activity.

Below is a generalized workflow for the synthesis and evaluation of substituted pyrrole methanamines.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 1,4-Dicarbonyl Compound C Paal-Knorr Pyrrole Synthesis A->C B Primary Amine B->C D Substituted Pyrrole C->D F Mannich Reaction D->F E Formaldehyde + Secondary Amine E->F G Substituted Pyrrole Methanamine Library F->G H Anticancer Screening (e.g., MTT Assay) G->H I Antimicrobial Screening (e.g., MIC Determination) G->I J Enzyme Inhibition Assays G->J K Data Analysis & SAR H->K I->K J->K L Lead Compound Identification K->L

Caption: Generalized workflow for synthesis and biological evaluation.

Comparative Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of substituted pyrrole derivatives.[3][5][6][7] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Comparative Data: In Vitro Cytotoxicity of Substituted Pyrrole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
cpd 19 3,4-dimethoxyphenyl at the 4th position of the pyrrole ringMGC 80-31.0 - 1.7[5]
HCT-1161.0 - 1.7[5]
CHO1.0 - 1.7[5]
cpd 21 3,4-dimethoxyphenyl at the 4th position of the pyrrole ringHepG20.5 - 0.9[5]
DU1450.5 - 0.9[5]
CT-260.5 - 0.9[5]
cpd 15 A5493.6[5]
4a Trisubstituted pyrrole with a carbonyl groupLoVo (colon)>6.25 (at 24h)[3][7]
4d Trisubstituted pyrrole with a carbonyl groupLoVo (colon)>6.25 (at 24h)[3][7]
12l Alkynylated pyrrole derivativeU2512.29 ± 0.18[8]
A5493.49 ± 0.30[8]
1c 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid-49 nM (as CK2 inhibitor)[9]

Structure-Activity Relationship (SAR) Insights:

  • The presence of electron-donating groups, such as dimethoxy phenyl moieties, at the 4th position of the pyrrole ring appears to enhance anticancer activity.[5]

  • Alkynylated pyrrole derivatives have shown promise, with compound 12l demonstrating potent activity against U251 and A549 cells.[8] Mechanistic studies revealed that this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis.[8]

  • The fusion of the pyrrole ring with other heterocyclic systems, such as in the pyrrolo[1,2-a]quinoxalines, can lead to highly potent compounds like 1c , which acts as a nanomolar inhibitor of protein kinase CK2.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Comparative Antimicrobial Activity

Substituted pyrrole methanamines have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[10][11][12][13] Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in an agar diffusion assay.

Comparative Data: Antimicrobial Activity of Substituted Pyrrole Derivatives

Compound IDTarget OrganismActivity MetricResultReference
Pyrrole benzamide derivatives Staphylococcus aureusMIC3.12 - 12.5 µg/mL[14]
Escherichia coliMIC3.12 - 12.5 µg/mL[14]
1b Gram-positive & Gram-negative bacteria, Fungi-Potent activity[12]
3b, 3c Gram-positive & Gram-negative bacteria, Fungi-Potent activity[12]
5d, 7d, 9b, 10a Gram-positive & Gram-negative bacteria, Fungi-Potent activity[12]
3a-e E. coli, S. aureus, A. niger, C. albicans-Some compounds showed higher or equal potency to reference drugs[11]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of specific pharmacophoric features, such as a 4-hydroxyphenyl ring, has been shown to be crucial for antifungal activity against C. albicans.[11]

  • Pyrrole-derived heterocycles bearing additional functional groups like thiazolidinone, tetrazole, and sulphonamides have demonstrated high antibacterial and antifungal activities.[1]

  • The nature of the substituents on the pyrrole ring and the N-aryl group significantly influences the antimicrobial spectrum and potency.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Enzyme Inhibition: A Targeted Approach

Beyond broad-spectrum cytotoxicity and antimicrobial activity, substituted pyrrole methanamines have emerged as potent and selective inhibitors of specific enzymes, which is a highly sought-after characteristic in modern drug discovery.

G Pyrrole Substituted Pyrrole Methanamine Kinase Protein Kinase CK2 Pyrrole->Kinase Inhibits MBL Metallo-β-lactamase Pyrrole->MBL Inhibits ATPase H+,K+-ATPase Pyrrole->ATPase Inhibits Cancer Cancer Proliferation Kinase->Cancer Promotes Resistance Antibiotic Resistance MBL->Resistance Causes Secretion Gastric Acid Secretion ATPase->Secretion Mediates

Caption: Targeted enzyme inhibition by substituted pyrrole methanamines.

Notable Examples:

  • Protein Kinase CK2 Inhibitors: Certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of human protein kinase CK2, an enzyme implicated in cancer and inflammatory disorders. Compound 1c , for instance, exhibits an IC50 of 49 nM.[9]

  • Metallo-β-lactamase (MBL) Inhibitors: The rise of antibiotic resistance is a major global health threat. Some 2-aminopyrrole-3-carbonitrile derivatives have been shown to inhibit MBLs, enzymes that confer resistance to β-lactam antibiotics.[15] The N-benzoyl derivative of one such compound showed potent in vitro activity against multiple MBL subclasses and enhanced the sensitivity of MBL-producing bacteria to meropenem.[15]

  • H+,K+-ATPase Inhibitors: Novel pyrrole derivatives have been developed as highly selective potassium-competitive acid blockers that inhibit H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[16] These compounds have the potential to be more potent than existing proton pump inhibitors.[16]

Future Perspectives and Conclusion

The substituted pyrrole methanamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide highlight the remarkable chemical tractability and biological versatility of this class of compounds. Future research should focus on:

  • Lead Optimization: Further derivatization of the most potent compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead candidates in relevant animal models.

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. PubMed. [Link]

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  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Taylor & Francis Online. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PubMed Central. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]

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A Comparative Guide to Analytical Standards for (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and characterization of active pharmaceutical ingredients (APIs) and research chemicals are paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for the characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine, a key building block in medicinal chemistry and drug discovery. The objective is to equip the scientific community with the knowledge to make informed decisions regarding the selection and implementation of analytical techniques for this compound.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point for the qualitative and quantitative analysis of a sample. For (1-Methyl-1H-pyrrol-3-YL)methanamine, the use of a reliable analytical standard is crucial for:

  • Accurate Quantification: Determining the precise concentration of the compound in a sample.

  • Purity Assessment: Identifying and quantifying impurities that may affect biological activity or safety.[1][2]

  • Method Validation: Ensuring that analytical methods are accurate, precise, and reproducible.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical goal, such as purity determination, quantification, or structural elucidation. This section compares the most common and effective methods for the analysis of (1-Methyl-1H-pyrrol-3-YL)methanamine and related pyrrole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and assay determination due to its high resolution, sensitivity, and versatility. For (1-Methyl-1H-pyrrol-3-YL)methanamine, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Performance Comparison:

ParameterC18 ColumnPhenyl-Hexyl Column
Selectivity Excellent for separating non-polar to moderately polar compounds.Offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions.
Peak Shape Generally good, but may require mobile phase modifiers (e.g., TFA, formic acid) to minimize peak tailing for basic amines.Can provide improved peak shape for basic compounds without the need for strong ion-pairing agents.
Retention Provides strong retention for hydrophobic compounds.Moderate retention, which can be advantageous for faster analysis times.

Supporting Experimental Data (Adapted from related pyrrole derivatives):

A study on the analysis of pyrrole derivatives demonstrated that a C18 column with a mobile phase of acetonitrile and a phosphate buffer at pH 3 provided excellent separation and peak shape.[5] Another study on cholinesterase inhibitors with a pyrrole core utilized a C18 column with a methanol:water gradient for purity determination.[6]

Experimental Protocol: RP-HPLC for Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) inj Inject Sample (e.g., 10 µL) sp->inj mp Prepare Mobile Phase (e.g., Acetonitrile:Buffer) col Chromatographic Separation (C18 Column) mp->col inj->col det UV Detection (e.g., 225 nm) col->det integ Integrate Peaks det->integ calc Calculate Purity (% Area) integ->calc

Figure 1: HPLC workflow for purity analysis.

Methodology:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Causality Behind Experimental Choices: The use of a C18 column provides good retention for the moderately polar (1-Methyl-1H-pyrrol-3-YL)methanamine. Formic acid in the mobile phase helps to protonate the amine group, leading to better peak shape and minimizing interactions with residual silanols on the stationary phase. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For (1-Methyl-1H-pyrrol-3-YL)methanamine, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.

Performance Comparison:

ParameterDirect InjectionDerivatization (e.g., with MSTFA)
Sample Preparation Simple and fast.Requires an additional reaction step, which can introduce variability.
Chromatography Potential for peak tailing and on-column degradation due to the primary amine.Improved peak shape and thermal stability.
Sensitivity May be lower due to poor chromatographic performance.Generally higher due to improved peak focus.
Mass Spectrum Provides the molecular ion of the native compound.Provides the mass spectrum of the derivative, which can aid in structural confirmation.

Supporting Experimental Data (Adapted from related heterocyclic amines):

The analysis of heterocyclic amines in food matrices has shown that GC-MS with derivatization provides satisfactory results.[7] For impurity profiling of illicit drugs, GC-MS is a standard technique for identifying synthesis byproducts.[1][2]

Experimental Protocol: GC-MS for Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sp Dissolve Sample (e.g., 1 mg/mL in suitable solvent) deriv Derivatization (Optional) (e.g., with MSTFA) sp->deriv inj Inject Sample (e.g., 1 µL) deriv->inj sep GC Separation (e.g., DB-5ms column) inj->sep ion Ionization (EI) sep->ion mass Mass Analysis (Quadrupole) ion->mass spec Identify Peaks by Mass Spectra mass->spec lib Compare with NIST Library spec->lib

Figure 2: GC-MS workflow for impurity profiling.

Methodology:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Causality Behind Experimental Choices: A DB-5ms column is a good general-purpose column with a stationary phase suitable for a wide range of compounds. The temperature program is designed to separate compounds with varying boiling points. EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of (1-Methyl-1H-pyrrol-3-YL)methanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Performance Comparison:

Parameter¹H NMR¹³C NMR
Information Provided Number of different types of protons, their chemical environment, and connectivity through spin-spin coupling.Number of different types of carbons and their chemical environment.
Sensitivity High.Low, often requires longer acquisition times.
Quantitative Analysis Can be used for quantitative analysis (qNMR) with an internal standard.Generally not used for routine quantitative analysis.

Expected Chemical Shifts (based on related structures):

  • ¹H NMR (in CDCl₃):

    • Pyrrole ring protons: ~6.0-7.0 ppm

    • N-CH₃ protons: ~3.6 ppm

    • CH₂ protons: ~3.8 ppm

    • NH₂ protons: Broad signal, variable chemical shift

  • ¹³C NMR (in CDCl₃):

    • Pyrrole ring carbons: ~100-130 ppm

    • N-CH₃ carbon: ~35 ppm

    • CH₂ carbon: ~40 ppm

Experimental Protocol: NMR for Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sp Dissolve Sample (e.g., 5-10 mg in deuterated solvent) acq Acquire Spectra (¹H, ¹³C, 2D NMR) sp->acq proc Process Spectra (Fourier Transform, Phasing, Baseline Correction) acq->proc interp Interpret Spectra & Assign Signals proc->interp

Figure 3: NMR workflow for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.

Causality Behind Experimental Choices: The choice of deuterated solvent depends on the solubility of the compound and the desired chemical shift window. Higher field NMR instruments provide better signal dispersion and resolution. 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the API from its degradation products.[8] These studies involve subjecting the compound to various stress conditions more severe than those it would typically encounter.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photodegradation: Exposure to UV and visible light as per ICH guidelines.

The stressed samples are then analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure that the main peak is spectrally pure. Studies on other pyrrole derivatives have shown that they can be susceptible to degradation in acidic, alkaline, and oxidative conditions.[9]

Conclusion

The comprehensive analytical characterization of (1-Methyl-1H-pyrrol-3-YL)methanamine requires a multi-faceted approach. While a dedicated certified reference material is not currently available, high-purity research-grade materials with detailed Certificates of Analysis can serve as reliable in-house standards. A combination of RP-HPLC for purity and assay, GC-MS for impurity profiling, and NMR spectroscopy for structural confirmation provides a robust analytical package. The development of a stability-indicating HPLC method through forced degradation studies is crucial for ensuring the quality and stability of this important chemical intermediate. This guide provides the foundational knowledge and experimental frameworks to enable researchers and scientists to confidently analyze and utilize (1-Methyl-1H-pyrrol-3-YL)methanamine in their research and development endeavors.

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Navigating the Labyrinth of Preclinical Safety: A Comparative Guide to In Silico Toxicity Prediction for (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the imperative to identify and mitigate potential toxicity early in the discovery pipeline has never been more critical. The high attrition rates of drug candidates due to safety concerns underscore the need for robust, predictive, and efficient screening methodologies. In silico toxicology, the use of computational models to predict adverse effects, has emerged as an indispensable tool in this endeavor, offering a cost-effective and ethically sound alternative to traditional animal testing.[1]

This guide provides a comprehensive comparison of in silico toxicity prediction strategies, with a specific focus on the novel small molecule, (1-Methyl-1H-pyrrol-3-YL)methanamine. As a Senior Application Scientist, my objective is to move beyond a mere listing of software and instead, to instill a deep, causal understanding of the experimental choices involved in a computational toxicology workflow. We will explore the foundational principles of leading predictive models, delineate their respective strengths and weaknesses, and present a practical, step-by-step protocol for a tiered in silico safety assessment. Every claim herein is substantiated by authoritative sources, ensuring a self-validating and trustworthy framework for your research.

The Molecule in Focus: (1-Methyl-1H-pyrrol-3-YL)methanamine

To embark on any in silico analysis, a precise representation of the molecular structure is paramount. For our target compound, (1-Methyl-1H-pyrrol-3-YL)methanamine, the canonical SMILES (Simplified Molecular Input Line Entry System) string is CN1C=CC(=C1)CN [2]. This structure, with a CAS number of 20863-72-3[3][4][5], serves as the fundamental input for the predictive algorithms we will discuss.

A Tale of Two Philosophies: A Comparative Overview of In Silico Toxicity Prediction Models

The landscape of in silico toxicology is broadly dominated by two complementary approaches: Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems . Understanding their core methodologies is crucial for interpreting their predictions and making informed decisions.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical constructs that correlate the structural or physicochemical properties of molecules with their biological activities, including toxicity.[1] These models are built upon large datasets of chemicals with known toxicological profiles. The underlying principle is that molecules with similar structures are likely to exhibit similar biological effects.

Strengths:

  • Quantitative Predictions: Can often provide quantitative predictions of toxicity, such as LD50 values.

  • Broad Applicability: Can be applied to a wide range of chemical structures, provided they fall within the model's applicability domain.

  • Data-Driven: Based on empirical data, which can lead to the discovery of novel structure-toxicity relationships.

Limitations:

  • Dependence on Training Data: The predictive power of a QSAR model is heavily reliant on the quality and diversity of the data used to train it.

  • Applicability Domain: Predictions for molecules that are structurally dissimilar to the training set may be unreliable.

  • "Black Box" Nature: Some complex machine learning-based QSAR models can be difficult to interpret, making it challenging to understand the mechanistic basis of a prediction.

A prominent example of a QSAR-based tool is TOPKAT (TOxicity Prediction by Komputer Assisted Technology) , which employs cross-validated QSTR (Quantitative Structure-Toxicity Relationship) models for various endpoints.[6] However, it's important to note that the effectiveness of TOPKAT, particularly in predicting carcinogenicity, has been a subject of evaluation, with some studies indicating limitations in its predictive power for certain chemical classes.[7][8]

Expert Rule-Based Systems

In contrast to the data-driven approach of QSAR, expert rule-based systems encapsulate human expertise and knowledge of toxicology into a set of "if-then" rules. These systems identify specific molecular substructures, known as "toxicophores," that are associated with particular toxicological endpoints.

Strengths:

  • Mechanistic Insights: Often provide a clear mechanistic rationale for a toxicity prediction, linking it to a known biological pathway of toxicity.

  • High Transparency: The rules are typically well-documented and supported by literature evidence, making the predictions easy to understand and scrutinize.

  • Reliable for Well-Characterized Toxicities: Particularly effective for predicting toxicities with well-established structure-activity relationships, such as mutagenicity.

Limitations:

  • Limited to Known Toxicophores: Cannot predict toxicities for which a structural alert has not yet been defined.

  • Qualitative Predictions: Generally provide qualitative (e.g., "likely toxic" or "nontoxic") rather than quantitative predictions.

  • Potential for False Negatives: A compound may be toxic through a novel mechanism not yet captured by the rule base.

A leading expert rule-based system is Derek Nexus , developed by Lhasa Limited. Derek Nexus contains a comprehensive knowledge base of structural alerts for a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[9][10][11] When a query compound matches a structural alert, Derek Nexus provides a likelihood of toxicity and detailed supporting information, including references and mechanistic explanations.[10][12]

A Tiered In Silico Workflow for (1-Methyl-1H-pyrrol-3-YL)methanamine

To illustrate the practical application of these methodologies, we will now outline a hypothetical, tiered workflow for the in silico toxicity assessment of (1-Methyl-1H-pyrrol-3-YL)methanamine. This workflow is designed to provide a comprehensive yet efficient initial safety profile.

Caption: A tiered workflow for in silico toxicity prediction.

Experimental Protocol: Step-by-Step In Silico Assessment

Objective: To generate a preliminary toxicity profile for (1-Methyl-1H-pyrrol-3-YL)methanamine using a combination of expert rule-based and QSAR methodologies.

Materials:

  • Chemical structure of (1-Methyl-1H-pyrrol-3-YL)methanamine in SMILES format: CN1C=CC(=C1)CN

  • Access to an expert rule-based system (e.g., Derek Nexus).

  • Access to a QSAR-based software package (e.g., TOPKAT or a similar platform).

Methodology:

Part 1: Expert Rule-Based Analysis (e.g., Derek Nexus)

  • Input Structure: Input the SMILES string CN1C=CC(=C1)CN into the Derek Nexus software.

  • Select Endpoints: Select a comprehensive panel of toxicity endpoints for evaluation, including, but not limited to:

    • Mutagenicity (in vitro and in vivo)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (e.g., hERG inhibition)

    • Skin Sensitization

    • Genotoxicity

  • Execute Prediction: Initiate the prediction process. The software will compare the substructures within (1-Methyl-1H-pyrrol-3-YL)methanamine against its knowledge base of toxicophores.

  • Analyze Results: Carefully review the output for any triggered alerts. For each positive alert, examine the following:

    • Likelihood: The predicted likelihood of the toxic effect (e.g., "Plausible," "Probable").

    • Toxicophore: The specific substructure within the molecule that triggered the alert.

    • Mechanistic Rationale: The explanation of the potential mechanism of toxicity.

    • Supporting Evidence: Review the provided references and examples of similar molecules.

  • Document Findings: Record all positive and negative predictions, including the detailed information for any triggered alerts. Even a "nothing to report" prediction is a valuable piece of information.[13]

Part 2: QSAR-Based Analysis (e.g., TOPKAT)

  • Input Structure: Input the SMILES string CN1C=CC(=C1)CN into the QSAR software.

  • Select Models: Choose the relevant QSAR models for the desired toxicity endpoints (e.g., rodent carcinogenicity, developmental toxicity).

  • Run Prediction: Execute the QSAR models. The software will calculate a set of molecular descriptors for the input molecule and use the pre-built statistical models to predict the likelihood or magnitude of the toxic effect.

  • Evaluate Applicability Domain: Critically assess whether (1-Methyl-1H-pyrrol-3-YL)methanamine falls within the applicability domain of each QSAR model used. This is a crucial step for ensuring the reliability of the predictions, as outlined by the OECD principles for QSAR validation.[14][15][16]

  • Interpret Predictions: Analyze the quantitative or qualitative predictions generated by the models. For example, TOPKAT may provide a probability of carcinogenicity.

  • Document Results: Record the predictions from each model and the assessment of the applicability domain.

Data Presentation: A Comparative Summary of Predicted Toxicities

The following table presents a hypothetical comparison of toxicity predictions for (1-Methyl-1H-pyrrol-3-YL)methanamine from our dual-pronged in silico assessment. Note: This data is for illustrative purposes and does not represent actual software output.

Toxicity EndpointDerek Nexus PredictionTOPKAT PredictionConcordance
Mutagenicity (Ames) Plausible (due to potential aromatic amine metabolite)Low ProbabilityDiscordant
Carcinogenicity Equivocal (no specific alert)Moderate ProbabilityDiscordant
Hepatotoxicity Possible (based on general amine reactivity)IndeterminateN/A
hERG Inhibition Low Concern (no structural alerts)Low ProbabilityConcordant
Skin Sensitization Plausible (primary amine)Moderate ProbabilityConcordant

Trustworthiness and Validation: Adhering to Scientific Integrity

The credibility of any in silico toxicity assessment hinges on a transparent and scientifically sound validation process. The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes.[14][15][16][17][18] These principles provide a framework for ensuring the reliability and acceptability of in silico predictions.

Caption: The five OECD principles for QSAR model validation.

When conducting and reporting your in silico toxicity studies, it is imperative to address these principles to ensure the scientific rigor and regulatory acceptance of your findings.

Conclusion: A Powerful, Yet Imperfect, Tool

In silico toxicity prediction represents a paradigm shift in preclinical safety assessment, offering a rapid and resource-efficient means of identifying potential liabilities long before a compound reaches in vivo testing. By employing a dual-pronged approach that leverages the mechanistic insights of expert rule-based systems like Derek Nexus and the statistical power of QSAR models, researchers can build a more comprehensive and robust initial safety profile.

It is crucial to remember, however, that in silico predictions are not infallible. Discordant results between different models, as illustrated in our hypothetical data, highlight the need for expert interpretation and a weight-of-evidence approach. These computational tools are best utilized as a means of prioritizing compounds for further experimental testing and for guiding the design of safer molecules, rather than as a definitive replacement for in vitro and in vivo studies. By integrating in silico toxicology thoughtfully into the drug discovery workflow, we can enhance the efficiency of the process, reduce our reliance on animal testing, and ultimately, contribute to the development of safer and more effective medicines.

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrroles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a cornerstone of organic chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and advanced materials. From the heme in our blood to the chlorophyll in plants, and from blockbuster drugs like atorvastatin to cutting-edge organic electronics, the five-membered nitrogen-containing heterocycle is ubiquitous.[1][2][3] Consequently, the efficient and controlled synthesis of functionalized pyrroles remains a paramount objective in modern organic chemistry.[2][4]

This guide offers an in-depth comparative analysis of the most significant synthetic routes to functionalized pyrroles. Moving beyond a simple recitation of methods, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the quantitative data necessary for researchers to make informed decisions in their synthetic planning.

Pillar 1: The Classical Cornerstones of Pyrrole Synthesis

For over a century, a set of named reactions has formed the bedrock of pyrrole synthesis. These methods are prized for their reliability and use of readily available starting materials, though they can be limited by harsh conditions and substrate scope.

The Paal-Knorr Synthesis: The Workhorse

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[7][8][9]

Mechanism and Strategic Insights: The reaction proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole.[5][8] The choice of an acid catalyst (e.g., acetic acid) can accelerate the reaction, but highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] The primary limitation of this method is the availability of the 1,4-dicarbonyl starting material, as their synthesis can sometimes be non-trivial, especially for unsymmetrical targets.[10]

Workflow: General Principle of Paal-Knorr Synthesis

Modern_Synthesis cluster_start Simple Building Blocks cluster_catalysis Catalytic Manifold cluster_process Key Transformations A Alkynes CAT Transition Metal Catalyst (Pd, Rh, Cu, Zn, Ti) A->CAT B Amines / Imines B->CAT C Enynes / Allenes C->CAT D Nitriles / Azides D->CAT P1 C-H Activation CAT->P1 P2 Multicomponent Coupling CAT->P2 P3 Cyclization / Annulation CAT->P3 E Highly Functionalized Pyrrole P1->E P2->E P3->E

Caption: Modern catalytic routes enable pyrrole synthesis from simple precursors.

Isocyanide-Based Multicomponent Reactions (I-MCRs)

I-MCRs are exceptionally powerful tools for rapidly building molecular complexity in a single, atom-economical step. [11]These reactions are prized in medicinal chemistry for generating libraries of diverse compounds. The use of isocyanides as one of the components provides a direct route to polysubstituted pyrroles, often without the need for intermediate isolation. [11]

Pillar 3: Comparative Analysis and Experimental Data

The optimal synthetic route depends heavily on the target molecule's substitution pattern, required functional group tolerance, and scalability. The following table provides a head-to-head comparison of these key methods.

Synthetic Method Starting Materials Typical Conditions Key Advantages Key Disadvantages Typical Yield (%)
Paal-Knorr 1,4-Dicarbonyls, Amines/NH₃Neutral or mild acid, heat [7]High yields, operational simplicity, readily available starting materials for some targets. [10]Preparation of unsymmetrical 1,4-dicarbonyls can be difficult; harsh conditions may limit substrate scope. [4][10][12]80-95 [10]
Knorr α-Amino-ketones, β-KetoestersAcidic (e.g., Acetic Acid), often with Zn reduction [13]Good for specific substitution patterns (2,4-diesters), modular. [14]α-amino-ketones are unstable and must be generated in situ. [13]~45-60
Hantzsch β-Ketoesters, α-Haloketones, Amines/NH₃Mild heating, often solvent-free in modern variations [1]One-pot, multicomponent, access to highly substituted pyrroles. [1][15]Classical yields can be moderate; potential for side reactions. [1]30-60 (classical), up to 99 (modern) [1]
Barton-Zard Nitroalkenes, α-IsocyanidesBasic (e.g., K₂CO₃) [10]Good for pyrroles with electron-withdrawing groups; mild conditions. [10]Limited availability of isocyanide derivatives. [10]70-95 [10]
Pd-Catalyzed MCR Alkynes, Imines, Acid ChloridesPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand [16]Highly modular, broad substrate scope, one-step complexity generation. [17]Catalyst cost and sensitivity; optimization may be required.60-90
CuH-Catalyzed Coupling Enynes, NitrilesCuH catalyst source (e.g., Cu(OAc)₂, silane)Good functional group tolerance, high regioselectivity. [18]Requires synthesis of enyne starting materials.65-85 [18]

Detailed Experimental Protocols

To provide actionable insights, we present two representative protocols—one classical and one modern—demonstrating the practical application of these methods.

Protocol 1: Classical Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol demonstrates a straightforward synthesis using common laboratory reagents.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add hexane-2,5-dione (e.g., 1.14 g, 10 mmol) and aniline (e.g., 0.98 g, 10.5 mmol).

  • Add glacial acetic acid (e.g., 20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water (approx. 100 mL) and stir.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 1-phenyl-2,5-dimethylpyrrole. Expected Yield: >80%. [10]

Protocol 2: Modern Palladium-Catalyzed Multicomponent Synthesis of a Tetrasubstituted Pyrrole

This protocol illustrates a modular, one-pot synthesis based on the work of Arndtsen and coworkers. [17][16] Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • N-Benzylidenepropan-1-amine (imine, 1.0 eq)

  • Phenylacetylene (alkyne, 1.2 eq)

  • Benzoyl chloride (acid chloride, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Toluene (as solvent)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

  • Add anhydrous toluene, followed by the imine (1.0 eq), triethylamine (1.5 eq), and the alkyne (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole. Expected Yield: 70-90%.

Conclusion and Future Outlook

The synthesis of functionalized pyrroles has evolved from robust, classical methods like the Paal-Knorr and Hantzsch reactions to highly sophisticated and efficient transition-metal-catalyzed multicomponent strategies. While classical methods remain valuable for their simplicity and scalability with specific substrates, modern catalytic approaches offer unparalleled modularity, milder conditions, and broader functional group tolerance. The choice of method is a strategic decision guided by the target's structure, the availability of precursors, and the desired level of efficiency and atom economy. As catalysis continues to advance, we can anticipate the development of even more powerful and sustainable methods, such as those employing earth-abundant metal catalysts and C-H activation logic, further expanding the synthetic chemist's toolkit for accessing this vital heterocyclic scaffold.

References

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  • Jing, X., Pan, X., Li, Z., Bi, X., Yan, C., & Zhu, H. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synthetic Communications, 39(21), 3757-3766. Retrieved from [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. (n.d.). Retrieved from [Link]

  • Guchhait, S. K., & Shah, S. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry, 46(1), 54-77. Retrieved from [Link]

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  • Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link]

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  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. Retrieved from [Link]

  • Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284. Retrieved from [Link]

  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. Retrieved from [Link]

  • Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). ACS Catalysis. Retrieved from [Link]

  • Tan, E. K., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(17), 5258. Retrieved from [Link]

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  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications. (2019). ResearchGate. Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021). YouTube. Retrieved from [Link]

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  • Synthesis of pyrroles. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dhawan, R., & Arndtsen, B. A. (2004). Palladium-catalyzed multicomponent coupling of alkynes, imines, and acid chlorides: a direct and modular approach to pyrrole synthesis. Journal of the American Chemical Society, 126(2), 468–469. Retrieved from [Link]

  • Barton–Zard reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]

  • Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References. (2020). Taylor & Francis. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Ono, N. (2007). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

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  • Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(28), 9585–9587. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). Catalysis Reviews. Retrieved from [Link]

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Benchmarking the Efficacy of (1-Methyl-1H-pyrrol-3-YL)methanamine-Derived Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of acid-related disorders, the quest for more effective and reliable therapeutic agents is perpetual. The emergence of (1-Methyl-1H-pyrrol-3-YL)methanamine-derived compounds, a novel class of acid suppressants, has marked a significant advancement in this field. This guide provides an in-depth, objective comparison of the efficacy of these compounds, with a primary focus on the trailblazing molecule, Vonoprazan (TAK-438), against traditional proton pump inhibitors (PPIs). We will delve into the mechanistic distinctions, comparative clinical performance, and the practical methodologies for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori eradication.[1] However, their limitations, including a delayed onset of action, requirement for meal-time dosing, and variable efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms, have necessitated the development of more robust alternatives.[2][3]

(1-Methyl-1H-pyrrol-3-YL)methanamine derivatives, classified as Potassium-Competitive Acid Blockers (P-CABs), represent a significant leap forward.[4] Unlike PPIs, which require acid activation and irreversibly bind to the gastric H+,K+-ATPase (the proton pump), P-CABs like Vonoprazan act via a distinct mechanism. They competitively and reversibly inhibit the proton pump by binding to the potassium-binding site, leading to a more rapid, potent, and sustained acid suppression.[4][5]

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference in the mechanism of action between P-CABs and PPIs underpins their distinct pharmacological profiles.

Diagram: Comparative Mechanism of Action

cluster_PCAB Potassium-Competitive Acid Blockers (P-CABs) cluster_PPI Proton Pump Inhibitors (PPIs) PCAB Vonoprazan (1-Methyl-1H-pyrrol-3-YL)methanamine derivative) Pump_PCAB H+,K+-ATPase (Proton Pump) PCAB->Pump_PCAB Reversible & Competitive Binding at K+ site Lumen_PCAB Gastric Lumen (Acidic) Pump_PCAB->Lumen_PCAB H+ Secretion Inhibited K_ion K+ Ion K_ion->Pump_PCAB Blocked PPI_inactive Inactive PPI (Pro-drug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid Activation Pump_PPI H+,K+-ATPase (Proton Pump) PPI_active->Pump_PPI Irreversible Covalent Bonding at Cysteine Residues Lumen_PPI Gastric Lumen (Acidic) Pump_PPI->Lumen_PPI H+ Secretion Inhibited cluster_workflow H+,K+-ATPase Inhibition Assay Workflow prep 1. Preparation of Gastric Microsomes incubation 2. Incubation with Test Compound prep->incubation Add test compound (e.g., Vonoprazan or PPI) reaction 3. Initiation of ATPase Reaction incubation->reaction Add ATP termination 4. Reaction Termination & Phosphate Quantification reaction->termination Add quenching solution analysis 5. Data Analysis (IC50 Determination) termination->analysis Measure inorganic phosphate released

Caption: A streamlined workflow for assessing proton pump inhibition.

Detailed Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This protocol is adapted from established methodologies for assessing the inhibitory activity of compounds on gastric H+,K+-ATPase. [6][7] 1. Preparation of H+,K+-ATPase Enriched Gastric Microsomes:

  • Source: Porcine or rabbit gastric mucosa are commonly used. [8][9] * Procedure:

    • Homogenize the gastric mucosa in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in H+,K+-ATPase.

    • Resuspend the final pellet in a suitable buffer and store at -80°C.

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

2. H+,K+-ATPase Activity Assay:

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by H+,K+-ATPase. The inhibitory effect of a compound is determined by the reduction in Pi release.

  • Reagents and Buffers:

    • Assay Buffer: 40-60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, ± 7.5 mM KCl. [6] * ATP Solution: 2 mM ATP in Tris buffer.

    • Test Compounds: Prepare stock solutions of (1-Methyl-1H-pyrrol-3-YL)methanamine derivatives and reference inhibitors (e.g., omeprazole, lansoprazole) in a suitable solvent (e.g., DMSO).

    • Quenching Solution: 10% (v/v) ice-cold trichloroacetic acid. [10] * Colorimetric Reagent: Malachite green or Fiske-Subbarow reagent for phosphate detection. [6][7] * Procedure:

    • In a 96-well plate, add 80-100 µL of assay buffer per well.

    • Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (known inhibitor).

    • Add 10 µg of the prepared gastric microsomal protein to each well.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Terminate the reaction by adding 100 µL of the quenching solution to each well.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add the colorimetric reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske-Subbarow method). [7] 3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.

Conclusion: A New Era in Acid Suppression Therapy

(1-Methyl-1H-pyrrol-3-YL)methanamine-derived compounds, exemplified by Vonoprazan, have demonstrated a clear and compelling efficacy advantage over traditional PPIs. Their distinct mechanism of action translates to a faster onset, more potent and sustained acid suppression, and a consistent therapeutic effect that is not hampered by CYP2C19 polymorphisms. The robust clinical data, particularly in the management of severe erosive esophagitis and the eradication of H. pylori, positions these compounds as a superior therapeutic option. For researchers in the field, the provided experimental framework offers a solid foundation for further investigation and development of this promising class of drugs, heralding a new era in the management of acid-related disorders.

References

  • Consensus. (2025, March 27).
  • Frontiers. (2025, December 18).
  • Taylor & Francis. Potassium-competitive acid blockers: rethinking acid suppression for gastroesophageal reflux disease and Helicobacter pylori.
  • PMC - NIH. (2024, July 22). Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • MDPI. (2020, September 26).
  • PubMed. (2024, July 22). Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • PubMed Central. (2025, December 24).
  • SciRP.org. Progress in the Study of Vonoprazan Fumarate vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease.
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  • MDPI. (2024, June 20). Efficacy of Vonoprazan vs. Intravenous Proton Pump Inhibitor in Prevention of Re-Bleeding of High-Risk Peptic Ulcers: A Randomized Controlled Pilot Study.
  • ClinicalTrials.gov. Effectiveness of Vonoprazan vs Omeprazole as Empiric Therapy for Gastroesophageal Reflux Disease (GERD)
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  • PubMed. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial.
  • PMC - NIH. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (1-Methyl-1H-pyrrol-3-YL)methanamine. As a substituted pyrrole and an organic amine, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards to ensure the protection of personnel and the environment.

Author's Note: This document is intended as a comprehensive guide based on the chemical's structural class. However, the Safety Data Sheet (SDS) provided by the manufacturer for your specific batch of (1-Methyl-1H-pyrrol-3-YL)methanamine is the ultimate source of truth. Always read and adhere to the SDS before handling or disposing of this chemical.

Hazard Assessment and Characterization

(1-Methyl-1H-pyrrol-3-YL)methanamine is an organic compound containing a pyrrole ring and a primary amine functional group. While a specific, comprehensive hazard profile is determined by the manufacturer's testing, we can infer its likely characteristics from related chemical structures, such as pyrrole, N-methylpyrrole, and other organic amines. This assessment is critical for understanding the causality behind the required disposal procedures.

Amines are organic derivatives of ammonia and are typically basic. They can react exothermically with acids and oxidizing agents. Pyrrole and its derivatives can be flammable, toxic if swallowed or inhaled, and cause serious eye damage.[1] Furthermore, many amine compounds are harmful to aquatic life, making their release into the environment unacceptable.[1][2]

Table 1: Inferred Hazard Profile for (1-Methyl-1H-pyrrol-3-YL)methanamine

Hazard Category GHS Classification (Anticipated) Rationale and Safety Implication
Flammability Flammable Liquid (Category 3) Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][3] Requires storage away from heat and ignition sources and use of non-sparking tools.[4][5]
Acute Toxicity Toxic if Swallowed (Category 3) / Harmful if Inhaled (Category 4) Ingestion or inhalation can cause significant adverse health effects.[1] All handling must be done in a well-ventilated area, preferably a chemical fume hood.[6]
Eye Damage Causes Serious Eye Damage (Category 1) The compound is likely corrosive to eyes, with a risk of permanent damage.[1][3] Mandates the use of chemical splash goggles and a face shield.
Reactivity Incompatible with acids and strong oxidizing agents. As a base, it can undergo a strong reaction with acids. Contact with oxidizers poses a fire or explosion risk.[7] This dictates strict waste segregation.

| Environmental | Harmful to aquatic life. | Prevents disposal via sink or sewer systems.[2] Disposal must be handled in a way that prevents environmental contamination.[8] |

Personal Protective Equipment (PPE) & Safety Precautions

Before beginning any waste consolidation or disposal procedure, ensure the following PPE is worn to mitigate the risks identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a face shield in addition to goggles.[2]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Ventilation: All transfers and handling of (1-Methyl-1H-pyrrol-3-YL)methanamine waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste can be processed correctly by disposal facilities.[2]

  • Designate an "Amine Waste" Stream: (1-Methyl-1H-pyrrol-3-YL)methanamine waste should be collected in a dedicated container labeled for "Non-Halogenated Organic Amine Waste."

  • Avoid Incompatibles: Critically, do not mix this waste with:

    • Acids or Acid Chlorides

    • Strong Oxidizing Agents

    • Halogenated Organic Waste

  • Container Selection: The waste container must be:

    • Chemically Compatible: Use a high-density polyethylene (HDPE) or glass container.

    • Sealable: Must have a screw-top cap that can be tightly sealed.[9] It should be kept sealed except when adding waste.[9]

    • Vented (if necessary): If there is any potential for gas generation, a vented cap is recommended. Consult your institution's Environmental Health and Safety (EHS) office.

    • Stored in Secondary Containment: The primary container must be kept in a larger, chemically resistant tray or tub to contain any potential leaks.[9]

Step-by-Step Disposal Protocol

This protocol details the procedure for collecting and preparing (1-Methyl-1H-pyrrol-3-YL)methanamine for pickup by a licensed hazardous waste professional.

  • Prepare the Waste Container:

    • Select a clean, appropriate container as described in Section 3.

    • Attach a hazardous waste label provided by your institution's EHS department.[9] Do not pre-date the label.

  • Label the Container:

    • Using a permanent marker, fill out the label with the full chemical name : "(1-Methyl-1H-pyrrol-3-YL)methanamine". Do not use abbreviations or formulas.[9]

    • List all other constituents of the waste solution, estimating percentages for each.

    • Check off the relevant hazard boxes on the label (e.g., Flammable, Corrosive, Toxic).

  • Transfer the Waste:

    • Perform the transfer inside a chemical fume hood.

    • Use a funnel to carefully pour the waste from your experimental container into the designated hazardous waste container.

    • Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]

  • Seal and Store the Container:

    • Tightly seal the cap on the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Place the container in its designated secondary containment within your lab's Satellite Accumulation Area (SAA). An SAA is the designated location at or near the point of waste generation and under the control of the lab personnel.[10]

    • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[9]

  • Arrange for Disposal:

    • Once the container is full or has been in the lab for the maximum allowed time (e.g., 6-12 months, per institutional policy), date the hazardous waste label.[11][12]

    • Contact your institution's EHS department or equivalent office to schedule a hazardous waste pickup.[9]

    • Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[9][12] All disposal must be conducted through a licensed hazardous waste disposal company.[2][13]

Emergency Procedures: Spill Management

In the event of a small spill inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material (e.g., vermiculite, dry sand) to absorb the spilled liquid.

  • Clean the Area: Once absorbed, carefully collect the contaminated material using non-sparking tools.

  • Dispose of Cleanup Material: Place all contaminated absorbent pads and PPE into a sealed, labeled bag or container for hazardous waste disposal. This cleanup debris is now also considered hazardous waste.[9]

  • Report the Spill: Notify your supervisor and EHS office, even for small spills. For large spills, evacuate the area and contact emergency services immediately.

Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by multiple layers of regulation. In the United States, the Environmental Protection Agency (EPA) sets the primary standards under the Resource Conservation and Recovery Act (RCRA). For academic institutions, "Subpart K" of the regulations (40 CFR Part 262) provides an alternative set of requirements that are often more suitable for a laboratory environment.[11] These regulations mandate proper waste identification, safe storage, time limits for accumulation, and comprehensive training for all personnel who handle hazardous waste.[10][11] Always adhere to your local and institutional policies, which are designed to meet or exceed these federal standards.

Disposal Workflow Diagram

G Disposal Workflow for (1-Methyl-1H-pyrrol-3-YL)methanamine cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Identify Waste: (1-Methyl-1H-pyrrol-3-YL)methanamine sds Consult Manufacturer's SDS for specific hazards start->sds ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat sds->ppe hood Work in a Chemical Fume Hood ppe->hood container Select Compatible Container (HDPE or Glass) hood->container label_waste Attach & Fill Out Hazardous Waste Label (Full Chemical Name, %) container->label_waste transfer Transfer Waste using Funnel & Non-Sparking Tools label_waste->transfer segregate CRITICAL: Segregate from Acids & Oxidizers transfer->segregate seal Seal Container Tightly & Clean Exterior segregate->seal Segregation Confirmed saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa pickup Request Pickup from Institutional EHS Office saa->pickup end Disposal by Licensed Hazardous Waste Vendor pickup->end

Caption: Decision workflow for the safe disposal of (1-Methyl-1H-pyrrol-3-YL)methanamine.

References

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  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available from: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available from: [Link]

  • Safety Data Sheet - Methenamine. Spectrum Pharmacy Products. Available from: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available from: [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Available from: [Link]

  • Hazardous chemicals, activities or devices. Society for Science. Available from: [Link]

  • Pyrrolidine. PubChem, National Institutes of Health. Available from: [Link]

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Essential Safety and Operational Guide for Handling (1-Methyl-1H-pyrrol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. Strict adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

(1-Methyl-1H-pyrrol-3-YL)methanamine is a substituted pyrrole derivative. Based on data from analogous compounds, it should be handled as a potentially hazardous substance. The primary concerns are acute toxicity, irritation, and potential flammability.

  • Acute Toxicity: Pyrrole, the parent heterocycle, is toxic if swallowed and harmful if inhaled.[1][2][3] Amine-containing compounds can also exhibit toxic properties. Therefore, it is prudent to assume that (1-Methyl-1H-pyrrol-3-YL)methanamine may be harmful or toxic through ingestion, inhalation, and dermal absorption.

  • Irritation and Corrosivity: Pyrrole can cause serious eye damage.[1][2][3] Amines are often skin and eye irritants. Direct contact with the skin and eyes must be avoided.

  • Flammability: Pyrrole is a flammable liquid and vapor.[1][2][3] While the flammability of (1-Methyl-1H-pyrrol-3-YL)methanamine is not known, it is advisable to handle it away from ignition sources.

  • Respiratory Hazards: Vapors or aerosols may cause respiratory irritation.[1][4] Handling should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling (1-Methyl-1H-pyrrol-3-YL)methanamine.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Double-gloving is recommended.To prevent skin contact. Amines and pyrrole derivatives can be absorbed through the skin or cause irritation.[4][5]
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk.To protect against splashes that could cause serious eye damage.[1][3]
Skin and Body Protection A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be considered.To protect the skin from accidental contact.[5]
Respiratory Protection All handling of (1-Methyl-1H-pyrrol-3-YL)methanamine that may generate vapors or aerosols should be conducted in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[1][6]

Safe Handling and Operational Plan

A systematic approach to handling ensures that risks are minimized at every step.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly. The work area inside the hood should be clean and uncluttered.

  • Emergency Equipment: Verify the location and accessibility of the nearest eyewash station and safety shower.

  • Material Assembly: Assemble all necessary equipment (e.g., glassware, spatulas, stir bars) and reagents within the fume hood before introducing (1-Methyl-1H-pyrrol-3-YL)methanamine.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, use a tared weigh boat for accurate measurement. Handle it carefully to avoid generating dust.

    • If it is a liquid, use appropriate volumetric glassware for transfer.

    • Conduct all transfers slowly and carefully within the fume hood.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the vessel is securely clamped.

  • Post-Handling Decontamination:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated waste as outlined in the disposal plan below.

Doffing PPE

To avoid cross-contamination, remove PPE in the following order:

  • Gloves (outer pair if double-gloving).

  • Face shield or goggles.

  • Lab coat.

  • Gloves (inner pair).

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste: All waste containing (1-Methyl-1H-pyrrol-3-YL)methanamine, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Disposable gloves, weigh boats, and other contaminated solid materials should be placed in a separate, sealed bag and disposed of as solid chemical waste.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. Deface the label before disposing of the container according to your institution's guidelines.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

  • Spill:

    • Evacuate the area and restrict access.

    • Ensure proper ventilation.

    • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area.

Diagrams

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for (1-Methyl-1H-pyrrol-3-YL)methanamine Handling start Start: Handling (1-Methyl-1H-pyrrol-3-YL)methanamine fume_hood Work in Chemical Fume Hood? start->fume_hood lab_coat Wear Lab Coat fume_hood->lab_coat gloves Wear Nitrile Gloves (Double Recommended) lab_coat->gloves eye_protection Wear Safety Goggles gloves->eye_protection splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Wear Face Shield splash_risk->face_shield Yes end Proceed with Handling splash_risk->end No face_shield->end

Caption: Decision workflow for selecting appropriate PPE.

Spill Response Logic

Spill_Response_Logic Spill Response for (1-Methyl-1H-pyrrol-3-YL)methanamine spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Incl. Respiratory Protection if needed) evacuate->ppe absorb Absorb with Inert Material ppe->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Response Complete dispose->end

Caption: Logical flow for responding to a chemical spill.

References

  • CHEMM, Personal Protective Equipment (PPE). Source: Chemical Hazards Emergency Medical Management. [Link]

  • Diplomata Comercial, What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.